molecular formula C7H6ClF2NO B1418021 2-Chloro-6-(difluoromethoxy)aniline CAS No. 865149-76-4

2-Chloro-6-(difluoromethoxy)aniline

Cat. No.: B1418021
CAS No.: 865149-76-4
M. Wt: 193.58 g/mol
InChI Key: MTIWWUWDZARWTH-UHFFFAOYSA-N
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Description

2-Chloro-6-(difluoromethoxy)aniline (CAS 865149-76-4) is a halogenated aniline that serves as a versatile building block in organic synthesis and pharmaceutical research. The compound features both a chloro substituent and a difluoromethoxy group on the aniline ring, which significantly influences its reactivity and properties. Halogenated anilines are fundamental intermediates in the synthesis of a wide array of biologically active molecules. The presence of the difluoromethoxy group (-OCF2H) is of particular interest in medicinal chemistry, as it can act as a lipophilic hydrogen bond donor and is often used as a bioisostere for hydroxyl, thiol, or amine groups. The incorporation of this moiety is a established strategy to modulate the physicochemical properties of a molecule, potentially enhancing its metabolic stability and improving its pharmacokinetic profile. This makes 2-Chloro-6-(difluoromethoxy)aniline a valuable precursor in the design and development of novel active pharmaceutical ingredients (APIs) and agrochemicals. The compound is routinely stocked by multiple global suppliers and is available in various quantities for research purposes. This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-(difluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2NO/c8-4-2-1-3-5(6(4)11)12-7(9)10/h1-3,7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIWWUWDZARWTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a viable synthetic pathway for 2-Chloro-6-(difluoromethoxy)aniline, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The elucidated route is designed for researchers, scientists, and professionals in drug development, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations for each transformation.

Introduction: The Significance of 2-Chloro-6-(difluoromethoxy)aniline

The unique substitution pattern of 2-Chloro-6-(difluoromethoxy)aniline, featuring a chlorine atom and a difluoromethoxy group flanking an amino functionality, imparts specific steric and electronic properties that are highly sought after in medicinal chemistry. The difluoromethoxy group, in particular, is a bioisostere of a hydroxyl or methoxy group, offering modulated lipophilicity, metabolic stability, and hydrogen bonding capabilities. This guide details a robust, three-step synthesis to access this key building block, commencing from readily available starting materials.

Overall Synthetic Strategy

The synthesis of 2-Chloro-6-(difluoromethoxy)aniline is strategically designed in three core stages, beginning with the formation of a key intermediate, 2-chloro-6-nitrophenol. This is followed by the introduction of the critical difluoromethoxy moiety and concludes with the reduction of the nitro group to the desired aniline.

Overall Synthesis Pathway Start o-Nitrophenol Intermediate1 2-Chloro-6-nitrophenol Start->Intermediate1   Chlorination    Intermediate2 1-Chloro-2-(difluoromethoxy)-3-nitrobenzene Intermediate1->Intermediate2   Difluoromethylation    FinalProduct 2-Chloro-6-(difluoromethoxy)aniline Intermediate2->FinalProduct   Nitro Reduction   

Caption: A high-level overview of the three-stage synthesis of 2-Chloro-6-(difluoromethoxy)aniline.

Part 1: Synthesis of 2-Chloro-6-nitrophenol

The initial step focuses on the regioselective chlorination of o-nitrophenol to yield 2-chloro-6-nitrophenol. The directing effects of the hydroxyl and nitro groups on the aromatic ring are pivotal in achieving the desired substitution pattern.

Reaction Mechanism and Rationale

The hydroxyl group is a strongly activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. In the electrophilic aromatic substitution of o-nitrophenol, the hydroxyl group's influence dominates, directing incoming electrophiles to the positions ortho and para to it. To achieve selective chlorination at the 6-position (ortho to the hydroxyl group and meta to the nitro group), a strategic approach is necessary to favor this outcome over chlorination at the 4-position (para to the hydroxyl group).

A patented method suggests that the use of an amine catalyst can significantly enhance the selectivity for the formation of 2-chloro-6-nitrophenol over the 4-chloro isomer.[1] The amine is believed to modulate the reactivity of the chlorinating agent and/or the substrate to favor the desired isomer.

Chlorination of o-Nitrophenol o_Nitrophenol o-Nitrophenol Reaction Chlorination Reaction o_Nitrophenol->Reaction ChlorinatingAgent Cl2 (gas) ChlorinatingAgent->Reaction Catalyst Amine Catalyst Catalyst->Reaction Product 2-Chloro-6-nitrophenol Reaction->Product Major Product Byproduct 4-Chloro-2-nitrophenol Reaction->Byproduct Minor Product

Caption: Workflow for the selective chlorination of o-nitrophenol.

Experimental Protocol: Selective Chlorination

Materials:

  • o-Nitrophenol

  • Chlorine gas

  • Tertiary amine catalyst (e.g., triethylamine)

  • Solvent (optional, the reaction can be run neat in the molten state)

Procedure:

  • In a reaction vessel equipped with a gas inlet, stirrer, and thermometer, charge the o-nitrophenol and the amine catalyst.

  • If a solvent is used, add it to the vessel. Alternatively, heat the mixture to melt the o-nitrophenol.

  • While stirring vigorously, bubble chlorine gas through the mixture at a controlled rate.

  • Maintain the reaction temperature below 150°C.[1]

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or HPLC) until the desired conversion is achieved.

  • Upon completion, purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine.

  • The crude product can be purified by distillation or recrystallization.

Parameter Value Reference
Starting Materialo-Nitrophenol[1]
ReagentChlorine gas[1]
CatalystPrimary, secondary, or tertiary amine[1]
TemperatureBelow 200°C, preferably between melting point and 150°C[1]
Key to SelectivityPresence of an amine catalyst[1]

Part 2: Difluoromethylation of 2-Chloro-6-nitrophenol

This stage involves the introduction of the difluoromethoxy group onto the phenolic oxygen of 2-chloro-6-nitrophenol. This is a critical transformation that imparts unique properties to the final molecule.

Reaction Mechanism and Rationale

The difluoromethylation of phenols is typically achieved using a source of difluorocarbene (:CF2). A convenient and widely used reagent for this purpose is sodium chlorodifluoroacetate, which upon heating, decarboxylates to generate difluorocarbene in situ. The phenoxide, formed by deprotonation of the phenol with a base, then acts as a nucleophile, attacking the electrophilic difluorocarbene. Subsequent protonation yields the desired difluoromethyl ether.

Difluoromethylation Mechanism Substrate 2-Chloro-6-nitrophenol Phenoxide Phenoxide Intermediate Substrate->Phenoxide Deprotonation Base Base (e.g., K2CO3) Base->Phenoxide Addition Nucleophilic Attack Phenoxide->Addition Reagent Sodium Chlorodifluoroacetate Carbene Difluorocarbene (:CF2) Reagent->Carbene Decarboxylation (Heat) Carbene->Addition Intermediate Difluoromethoxide Intermediate Addition->Intermediate Product 1-Chloro-2-(difluoromethoxy)-3-nitrobenzene Intermediate->Product H+ source Protonation Protonation

Caption: Mechanism of phenol difluoromethylation using sodium chlorodifluoroacetate.

Experimental Protocol: Difluoromethylation

Materials:

  • 2-Chloro-6-nitrophenol

  • Sodium chlorodifluoroacetate

  • Potassium carbonate (or another suitable base)

  • N,N-Dimethylformamide (DMF) or another polar aprotic solvent

Procedure:

  • To a solution of 2-chloro-6-nitrophenol in DMF, add potassium carbonate.

  • Stir the mixture at room temperature for a short period to allow for the formation of the phenoxide.

  • Add sodium chlorodifluoroacetate to the reaction mixture.

  • Heat the reaction to a temperature sufficient to induce decarboxylation of the sodium chlorodifluoroacetate (typically around 90-120°C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Parameter Value
Substrate2-Chloro-6-nitrophenol
ReagentSodium chlorodifluoroacetate
BasePotassium carbonate
SolventN,N-Dimethylformamide (DMF)
Temperature90-120°C

Part 3: Reduction of the Nitro Group

The final step in the synthesis is the reduction of the nitro group in 1-chloro-2-(difluoromethoxy)-3-nitrobenzene to the corresponding aniline. The choice of reducing agent is critical to ensure the preservation of the chloro and difluoromethoxy functionalities.

Reaction Mechanism and Rationale

The reduction of an aromatic nitro group to an amine can be achieved through various methods. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and a hydrogen source is a common and efficient method. Transfer hydrogenation, using a hydrogen donor like ammonium formate in the presence of Pd/C, is another mild and effective option.[2] Alternatively, metal-acid systems such as iron in acetic acid or tin(II) chloride can also be employed for this transformation and are known for their chemoselectivity.[3] Given the presence of a chlorine atom, reaction conditions should be chosen to minimize potential hydrodechlorination, a common side reaction in catalytic hydrogenations.

Nitro Reduction Start 1-Chloro-2-(difluoromethoxy)-3-nitrobenzene Product 2-Chloro-6-(difluoromethoxy)aniline Start->Product Reduction Reagents Reducing Agent (e.g., H2, Pd/C or Fe/AcOH)

Caption: Final reduction step to yield the target aniline.

Experimental Protocol: Catalytic Transfer Hydrogenation

Materials:

  • 1-Chloro-2-(difluoromethoxy)-3-nitrobenzene

  • Palladium on carbon (10 wt. %)

  • Ammonium formate

  • Methanol or ethanol

Procedure:

  • Dissolve 1-chloro-2-(difluoromethoxy)-3-nitrobenzene in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C to the solution.

  • Add ammonium formate in portions to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The residue can be taken up in an organic solvent and washed with water to remove any remaining salts.

  • Dry the organic layer, concentrate, and if necessary, purify the product by column chromatography.

Parameter Value Reference
Substrate1-Chloro-2-(difluoromethoxy)-3-nitrobenzene
Catalyst10% Palladium on carbon[2]
Hydrogen SourceAmmonium formate[2]
SolventMethanol or ethanol[2]
TemperatureReflux[2]

Conclusion

The synthetic pathway detailed in this guide provides a robust and logical approach to the preparation of 2-Chloro-6-(difluoromethoxy)aniline. By carefully selecting reagents and reaction conditions at each stage, it is possible to achieve the desired transformations with high selectivity and yield. This guide serves as a foundational resource for researchers and developers, enabling the synthesis of this important building block for further exploration in various scientific disciplines.

References

  • Process for chlorinating nitrophenols. U.S.
  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-6-(difluoromethoxy)aniline, a fluorinated aromatic amine of significant interest in medicinal chemistry and agrochemical research. The strategic incorporation of a difluoromethoxy group and a chlorine atom onto the aniline scaffold imparts unique electronic and conformational properties that are highly sought after in the design of novel bioactive molecules. This document delves into the structural attributes, and key physicochemical parameters of this compound. We will explore the theoretical underpinnings and practical experimental methodologies for the determination of these properties, providing insights into their implications for drug discovery and development.

Introduction

2-Chloro-6-(difluoromethoxy)aniline (CAS No. 865149-76-4) is a specialized chemical intermediate that has gained prominence as a valuable building block in the synthesis of complex organic molecules. The presence of the difluoromethoxy (-OCF₂H) group, a bioisostere of more metabolically labile groups, can significantly enhance metabolic stability, lipophilicity, and binding affinity of a parent molecule. The ortho-chloro substituent further modulates the electronic and steric profile of the aniline ring, influencing its reactivity and the pKa of the amino group. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in synthetic chemistry and for predicting the behavior of the resulting derivatives in biological systems.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of 2-Chloro-6-(difluoromethoxy)aniline is crucial for its handling, reaction optimization, and for predicting its behavior in various matrices.

PropertyValueSource
Chemical Formula C₇H₆ClF₂NO[1]
Molecular Weight 193.58 g/mol [1]
CAS Number 865149-76-4[1]
Appearance Not explicitly found; likely a liquid or low-melting solid
Boiling Point 66-67 °C at 0.7 mmHg
Melting Point Not experimentally determined; prediction required
Predicted LogP 2.8
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a critical parameter in drug discovery, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The predicted LogP of 2.8 suggests that 2-Chloro-6-(difluoromethoxy)aniline is a moderately lipophilic compound. This lipophilicity is a key attribute conferred by the difluoromethoxy group, which can enhance membrane permeability.

Solubility

Experimental Protocol: Shake-Flask Method for Solubility Determination

The gold-standard method for determining LogP and solubility is the shake-flask method, as outlined by the OECD Guideline for Testing of Chemicals, No. 107.

Caption: Workflow for LogP determination using the shake-flask method.

The causality behind this choice of protocol lies in its direct measurement of the partitioning equilibrium, providing a thermodynamically sound value. The use of HPLC-UV for quantification ensures high sensitivity and specificity.

Acidity and Basicity (pKa)

The pKa of the anilinic nitrogen is a critical determinant of its nucleophilicity in chemical reactions and its ionization state at physiological pH, which in turn affects its biological activity and ADME properties. The electron-withdrawing nature of the ortho-chloro and the difluoromethoxy groups is expected to decrease the basicity of the aniline, resulting in a lower pKa compared to aniline itself.

While an experimental pKa value for 2-Chloro-6-(difluoromethoxy)aniline is not available, it can be predicted using computational methods or determined experimentally.[2][3]

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.

G cluster_setup Experimental Setup cluster_titration Titration cluster_analysis Data Analysis A Dissolve a known amount of 2-Chloro-6-(difluoromethoxy)aniline in a suitable solvent (e.g., water/methanol mixture) B Place in a thermostated vessel with a pH electrode A->B C Titrate with a standardized solution of a strong acid (e.g., HCl) B->C D Record pH as a function of titrant volume C->D E Plot the titration curve (pH vs. volume) D->E F Determine the equivalence point E->F G The pH at the half-equivalence point corresponds to the pKa F->G

Caption: Workflow for pKa determination by potentiometric titration.

This method is chosen for its accuracy and the direct measurement of the equilibrium between the protonated and unprotonated forms of the amine.

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of 2-Chloro-6-(difluoromethoxy)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the unique triplet for the proton of the difluoromethoxy group due to coupling with the two fluorine atoms.

¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule. The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the two fluorine atoms.

While experimental spectra are not publicly available, predicted spectra can be generated using computational software. These predictions are valuable for preliminary identification and for guiding the analysis of experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Chloro-6-(difluoromethoxy)aniline will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), C-O stretching of the ether linkage (around 1000-1300 cm⁻¹), and C-F stretching of the difluoromethoxy group (around 1000-1200 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 2-Chloro-6-(difluoromethoxy)aniline is expected to show a molecular ion peak [M]⁺ and characteristic fragment ions resulting from the loss of chlorine, the difluoromethoxy group, and other neutral fragments. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key feature in identifying chlorine-containing fragments.

Synthesis and Applications

2-Chloro-6-(difluoromethoxy)aniline is a key intermediate in the synthesis of various high-value compounds, particularly in the pharmaceutical and agrochemical industries.[4][5][6] Its synthesis often involves multi-step sequences starting from readily available precursors. One plausible synthetic route involves the introduction of the difluoromethoxy group onto a suitably substituted phenol, followed by nitration and subsequent reduction of the nitro group to the aniline.

The unique combination of a chloro and a difluoromethoxy substituent makes this aniline a valuable building block for creating molecules with enhanced biological activity, improved metabolic stability, and favorable pharmacokinetic properties.[7][8] It is particularly useful in the synthesis of kinase inhibitors, herbicides, and fungicides.[4][9]

Safety and Handling

2-Chloro-6-(difluoromethoxy)aniline is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.[10] It may also cause respiratory irritation.[10] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

2-Chloro-6-(difluoromethoxy)aniline is a fluorinated aromatic amine with a unique set of physicochemical properties that make it a highly valuable building block in modern organic synthesis. Its moderate lipophilicity, modulated basicity, and distinct spectroscopic signature are all important considerations for its use in the design and development of new pharmaceuticals and agrochemicals. While a lack of comprehensive experimental data necessitates the use of predictive models for some properties, the established analytical methodologies outlined in this guide provide a robust framework for their empirical determination. As the demand for novel fluorinated compounds continues to grow, a thorough understanding of the physicochemical properties of key intermediates like 2-Chloro-6-(difluoromethoxy)aniline will be essential for driving innovation in chemical and life sciences.

References

  • A. GENERAL INFORMATION B. CHEMICAL PRODUCT IDENTIFICATION: C. USES AND APPLICATIONS. Gujarat Fluorochemicals Limited. (URL: [Link])

  • Synthesis of 2-difluoromethoxy-6-methyl aniline - PrepChem.com. (URL: [Link])

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (URL: [Link])

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry. (URL: [Link])

  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Human Metabolome Database. (URL: [Link])

  • 2-Chloro-6-fluoro-3,5-dimethoxyaniline | C8H9ClFNO2 | CID 18444743 - PubChem. (URL: [Link])

  • Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - NIH. (URL: [Link])

  • CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)
  • Prediction of pKa values using the PM6 semiempirical method - PMC - NIH. (URL: [Link])

  • CN105646233A - Preparation process of 2-chloro-6-fluoroaniline - Google P
  • 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem. (URL: [Link])

  • Experimental 13 C NMR spectrum of 2-Cl-6-MA - ResearchGate. (URL: [Link])

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation - ScienceDirect. (URL: [Link])

  • Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and... - ResearchGate. (URL: [Link])

  • 2,4,6-Trichloroaniline | C6H4Cl3N | CID 12471 - PubChem. (URL: [Link])

  • pKa Prediction of Per- and Polyfluoroalkyl Acids in Water Using in silico Gas Phase Stretching Vibrational Frequencies and Infrared Intensities | Request PDF - ResearchGate. (URL: [Link])

  • 2-Chloro-6-fluoroaniline | C6H5ClFN | CID 2734205 - PubChem. (URL: [Link])

  • 4-(Chlorodifluoromethoxy)aniline | C7H6ClF2NO | CID 572793 - PubChem. (URL: [Link])

  • CAS N/A MFCD03412193-2-CHLORO-6-(DIFLUOROMETHOXY)ANILINE -LabNovo. (URL: [Link])

  • (PDF) 2,4,6-Halogeno-Aniline Derivatives - ResearchGate. (URL: [Link])

  • 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0060677). Human Metabolome Database. (URL: [Link])

  • New Journal of Chemistry Supporting Information. (URL: [Link])

  • 4 - Supporting Information. (URL: [Link])

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An In-Depth Technical Guide to 2-Chloro-6-(difluoromethoxy)aniline (CAS: 865149-76-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-(difluoromethoxy)aniline, a halogenated aniline derivative of significant interest in synthetic and medicinal chemistry. The document details its physicochemical properties, outlines a plausible, well-grounded synthetic pathway, explores its applications as a key building block, and provides essential safety and handling information. The strategic placement of chloro and difluoromethoxy substituents on the aniline scaffold makes this compound a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This guide aims to equip researchers and drug development professionals with the critical information necessary for the effective and safe utilization of this versatile chemical entity.

Introduction: The Strategic Importance of Substituted Anilines

Substituted anilines are a cornerstone of modern chemical synthesis, serving as indispensable precursors for a vast array of complex organic molecules. Their utility is particularly pronounced in the pharmaceutical and agrochemical industries, where the aniline scaffold is a common feature in many active compounds. The introduction of specific substituents onto the aniline ring allows for the fine-tuning of a molecule's physicochemical and biological properties, such as its metabolic stability, binding affinity, and lipophilicity.

2-Chloro-6-(difluoromethoxy)aniline is a prime example of a strategically designed building block. The presence of a chlorine atom and a difluoromethoxy group imparts unique electronic and steric properties to the molecule. The difluoromethyl group, in particular, is increasingly utilized in drug design as a bioisostere for hydroxyl, thiol, or even amine functionalities, often leading to improved metabolic stability and enhanced cell membrane permeability. This guide will provide a detailed exploration of this valuable synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its successful application in research and development. The table below summarizes the key properties of 2-Chloro-6-(difluoromethoxy)aniline.

PropertyValueSource(s)
CAS Number 865149-76-4[1]
Molecular Formula C₇H₆ClF₂NO[1]
Molecular Weight 193.58 g/mol [1]
Appearance Powder or liquid[2]
Boiling Point 66-67 °C at 0.7 mmHgChemical Supplier Data
Storage 2-8°C, protect from lightChemical Supplier Data

Spectroscopic Data:

  • ¹H NMR: Protons on the aromatic ring would be expected in the range of δ 6.5-7.5 ppm. The difluoromethoxy proton would likely appear as a triplet around δ 6.5-7.0 ppm due to coupling with the two fluorine atoms. The amine protons would present as a broad singlet.

  • ¹³C NMR: Aromatic carbons would be expected in the range of δ 110-150 ppm. The carbon of the difluoromethoxy group would likely appear as a triplet with a characteristic C-F coupling constant.

  • IR Spectroscopy: Characteristic peaks would be expected for N-H stretching of the amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C-F stretching (around 1000-1200 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z 193, with a characteristic isotopic pattern for one chlorine atom ([M+2]⁺ at approximately one-third the intensity of the [M]⁺ peak).

Synthesis and Reaction Mechanisms

While a specific, peer-reviewed synthesis protocol for 2-Chloro-6-(difluoromethoxy)aniline is not widely published, a plausible and efficient synthetic route can be constructed based on established methodologies for the synthesis of related substituted anilines. The following proposed pathway involves a multi-step sequence starting from a readily available precursor.

Proposed Synthetic Pathway

A logical approach to the synthesis of 2-Chloro-6-(difluoromethoxy)aniline would likely involve the introduction of the chloro and difluoromethoxy groups onto a suitable aniline or phenol precursor, followed by functional group manipulations. One such proposed route is outlined below:

G A 2-Chloro-6-nitrophenol B 1-Chloro-2-(difluoromethoxy)-3-nitrobenzene A->B Difluoromethoxylation (e.g., ClCF₂H, base) C 2-Chloro-6-(difluoromethoxy)aniline B->C Reduction (e.g., Fe/HCl or H₂, Pd/C)

Caption: Proposed synthesis of 2-Chloro-6-(difluoromethoxy)aniline.

Causality Behind Experimental Choices:

  • Starting Material: 2-Chloro-6-nitrophenol is a commercially available and logical starting material as it already contains the chloro and a precursor to the amino group in the desired ortho positions.

  • Difluoromethoxylation: The introduction of the difluoromethoxy group can be achieved by reacting the phenolic hydroxyl group with a difluorocarbene source, such as chlorodifluoromethane (Freon 22), in the presence of a base. This reaction proceeds via a nucleophilic attack of the phenoxide ion on the difluorocarbene. The choice of base and reaction conditions is crucial to optimize the yield and minimize side reactions.

  • Reduction of the Nitro Group: The final step is the reduction of the nitro group to an amine. This is a standard and well-established transformation in organic synthesis. Several methods can be employed, including reduction with metals in acidic media (e.g., iron or tin in hydrochloric acid) or catalytic hydrogenation (e.g., using hydrogen gas with a palladium-on-carbon catalyst). Catalytic hydrogenation is often preferred for its cleaner reaction profile and milder conditions, which are compatible with the other functional groups present in the molecule.

Experimental Protocol (Proposed)

The following is a generalized, proposed experimental protocol based on the synthesis of analogous compounds. Researchers must adapt and optimize these conditions for their specific laboratory setup and safety protocols.

Step 1: Synthesis of 1-Chloro-2-(difluoromethoxy)-3-nitrobenzene

  • To a solution of 2-Chloro-6-nitrophenol in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a strong base (e.g., potassium carbonate or sodium hydride) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Cool the reaction mixture to the desired temperature (this will require optimization) and carefully introduce chlorodifluoromethane gas below the surface of the reaction mixture.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-Chloro-6-(difluoromethoxy)aniline

  • Dissolve the 1-Chloro-2-(difluoromethoxy)-3-nitrobenzene obtained in the previous step in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or GC-MS until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-Chloro-6-(difluoromethoxy)aniline.

  • If necessary, purify the product by column chromatography or distillation under reduced pressure.

Applications in Research and Development

2-Chloro-6-(difluoromethoxy)aniline is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[2] Its utility stems from the ability to further functionalize the amino group and the aromatic ring.

Workflow: Utilization as a Synthetic Intermediate

G A 2-Chloro-6-(difluoromethoxy)aniline B Diazonium Salt Intermediate A->B Diazotization (NaNO₂, H⁺) C Heterocycle Formation A->C Condensation Reactions D Amide/Sulfonamide Coupling A->D Acylation/Sulfonylation E Novel Pharmaceutical/Agrochemical Candidates B->E Sandmeyer-type Reactions C->E D->E

Caption: Synthetic utility of 2-Chloro-6-(difluoromethoxy)aniline.

  • Pharmaceutical Synthesis: This aniline derivative can be used as a key intermediate in the synthesis of a variety of pharmacologically active compounds. The amino group can be readily acylated to form amides or sulfonamides, or it can be used in condensation reactions to construct heterocyclic systems, which are prevalent in many drug scaffolds. While specific drug candidates synthesized from this intermediate are not yet widely reported in the public domain, its structural motifs are of high interest in modern drug discovery programs targeting a range of therapeutic areas.

  • Agrochemical Development: Similar to its role in pharmaceuticals, 2-Chloro-6-(difluoromethoxy)aniline can serve as a precursor for novel herbicides, fungicides, and insecticides. The incorporation of chloro and difluoromethoxy groups can enhance the biological activity and modify the environmental fate of the resulting agrochemical.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 2-Chloro-6-(difluoromethoxy)aniline. The following information is based on available safety data sheets (SDS).

  • Hazard Statements:

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Precautionary Statements:

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Wash skin thoroughly after handling.

    • Use only outdoors or in a well-ventilated area.

    • Wear protective gloves/protective clothing/eye protection/face protection.

  • First Aid Measures:

    • If on skin: Wash with plenty of soap and water.

    • If inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Call a poison center or doctor if you feel unwell.

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

Disposal: Dispose of contents/container to an approved waste disposal plant.

Conclusion

2-Chloro-6-(difluoromethoxy)aniline is a valuable and versatile chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research and development. Its unique substitution pattern offers a strategic advantage in the design and synthesis of novel, high-value molecules. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route with mechanistic insights, its potential applications, and essential safety information. As research in medicinal and materials chemistry continues to evolve, the demand for such well-designed building blocks is expected to grow, further solidifying the importance of 2-Chloro-6-(difluoromethoxy)aniline in the landscape of modern chemical synthesis.

References

[3] Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. (2024). Beilstein Journal of Organic Chemistry. [Link]

[4] Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). MDPI. [Link]

[5] Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. (n.d.). ChemRxiv. [Link]

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An In-Depth Technical Guide to the Structural Elucidation of 2-Chloro-6-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-(difluoromethoxy)aniline is a substituted aniline derivative of increasing interest in medicinal chemistry and materials science. Its unique combination of a chlorinated and difluoromethoxylated aromatic ring presents specific challenges and opportunities in synthesis and characterization. This technical guide provides a comprehensive overview of the methodologies and analytical strategies required for the unambiguous structural elucidation of this compound. We will delve into the practical and theoretical aspects of mass spectrometry, infrared spectroscopy, and multinuclear NMR spectroscopy, offering insights into experimental design and data interpretation. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, purification, and application of this and structurally related molecules.

Introduction: The Significance of 2-Chloro-6-(difluoromethoxy)aniline

Substituted anilines are foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes. The introduction of halogen atoms and fluorinated alkyl groups can profoundly influence the physicochemical and biological properties of the parent molecule, affecting parameters such as lipophilicity, metabolic stability, and binding affinity to biological targets. 2-Chloro-6-(difluoromethoxy)aniline, with its distinct substitution pattern, is an important intermediate in organic synthesis. Accurate structural confirmation is a critical, non-negotiable step in the research and development pipeline to ensure the integrity of subsequent reactions and the validity of experimental outcomes.

This guide will systematically walk through the process of structural elucidation, emphasizing a multi-technique approach to build a self-validating analytical dossier.

The Elucidation Workflow: A Multi-Faceted Approach

The definitive structural confirmation of a novel or synthesized molecule like 2-Chloro-6-(difluoromethoxy)aniline relies on the synergistic application of several analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and unambiguous picture.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Final Confirmation Synthesis Synthesis of 2-Chloro-6- (difluoromethoxy)aniline Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Purification->MS IR Infrared (IR) Spectroscopy - Functional Group ID Purification->IR NMR Nuclear Magnetic Resonance (NMR) - Connectivity - 3D Structure Purification->NMR Confirmation Data Integration & Structural Confirmation MS->Confirmation IR->Confirmation NMR->Confirmation

Caption: A typical workflow for the structural elucidation of a synthesized organic molecule.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry (MS) is the first port of call for determining the molecular weight and elemental composition of a compound. For 2-Chloro-6-(difluoromethoxy)aniline, high-resolution mass spectrometry (HRMS) is particularly valuable.

3.1. Predicted Mass Spectrometry Data

The molecular formula for 2-Chloro-6-(difluoromethoxy)aniline is C₇H₆ClF₂NO. The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in a distinctive M+2 peak.

Parameter Predicted Value Significance
Molecular Formula C₇H₆ClF₂NODefines the elemental composition.
Monoisotopic Mass 193.0106 uThe exact mass of the molecule with the most abundant isotopes.
Molecular Weight 193.58 g/mol The average molecular mass based on natural isotopic abundance.[1]
Key Isotopic Peaks m/z 193.01, 195.01Confirms the presence of one chlorine atom.

3.2. Fragmentation Pathway

Electron ionization (EI) mass spectrometry will induce fragmentation of the parent molecule, providing clues about its structure. The fragmentation pattern of anilines is often characterized by specific losses.

Fragmentation_Pathway M [M]⁺˙ m/z 193/195 M_minus_CHF2 [M-CHF₂]⁺ m/z 142/144 M->M_minus_CHF2 - CHF₂ M_minus_OCHF2 [M-OCHF₂]⁺ m/z 126/128 M->M_minus_OCHF2 - OCHF₂ M_minus_Cl [M-Cl]⁺ m/z 158 M->M_minus_Cl - Cl

Caption: A simplified predicted fragmentation pathway for 2-Chloro-6-(difluoromethoxy)aniline.

3.3. Experimental Protocol: GC-MS Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a standard technique for the analysis of volatile and semi-volatile compounds like halogenated anilines.[2][3]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The spectrum of 2-Chloro-6-(difluoromethoxy)aniline is expected to show characteristic absorption bands for the amine, aromatic ring, and the C-O-C and C-F bonds.

4.1. Predicted IR Absorption Bands

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
3300-3500N-H stretchPrimary Amine (-NH₂)
1600-1650N-H bendPrimary Amine (-NH₂)
1450-1600C=C stretchAromatic Ring
1200-1300C-N stretchAryl Amine
1000-1150C-F stretchDifluoromethoxy (-OCHF₂)
1000-1250C-O-C stretchAryl Ether
700-800C-Cl stretchAryl Chloride

Note: These are predicted ranges and the exact peak positions can be influenced by the overall molecular structure.

4.2. Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining the IR spectrum of solid or liquid samples.

Protocol:

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Data Acquisition:

    • Spectrometer: A benchtop FTIR spectrometer equipped with an ATR accessory.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean ATR crystal should be acquired before analyzing the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. For 2-Chloro-6-(difluoromethoxy)aniline, ¹H, ¹³C, and ¹⁹F NMR are all essential.

5.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~3.5-4.5 Broad singlet 2H -NH₂
~6.5-7.5 Multiplet 3H Aromatic protons

| ~6.5 (triplet, J ≈ 74 Hz) | Triplet | 1H | -OCHF₂ |

The broadness of the -NH₂ peak is due to quadrupole broadening and exchange with residual water.

5.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm) Assignment
~110-150 Aromatic carbons

| ~115 (triplet, J ≈ 260 Hz) | -OCHF₂ |

5.3. ¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it excellent for analyzing fluorinated compounds. The difluoromethoxy group will give a characteristic signal.

Predicted ¹⁹F NMR Data (in CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Assignment

| ~ -80 to -90 | Doublet (due to coupling with H) | -OCHF₂ |

5.4. Experimental Protocol: NMR Spectroscopy

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition (¹H NMR):

    • Spectrometer: A 300-500 MHz NMR spectrometer.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 8-16.

    • Relaxation Delay: 1-2 seconds.

  • Data Acquisition (¹³C NMR):

    • Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 128-1024 (or more, as ¹³C is less sensitive).

    • Relaxation Delay: 2-5 seconds.

  • Data Acquisition (¹⁹F NMR):

    • Pulse Sequence: Standard single-pulse experiment, often with proton decoupling.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

Conclusion: A Unified Approach to Structural Integrity

The structural elucidation of 2-Chloro-6-(difluoromethoxy)aniline is a systematic process that requires the integration of data from multiple analytical techniques. Mass spectrometry provides the molecular formula and fragmentation pattern, IR spectroscopy confirms the presence of key functional groups, and multinuclear NMR spectroscopy reveals the precise connectivity of atoms. By following the protocols and interpretative guidelines outlined in this guide, researchers can confidently and accurately determine the structure of this important synthetic intermediate, ensuring the quality and reliability of their scientific endeavors.

References

  • Vergote, G., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 1-14.
  • PubChem. (n.d.). 2-Chloro-6-fluoro-3,5-dimethoxyaniline. Retrieved from [Link]

  • NIST. (n.d.). o-Chloroaniline.
  • Arjunan, V., et al. (2011). Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. Journal of Molecular Structure, 994(1-3), 179-193.
  • Wang, Z., & Li, R. (2021). Method validation for the determination of aniline and 3,3′-dichlorobenzidine by gas chromatog-raphy-mass spectrometry. IOP Conference Series: Earth and Environmental Science, 769, 022026.
  • Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. Biophysical journal, 55(4), 799–804.
  • Royal Society of Chemistry. (n.d.). Supplementary Information for: Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

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2-Chloro-6-(difluoromethoxy)aniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-6-(difluoromethoxy)aniline: Properties, Synthesis, and Applications in Drug Discovery

Introduction and Strategic Overview

2-Chloro-6-(difluoromethoxy)aniline is a highly functionalized aromatic amine of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a chloro group, a difluoromethoxy group, and an aniline moiety, makes it a strategic building block for the synthesis of complex molecular architectures. The aniline nitrogen serves as a versatile nucleophile and a key anchor point for constructing amides, ureas, sulfonamides, and nitrogen-containing heterocycles.

The difluoromethoxy (-OCF₂H) group is particularly valuable in medicinal chemistry. It is recognized as a bioisostere of hydroxyl, thiol, or methoxy groups, capable of modulating physicochemical properties such as lipophilicity, metabolic stability, and membrane permeability. The strong C-F bonds resist metabolic oxidation, often leading to an improved pharmacokinetic profile in drug candidates. Concurrently, the chlorine atom at the ortho position provides steric hindrance and electronic modulation, influencing the conformation of derivatives and offering a potential site for further synthetic transformations. This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

The fundamental properties of 2-Chloro-6-(difluoromethoxy)aniline are critical for its application in synthesis, dictating reaction conditions, solvent selection, and purification strategies. The key data are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₆ClF₂NO[1][2]
Molecular Weight 193.58 g/mol [1][2]
CAS Number 865149-76-4[3][4]
Appearance Not specified; related anilines are typically liquids or low-melting solids.N/A
Boiling Point 66-67 °C at 0.7 mmHgChemical Supplier Data
Synonyms 2-chloro-6-difluoromethoxyaniline, 6-Chloro-2-(difluoromethoxy)aniline[3]

Synthesis and Manufacturing Pathway

Causality in Experimental Design

The choice of a nitro-reduction pathway is predicated on several factors. Firstly, the synthesis of the nitroaromatic precursor, 1-chloro-3-(difluoromethoxy)-2-nitrobenzene, is achievable through standard aromatic chemistry. Secondly, the reduction of an aromatic nitro group to an aniline is a high-yielding, well-understood, and clean transformation with multiple available methodologies. Catalytic hydrogenation using palladium on carbon (Pd/C) is preferred for its efficiency, selectivity, and the ease of catalyst removal via filtration, which simplifies product workup and purification. Ethanol is selected as the solvent due to its ability to dissolve the substrate and its compatibility with the hydrogenation conditions.

Hypothetical Experimental Protocol: Synthesis of 2-Chloro-6-(difluoromethoxy)aniline

Step 1: Synthesis of 1-Chloro-3-(difluoromethoxy)-2-nitrobenzene (Precursor) This step is assumed to have been completed. The protocol starts with the nitro-precursor.

Step 2: Catalytic Hydrogenation to 2-Chloro-6-(difluoromethoxy)aniline

  • Reactor Setup: A multi-neck, round-bottom flask or a dedicated hydrogenation vessel is charged with 1-chloro-3-(difluoromethoxy)-2-nitrobenzene (1.0 eq).

  • Solvent Addition: Anhydrous ethanol is added to dissolve the substrate completely. The typical concentration is around 0.1-0.5 M.

  • Inerting: The vessel is purged with an inert gas (e.g., nitrogen or argon) to remove all oxygen, which can deactivate the catalyst and create a potential explosion hazard with hydrogen.

  • Catalyst Addition: 10% Palladium on activated carbon (Pd/C) is added carefully under the inert atmosphere. The catalyst loading is typically 1-5 mol% relative to the substrate.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere. This can be achieved by bubbling hydrogen gas through the stirred solution or by pressurizing the vessel (e.g., to 50 psi). The reaction is typically run at room temperature but may be gently heated (40-50 °C) to increase the rate.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Workup: a. The reaction vessel is carefully purged again with an inert gas to remove excess hydrogen. b. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with additional ethanol to ensure complete recovery of the product. c. The combined filtrate is concentrated under reduced pressure to remove the ethanol.

  • Purification: The resulting crude aniline can be purified by vacuum distillation or column chromatography on silica gel to yield the final product, 2-Chloro-6-(difluoromethoxy)aniline, as a pure substance.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reactor Setup & Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation & Purification Precursor 1-Chloro-3-(difluoromethoxy) -2-nitrobenzene Inerting Purge with N₂/Ar Precursor->Inerting Solvent Ethanol Solvent->Inerting Catalyst 10% Pd/C Inerting->Catalyst Hydrogen Introduce H₂ Atmosphere (Balloon or Pressure) Catalyst->Hydrogen Monitoring Monitor by TLC/HPLC Hydrogen->Monitoring Stir at RT - 50°C Purge_H2 Purge with N₂ Monitoring->Purge_H2 Reaction Complete Filter Filter through Celite® Purge_H2->Filter Concentrate Concentrate in Vacuo Filter->Concentrate Purify Vacuum Distillation or Column Chromatography Concentrate->Purify FinalProduct Pure 2-Chloro-6- (difluoromethoxy)aniline Purify->FinalProduct

Caption: Workflow for the synthesis of 2-Chloro-6-(difluoromethoxy)aniline.

Applications in Medicinal Chemistry and Drug Development

2-Chloro-6-(difluoromethoxy)aniline is a prototypical "building block" molecule, designed for use in the early stages of drug discovery. Its value lies in its ability to be incorporated into larger, more complex molecules, imparting specific, desirable properties. While this specific molecule may not be a final API, its structural analogues are found in numerous patented compounds and clinical candidates. For instance, the related compound 2-chloro-6-methylaniline is a key intermediate in the synthesis of Dasatinib, a kinase inhibitor used to treat chronic myelogenous leukemia (CML).[7]

The strategic utility of this compound can be broken down by its functional components:

  • Aniline Group: Acts as a primary attachment point for derivatization, commonly through acylation to form amides or reaction with sulfonyl chlorides to form sulfonamides. It is also a precursor for building heterocyclic rings like quinolines, quinazolines, or benzimidazoles.

  • Difluoromethoxy Group: As a metabolically robust hydrogen bond acceptor, it can improve drug-target interactions and enhance pharmacokinetic properties. Its lipophilicity is intermediate between a methoxy and a trifluoromethoxy group, providing medicinal chemists with a tool to fine-tune the overall properties of a lead compound.

  • Ortho-Chloro Group: This substituent provides steric bulk that can lock the conformation of the molecule, potentially leading to higher binding affinity and selectivity for a biological target. It also modifies the electronics of the aromatic ring, influencing the reactivity of the aniline nitrogen.

Logical Framework for Use in Drug Discovery

Drug_Discovery_Logic cluster_transformations Synthetic Transformations cluster_properties Modulated Properties in Derivative BuildingBlock 2-Chloro-6-(difluoromethoxy)aniline Aniline (NH₂) o-Chloro (Cl) p-Difluoromethoxy (OCF₂H) Amidation Amidation / Sulfonylation BuildingBlock:n->Amidation Heterocycle Heterocycle Formation BuildingBlock:n->Heterocycle PK_Props Improved PK Profile (Metabolic Stability) BuildingBlock:ocf2h->PK_Props Binding Enhanced Target Binding (H-Bonding, Conformation) BuildingBlock:cl->Binding LeadCompound Lead Compound / Drug Candidate Amidation->LeadCompound Heterocycle->LeadCompound PK_Props->LeadCompound Binding->LeadCompound Solubility Fine-tuned Solubility & Lipophilicity Solubility->LeadCompound

Caption: Role of 2-Chloro-6-(difluoromethoxy)aniline in drug discovery.

Safety, Handling, and Storage

As a substituted aniline, 2-Chloro-6-(difluoromethoxy)aniline must be handled with appropriate care, following established laboratory safety protocols. The primary hazards are associated with irritation and acute toxicity.[3][4][8]

Hazard ClassGHS StatementPictogram
Acute Toxicity H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Irritation H315: Causes skin irritationGHS07 (Exclamation Mark)
Eye Irritation H319: Causes serious eye irritationGHS07 (Exclamation Mark)
Respiratory Irritation H335: May cause respiratory irritationGHS07 (Exclamation Mark)
Self-Validating Protocol for Safe Handling
  • Engineering Controls: All manipulations should be performed within a certified chemical fume hood to prevent inhalation of vapors.[8] An eyewash station and safety shower must be readily accessible.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[9]

    • Skin Protection: Wear nitrile or neoprene gloves. A lab coat is mandatory. Ensure gloves are inspected before use and disposed of properly.[3][10]

    • Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[10]

  • Handling Procedures: Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling. Keep away from ignition sources as related compounds can be combustible.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][8] Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

References

  • Google Patents. (2016). CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.
  • Google Patents. (1992). EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
  • WIPO Patentscope. (2008). CN101289400 - Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. Retrieved from [Link]

  • Google Patents. (1992). US5091580A - Process for the preparation of 2,6-difluoroaniline.
  • Gujarat Fluorochemicals Limited. (2020). Global Product Strategy Safety Summary: 2,6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE. Retrieved from [Link]

  • Google Patents. (2014). CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.
  • PrepChem.com. (n.d.). Synthesis of 2-difluoromethoxy-6-methyl aniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-fluoroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-(difluoromethoxy)aniline. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Chloro-6-Methylaniline in Modern Pharmaceutical Synthesis. Retrieved from [Link]

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A Technical Guide to the Solubility of 2-Chloro-6-(difluoromethoxy)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-6-(difluoromethoxy)aniline, a compound of interest in medicinal chemistry and materials science. In the absence of extensive published quantitative solubility data, this document establishes a framework for understanding and predicting its behavior in various organic solvents. By examining the molecule's physicochemical properties, including its structure, polarity, and potential for intermolecular interactions, we offer a scientifically grounded predictive solubility profile. Furthermore, this guide presents detailed, best-practice experimental protocols for the quantitative determination of solubility, empowering researchers to generate precise data tailored to their specific applications. This document is intended to serve as a foundational resource for scientists working with 2-Chloro-6-(difluoromethoxy)aniline, facilitating its effective use in synthesis, purification, and formulation.

Introduction to 2-Chloro-6-(difluoromethoxy)aniline

2-Chloro-6-(difluoromethoxy)aniline is a substituted aniline derivative with the chemical formula C₇H₆ClF₂NO. Its structure, featuring a chloro, a difluoromethoxy, and an amino group on a benzene ring, imparts a unique combination of properties that govern its interactions with various solvents. Understanding its solubility is critical for a range of applications, from ensuring homogeneity in reaction mixtures to optimizing crystallization processes for purification and controlling bioavailability in drug formulations.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 865149-76-4[1][2]
Molecular Formula C₇H₆ClF₂NO[1][2]
Molecular Weight 193.58 g/mol [1][2]
Boiling Point 66-67 °C at 0.7 mmHg[1]
Computed XLogP3 2.8[2]

The computed XLogP3 value of 2.8 suggests that 2-Chloro-6-(difluoromethoxy)aniline possesses a moderate degree of lipophilicity, indicating a preference for organic phases over aqueous ones. This, combined with the presence of polar functional groups, suggests a nuanced solubility profile across different types of organic solvents.

Theoretical Framework for Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent. The overall process of dissolution involves overcoming the solute-solute interactions in the crystal lattice and the solvent-solvent interactions to form new solute-solvent interactions.

Molecular Structure and Polarity Analysis:

2-Chloro-6-(difluoromethoxy)aniline's solubility is influenced by the interplay of its functional groups:

  • Aniline Moiety (-NH₂): The amino group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF) that can accept hydrogen bonds.

  • Benzene Ring: The aromatic ring is nonpolar and contributes to van der Waals interactions, favoring solubility in nonpolar and moderately polar solvents.

  • Chloro Group (-Cl): The electronegative chlorine atom introduces a dipole moment, increasing the molecule's overall polarity. It can also participate in dipole-dipole interactions.

  • Difluoromethoxy Group (-OCHF₂): This group is strongly electron-withdrawing and contributes significantly to the molecule's polarity. The fluorine atoms can act as weak hydrogen bond acceptors.

The combination of these groups results in a molecule with a significant dipole moment and the capacity for various intermolecular interactions, suggesting that it will not be readily soluble in entirely nonpolar solvents but will show an affinity for a range of polar solvents.

Predicted Solubility Profile

Based on the structural analysis and established principles of solubility for substituted anilines and halogenated aromatic compounds, a qualitative prediction of the solubility of 2-Chloro-6-(difluoromethoxy)aniline in common organic solvents can be made.[3][4]

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe aniline -NH₂ group can form strong hydrogen bonds with the hydroxyl groups of protic solvents.[3][4]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThe molecule's significant dipole moment can be effectively solvated by these polar solvents. The aniline group can donate hydrogen bonds to the solvent's acceptor sites.[3]
Chlorinated Dichloromethane (DCM)ModerateDCM is a versatile solvent capable of dissolving compounds with moderate polarity through dipole-dipole interactions.[3]
Ethers Diethyl Ether, THFLow to ModerateThese solvents are less polar than the other categories and have limited hydrogen bonding capabilities, which may restrict the dissolution of the polar solute.
Non-Polar Toluene, HexaneLowThe overall polarity of 2-Chloro-6-(difluoromethoxy)aniline, due to its multiple heteroatoms, is likely to make it poorly soluble in non-polar hydrocarbon solvents.[3]

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The equilibrium shake-flask method is a widely accepted and reliable technique for this purpose.[5][6]

Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation prep_solid Weigh excess solid 2-Chloro-6-(difluoromethoxy)aniline prep_vial Combine in a sealed vial prep_solid->prep_vial prep_solvent Add known volume of organic solvent prep_solvent->prep_vial equilibration Agitate at constant temperature (e.g., 24-72h) prep_vial->equilibration Establish equilibrium separation Centrifuge or filter to remove undissolved solid equilibration->separation Isolate saturated solution analysis_prep Prepare dilutions of the supernatant separation->analysis_prep Sample for analysis analysis_quant Quantify concentration (e.g., HPLC, UV-Vis) analysis_prep->analysis_quant calculation Calculate solubility (e.g., in mg/mL or mol/L) analysis_quant->calculation

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Detailed Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of 2-Chloro-6-(difluoromethoxy)aniline.

Materials:

  • 2-Chloro-6-(difluoromethoxy)aniline (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2-Chloro-6-(difluoromethoxy)aniline to a series of vials. The excess solid should be clearly visible to ensure saturation.

    • Accurately add a known volume of each organic solvent to be tested into the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or with a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to reach equilibrium (typically 24 to 72 hours). The equilibration time should be determined empirically by taking measurements at different time points until the concentration in solution remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any remaining undissolved solid particles. Alternatively, centrifuge the vials and carefully collect the supernatant.

  • Analysis:

    • Prepare a series of dilutions of the filtered supernatant with the same solvent.

    • Quantify the concentration of 2-Chloro-6-(difluoromethoxy)aniline in the diluted samples using a validated analytical method such as HPLC or UV-Vis spectroscopy. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation:

    • Calculate the solubility of the compound in each solvent using the determined concentration and the dilution factor. Express the results in appropriate units, such as mg/mL or mol/L.

Safety and Handling

2-Chloro-6-(difluoromethoxy)aniline should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. General handling guidelines include:

  • Work in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

Conclusion

References

  • Xu, S., Ogi, S., Sugiyasu, K., Sumi, S., Kobayashi, Y., & Takeuchi, M. (2014). Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. Journal of Nanoscience and Nanotechnology, 14(6), 4449–4454. ([Link])

  • Experiment 1 Determination of Solubility Class. (n.d.). ([Link])

  • Aniline - Solubility of Things. (n.d.). ([Link])

  • Ferreira, A. G. M., & Monte, M. J. S. (2023). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 28(15), 5789. ([Link])

  • Jager, A., et al. (2021). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 280, 130612. ([Link])

  • 2.2: Solubility Lab. (2021). Chemistry LibreTexts. ([Link])

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). ([Link])

  • Fu, J., & Suuberg, E. M. (2012). Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons. Journal of Chemical & Engineering Data, 57(1), 132–139. ([Link])

  • Aniline is soluble in which of the following organic class 12 chemistry CBSE. (n.d.). Vedantu. ([Link])

Sources

Spectroscopic and Structural Elucidation of 2-Chloro-6-(difluoromethoxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of the novel aromatic compound, 2-Chloro-6-(difluoromethoxy)aniline (CAS No. 865149-76-4).[1][2][3] As a unique substituted aniline, this molecule holds significant potential in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages foundational spectroscopic principles and comparative data from structurally analogous molecules to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document serves as a valuable resource for researchers in the synthesis, characterization, and application of halogenated and fluorinated aromatic amines.

Introduction: The Significance of Substituted Anilines

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of industrial and pharmaceutical compounds. The introduction of halogen and fluorinated ether moieties, such as the chloro and difluoromethoxy groups in the target molecule, can profoundly influence its physicochemical properties. These modifications can enhance metabolic stability, improve membrane permeability, and modulate receptor binding affinity, making such compounds highly sought after in drug discovery programs. Understanding the precise structural and electronic characteristics of 2-Chloro-6-(difluoromethoxy)aniline is paramount for its effective utilization. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of the molecule's architecture.

Molecular Structure and Key Features

2-Chloro-6-(difluoromethoxy)aniline possesses a unique substitution pattern on the benzene ring, which dictates its chemical behavior and spectroscopic signature.

Molecular Formula: C₇H₆ClF₂NO[1][2]

Molecular Weight: 193.58 g/mol [2]

Structure:

Caption: Molecular structure of 2-Chloro-6-(difluoromethoxy)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Below are the predicted ¹H, ¹³C, and ¹⁹F NMR spectra, along with their detailed interpretations.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2 - 7.4t1HAr-H (H4)
~6.9 - 7.1d1HAr-H (H3)
~6.8 - 7.0d1HAr-H (H5)
~6.5 - 7.5t (¹JHF ≈ 73 Hz)1H-O-CH F₂
~4.0 - 5.0br s2H-NH
Interpretation of the ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the difluoromethoxy proton, and the amine protons.

  • Aromatic Region: The three aromatic protons will appear as a complex multiplet system. The proton at the 4-position (H4), flanked by two other aromatic protons, is expected to be a triplet. The protons at the 3 and 5-positions (H3 and H5) will likely appear as doublets. The electron-withdrawing effects of the chloro and difluoromethoxy groups will generally shift these protons downfield compared to unsubstituted aniline.

  • Difluoromethoxy Proton: The single proton of the difluoromethoxy group is expected to be a triplet due to coupling with the two adjacent fluorine atoms. This large one-bond C-H coupling to two fluorines (¹JHF) will be a characteristic feature, likely in the range of 70-75 Hz.

  • Amine Protons: The two amine protons will likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~145 - 150C -NH₂ (C1)
~115 - 120C -Cl (C2)
~120 - 125C -H (C5)
~128 - 132C -H (C4)
~118 - 122C -H (C3)
~140 - 145C -O (C6)
~110 - 115 (t, ¹JCF ≈ 240 Hz)-O-C HF₂
Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon environment of the molecule.

  • Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to the electronegative nitrogen, chlorine, and oxygen atoms (C1, C2, and C6) will be significantly deshielded and appear at lower field. The remaining aromatic carbons (C3, C4, and C5) will appear at higher field.

  • Difluoromethoxy Carbon: The carbon of the difluoromethoxy group will be observed as a triplet due to the one-bond coupling with the two fluorine atoms (¹JCF), with an expected large coupling constant of around 240 Hz.

Predicted ¹⁹F NMR Data
Chemical Shift (δ, ppm)MultiplicityAssignment
~ -80 to -90d-OCHF
Interpretation of the ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethoxy group. This signal will be split into a doublet by the adjacent proton.

NMR Experimental Protocol

Objective: To acquire ¹H, ¹³C, and ¹⁹F NMR spectra of 2-Chloro-6-(difluoromethoxy)aniline.

Materials:

  • 2-Chloro-6-(difluoromethoxy)aniline sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data (Fourier transform, phase correction, baseline correction, and integration).

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C channel.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a larger number of scans due to the lower natural abundance of ¹³C.

    • Process the data.

  • ¹⁹F NMR Acquisition:

    • Switch the probe to the ¹⁹F channel.

    • Set the spectral width to cover the expected range of fluorine signals.

    • Acquire the spectrum.

    • Process the data.

G cluster_workflow NMR Workflow A Sample Preparation B Instrument Setup A->B C 1H NMR Acquisition B->C D 13C NMR Acquisition C->D E 19F NMR Acquisition D->E F Data Processing & Interpretation E->F

Caption: A generalized workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, sharpN-H stretching (asymmetric and symmetric)
3000 - 3100MediumAromatic C-H stretching
1600 - 1650StrongN-H bending (scissoring)
1450 - 1550StrongAromatic C=C stretching
1200 - 1300StrongC-O-C stretching (ether)
1000 - 1100StrongC-F stretching
700 - 800StrongC-Cl stretching
Interpretation of the IR Spectrum

The IR spectrum of 2-Chloro-6-(difluoromethoxy)aniline will be characterized by several key absorption bands:

  • N-H Vibrations: The presence of the primary amine group will give rise to two sharp bands in the 3300-3500 cm⁻¹ region corresponding to the asymmetric and symmetric N-H stretching vibrations. A strong scissoring vibration is also expected around 1600-1650 cm⁻¹.

  • Aromatic C-H and C=C Vibrations: The aromatic ring will show C-H stretching bands above 3000 cm⁻¹ and characteristic C=C stretching bands in the 1450-1550 cm⁻¹ region.

  • C-O and C-F Vibrations: The difluoromethoxy group will exhibit a strong C-O-C stretching band and very strong C-F stretching bands, typically in the 1000-1300 cm⁻¹ region.

  • C-Cl Vibration: A strong absorption corresponding to the C-Cl stretching vibration is expected in the fingerprint region, typically between 700 and 800 cm⁻¹.

IR Experimental Protocol

Objective: To obtain the IR spectrum of 2-Chloro-6-(difluoromethoxy)aniline.

Materials:

  • 2-Chloro-6-(difluoromethoxy)aniline sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum of the empty ATR accessory.

  • Sample Analysis:

    • Place a small amount of the sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the major absorption peaks.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent and a soft cloth.

G A Clean ATR Crystal B Record Background Spectrum A->B C Apply Sample to Crystal B->C D Acquire Sample Spectrum C->D E Process and Analyze Data D->E

Caption: The streamlined process for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data
m/zRelative IntensityAssignment
193/195High[M]⁺ and [M+2]⁺ (molecular ion peak with chlorine isotope pattern)
128Moderate[M - CHF₂]⁺
93Moderate[M - CHF₂ - Cl]⁺
Interpretation of the Mass Spectrum

The mass spectrum, likely obtained using electron ionization (EI), will display several key features:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 193. A characteristic feature will be the [M+2]⁺ peak at m/z 195 with an intensity of approximately one-third of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom.

  • Fragmentation Pattern: Common fragmentation pathways would involve the loss of the difluoromethyl radical (CHF₂) to give a fragment at m/z 128, followed by the loss of a chlorine radical to yield a fragment at m/z 93.

Mass Spectrometry Experimental Protocol

Objective: To acquire the mass spectrum of 2-Chloro-6-(difluoromethoxy)aniline.

Materials:

  • 2-Chloro-6-(difluoromethoxy)aniline sample

  • Methanol or other suitable volatile solvent

  • Mass spectrometer (e.g., GC-MS or LC-MS)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a volatile solvent.

  • Instrument Setup:

    • Set the appropriate ionization mode (e.g., Electron Ionization for GC-MS or Electrospray Ionization for LC-MS).

    • Set the mass range to be scanned (e.g., m/z 50-300).

  • Sample Introduction:

    • Inject the sample into the instrument.

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum.

    • Identify the molecular ion peak and major fragment ions.

G A Sample Prep B Ionization A->B C Mass Analysis B->C D Detection C->D E Spectrum Generation D->E

Caption: Fundamental stages of a mass spectrometry experiment.

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic characterization of 2-Chloro-6-(difluoromethoxy)aniline. The interpretations of the expected NMR, IR, and MS data are grounded in established principles and comparative analysis of similar structures. This information serves as a robust framework for researchers working with this compound, enabling them to confirm its identity upon synthesis and to understand its electronic and structural properties. As experimental data for this molecule becomes publicly available, this guide can be used as a reference for comparison and further in-depth analysis.

References

  • PubChem. 2-(Difluoromethoxy)aniline. [online] Available at: [Link]

  • NIST. 2,6-Difluoroaniline. [online] In: NIST Chemistry WebBook. Available at: [Link]

Sources

commercial availability of 2-Chloro-6-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-6-(difluoromethoxy)aniline: Commercial Availability, Synthesis, and Applications in Modern Drug Discovery

Executive Summary

2-Chloro-6-(difluoromethoxy)aniline, a halogenated and fluorinated aromatic amine, has emerged as a valuable building block for the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical sectors. The strategic placement of its functional groups—an ortho-chloro substituent, a nucleophilic amine, and a difluoromethoxy group—offers medicinal chemists a versatile scaffold for generating novel compounds with tailored pharmacological profiles. The difluoromethoxy moiety, in particular, is a well-regarded bioisostere for hydroxyl or thiol groups, capable of enhancing metabolic stability, modulating lipophilicity, and improving cell membrane permeability. This guide provides a comprehensive overview of the , outlines a plausible synthetic pathway, details its key applications in drug discovery, and offers insights into its handling and procurement for research and development professionals.

Core Compound Profile and Strategic Value

Chemical Identity and Physicochemical Properties

2-Chloro-6-(difluoromethoxy)aniline is a specialized chemical intermediate whose structure is primed for diverse synthetic transformations. Its key properties are summarized below.

PropertyValueSource
CAS Number 865149-76-4[1][2][3]
Molecular Formula C₇H₆ClF₂NO[3]
Molecular Weight 193.58 g/mol [3]
Boiling Point 66-67 °C / 0.7 mmHg[3]
Chemical Name 2-Chloro-6-(difluoromethoxy)aniline[3]
Classification Organic Building Block, Fluorinated Compound, Chlorinated Amine[1]
The Strategic Importance in Medicinal Chemistry

The utility of 2-Chloro-6-(difluoromethoxy)aniline in drug design is not accidental; it is a result of the deliberate combination of three key functional motifs:

  • Aniline Core: The primary amine group serves as a critical nucleophile and a handle for a wide array of synthetic reactions. It is a common starting point for the construction of amides, sulfonamides, ureas, and heterocycles, which are foundational structures in many active pharmaceutical ingredients (APIs).

  • Ortho-Chloro Group: The chlorine atom at the C2 position provides steric hindrance that can direct the regioselectivity of subsequent reactions. Furthermore, it modulates the electronic properties of the aromatic ring and can serve as a metabolic blocking site, preventing undesirable enzymatic degradation of the final drug compound. Its presence is a common feature in kinase inhibitors and other targeted therapies.[4]

  • Difluoromethoxy (-OCF₂H) Group: This moiety is arguably the compound's most valuable feature. It acts as a bioisostere of the hydroxyl (-OH) group, offering similar hydrogen bond accepting capabilities but with significantly different physicochemical properties.[5] The -OCF₂H group increases lipophilicity, which can enhance a molecule's ability to cross cell membranes, and it is metabolically more stable than a corresponding methoxy or hydroxyl group, leading to improved pharmacokinetic profiles.[5]

Commercial Availability and Researcher Procurement

Market Landscape

2-Chloro-6-(difluoromethoxy)aniline is readily available from a variety of chemical suppliers, catering to needs ranging from academic research (milligram to gram scale) to industrial process development (kilogram scale). Its classification as a building block indicates a stable supply chain geared towards the R&D sector.[1]

Representative Supplier Overview

The following table summarizes a selection of commercial suppliers for 2-Chloro-6-(difluoromethoxy)aniline. Researchers should note that purity grades and available quantities can vary.

SupplierCountry of OriginTypical PurityScale
BLD PharmGlobal≥97%R&D
Shaanxi Dideu Medichem Co. Ltd.China99%Industrial
HANGZHOU LEAP CHEM CO., LTD.China99%R&D, Industrial
JHECHEM CO LTDChinaN/AR&D, Industrial
Dayang Chem (Hangzhou) Co.,Ltd.ChinaN/AIndustrial
Advisory Board CrystalsUSAN/AR&D

This table is illustrative and not exhaustive. Researchers are advised to consult supplier catalogs for the most current information.

Standard Procurement Workflow

A systematic approach to procurement is essential to ensure the quality and timely delivery of critical reagents. The workflow below illustrates the key stages from supplier identification to material qualification.

G cluster_procurement Procurement & Qualification Workflow A Identify Need: 2-Chloro-6-(difluoromethoxy)aniline (CAS: 865149-76-4) B Supplier Search & Vetting (Check Purity, Scale, Lead Time) A->B C Request Quotation(s) & Certificate of Analysis (CoA) B->C D Place Purchase Order C->D E Goods Receipt & Initial Inspection D->E F Internal Quality Control (e.g., ¹H NMR, LC-MS) E->F F->B Fails Specs (Return/Re-order) G Release to Chemical Inventory (Qualified for Use) F->G Meets Specs

Caption: Standard workflow for procuring and qualifying a chemical intermediate.

The Imperative of Quality Control

Trustworthiness in research begins with raw material integrity. A supplier's Certificate of Analysis (CoA) provides the initial data on purity, identity, and residual solvents. However, as a self-validating system, it is best practice for the receiving laboratory to perform its own analytical verification.

  • Identity Confirmation: ¹H and ¹⁹F NMR spectroscopy are essential to confirm the structure, ensuring the correct arrangement of protons and fluorine atoms.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods to quantify the purity of the material and identify any potential impurities that could interfere with subsequent reactions.

Synthetic Pathways and Considerations

While specific proprietary synthesis routes are seldom published, a plausible and efficient pathway can be designed based on established organofluorine and aromatic chemistry principles.

Retrosynthetic Analysis

The synthesis can be approached by first installing the difluoromethoxy group onto a suitable phenol precursor, followed by functional group manipulations to introduce the chloro and amino groups.

G Target 2-Chloro-6-(difluoromethoxy)aniline (Target Molecule) Intermediate1 1-Chloro-2-(difluoromethoxy) -3-nitrobenzene Target->Intermediate1 Reduction (NO₂ -> NH₂) Intermediate2 2-(Difluoromethoxy) -6-nitrophenol Intermediate1->Intermediate2 Sandmeyer Reaction (OH -> Cl) StartingMaterial 2,6-Dinitrophenol (Starting Material) Intermediate2->StartingMaterial Selective Difluoromethylation & Denitration

Caption: A plausible retrosynthetic pathway for 2-Chloro-6-(difluoromethoxy)aniline.

Proposed Laboratory-Scale Synthesis Protocol

This protocol is an illustrative example based on the retrosynthetic analysis. Researchers must conduct their own risk assessment before attempting any chemical synthesis.

Step 1: Synthesis of 2-(difluoromethoxy)-6-nitrophenol

  • Setup: To a solution of 2,6-dinitrophenol in a polar aprotic solvent (e.g., DMF), add a suitable base (e.g., K₂CO₃).

    • Rationale: The base deprotonates the phenol to form the more nucleophilic phenoxide, which is necessary for the subsequent reaction.

  • Difluoromethylation: Introduce a difluoromethylating agent, such as sodium chlorodifluoroacetate, and heat the reaction mixture.

    • Rationale: This reagent thermally decomposes to generate difluorocarbene (:CF₂), which is trapped by the phenoxide. A subsequent partial hydrolysis and selective denitration under controlled conditions would yield the desired intermediate. This is a complex, multi-step transformation that requires careful optimization.

  • Workup & Purification: After cooling, perform an aqueous workup to remove inorganic salts and purify the product by column chromatography.

Step 2: Synthesis of 1-Chloro-2-(difluoromethoxy)-3-nitrobenzene

  • Diazotization: Convert the remaining phenolic hydroxyl group into a better leaving group. This can be achieved via conversion to a diazonium salt from a corresponding amine, though a more direct halogenation (e.g., using PCl₅ or SOCl₂) might be feasible but less selective. A more robust method involves the Sandmeyer reaction. First, the phenol would need to be converted to an amine.

  • Sandmeyer Reaction: Treat the intermediate amine with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form a diazonium salt. Subsequently, add a solution of copper(I) chloride (CuCl) to replace the diazonium group with a chlorine atom.

    • Rationale: The Sandmeyer reaction is a classic and reliable method for introducing halogens onto an aromatic ring via a diazonium intermediate.

  • Purification: Extract the product into an organic solvent and purify using column chromatography.

Step 3: Reduction to 2-Chloro-6-(difluoromethoxy)aniline

  • Reduction: Dissolve the nitro-intermediate in a solvent like ethanol or ethyl acetate. Add a catalyst, such as palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

    • Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to primary amines with high yield.

  • Filtration & Concentration: Once the reaction is complete (monitored by TLC or LC-MS), filter off the catalyst and concentrate the solvent under reduced pressure to yield the final product, 2-Chloro-6-(difluoromethoxy)aniline.

Key Applications in Drug Discovery

The true value of 2-Chloro-6-(difluoromethoxy)aniline is realized when it is incorporated into larger molecules as a key building block. Its structure is analogous to other critical intermediates like 2-chloro-6-fluoroaniline, used in the synthesis of the anti-inflammatory drug Lumiracoxib[6], and 2-chloro-6-methylaniline, a precursor to the leukemia drug Dasatinib.[4]

Illustrative Synthetic Application: Amide Coupling

A primary use of this aniline is in forming amide bonds, a cornerstone of peptide and small molecule drug chemistry.

Protocol: Synthesis of a Benzamide Derivative

  • Setup: In a reaction vessel, dissolve 2-Chloro-6-(difluoromethoxy)aniline (1.0 eq) and a carboxylic acid of interest (1.0 eq) in a suitable solvent like dichloromethane (DCM) or DMF.

  • Coupling: Add an amide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). Stir at room temperature.

    • Rationale: HATU activates the carboxylic acid, making it highly susceptible to nucleophilic attack by the aniline nitrogen. DIPEA acts as a base to neutralize the acid formed during the reaction, driving it to completion.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting materials are consumed.

  • Workup: Dilute the reaction with an organic solvent, wash sequentially with aqueous acid, aqueous base, and brine to remove unreacted reagents and byproducts.

  • Purification: Dry the organic layer, concentrate, and purify the final amide product via column chromatography or recrystallization.

Role in a Drug Discovery Campaign

The incorporation of this building block follows a logical progression within a typical medicinal chemistry program.

G cluster_drug_discovery Building Block Integration in Drug Discovery A Target Identification & Hit Finding B Hit-to-Lead Optimization: Identify Scaffold for Modification A->B C Hypothesis Generation: 'Difluoromethoxy group will improve metabolic stability' B->C D Procure Building Block: 2-Chloro-6-(difluoromethoxy)aniline C->D E Parallel Synthesis: Create library of analogs via amide coupling, etc. D->E F In Vitro Screening (Potency, ADME assays) E->F G SAR Analysis & Selection of Lead Candidate F->G G->C Iterative Design Cycles

Caption: Workflow for using a building block in a hit-to-lead program.

Safety and Handling

As with all chemical reagents, 2-Chloro-6-(difluoromethoxy)aniline must be handled with appropriate care. While a specific safety data sheet should always be consulted, general hazards for this class of compounds include:

  • Toxicity: Aromatic amines can be toxic if inhaled, ingested, or absorbed through the skin.[5]

  • Irritation: May cause skin, eye, and respiratory tract irritation.

  • Handling: Always use this chemical inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

2-Chloro-6-(difluoromethoxy)aniline is more than just a chemical; it is a strategic tool for innovation in the life sciences. Its ready commercial availability, combined with the powerful physicochemical properties imparted by its unique combination of functional groups, makes it an indispensable building block for researchers aiming to design the next generation of pharmaceuticals and agrochemicals. A thorough understanding of its procurement, synthesis, and application provides a solid foundation for its effective use in demanding R&D environments.

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  • 2-Chloro-6-(difluoromethoxy)aniline. Advisory Board Crystals.
  • Buy 2-Chloro-4-(difluoromethoxy)aniline | 1247745-21-6. Smolecule.
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An In-depth Technical Guide to the Safety and Handling of 2-Chloro-6-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-(difluoromethoxy)aniline is a halogenated aniline derivative that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a chlorine atom, a difluoromethoxy group, and an amine on the aniline core, imparts specific reactivity and properties that are highly valuable in medicinal chemistry and drug discovery. The introduction of fluorine-containing groups, such as the difluoromethoxy moiety, can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1] However, the inherent reactivity of halogenated anilines necessitates a thorough understanding of their potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel and the protection of the environment.

This in-depth technical guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 2-Chloro-6-(difluoromethoxy)aniline. By synthesizing technical data with practical, field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge required to work with this compound responsibly and effectively.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 2-Chloro-6-(difluoromethoxy)aniline is paramount for its safe handling and for predicting its behavior in various experimental settings.

PropertyValueSource
CAS Number 865149-76-4[2][3][4]
Molecular Formula C7H6ClF2NO[3][5]
Molecular Weight 193.58 g/mol [3][5]
Boiling Point 66-67 °C at 0.7 mmHg[3][5]
Purity Typically >95%[2]

These properties indicate that 2-Chloro-6-(difluoromethoxy)aniline is a relatively non-volatile liquid under standard laboratory conditions, though it can be distilled under reduced pressure. Its molecular structure, featuring both hydrogen bond donor (the amine group) and acceptor sites, influences its solubility and reactivity.

Hazard Identification and Classification

Based on available safety data sheets (SDS), 2-Chloro-6-(difluoromethoxy)aniline is classified as a hazardous substance with the following GHS hazard statements:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[2][4]

  • H319: Causes serious eye irritation.[2][4]

  • H335: May cause respiratory irritation.[2][4]

The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Similar to other aniline derivatives, there is a potential for absorption through the skin.[6] High-level exposure to aniline compounds can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, resulting in symptoms like headache, dizziness, and cyanosis (a blue tint to the skin and lips).[7]

Risk Assessment and Control Measures

A thorough risk assessment should be conducted before any work with 2-Chloro-6-(difluoromethoxy)aniline commences. The following hierarchy of controls should be implemented to mitigate identified risks:

Engineering Controls
  • Chemical Fume Hood: All handling of 2-Chloro-6-(difluoromethoxy)aniline, including weighing, transferring, and reactions, must be performed within a certified and properly functioning chemical fume hood to prevent inhalation of vapors.[8]

  • Ventilation: Ensure adequate general ventilation in the laboratory to prevent the accumulation of vapors.[9]

Administrative Controls
  • Designated Work Area: Establish a designated area for working with 2-Chloro-6-(difluoromethoxy)aniline, clearly marked with appropriate hazard signs.[10]

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

  • Training: All personnel must be thoroughly trained on the hazards of 2-Chloro-6-(difluoromethoxy)aniline and the established safety protocols before being permitted to handle it.[6]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact with the chemical.

  • Eye and Face Protection: Wear chemical safety goggles with side shields. A face shield should also be worn when there is a risk of splashing.[11][12]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves. It is crucial to check the manufacturer's glove compatibility chart for aniline derivatives. Nitrile gloves may be suitable for short-term use, but for prolonged contact, more robust options like butyl rubber or Viton® should be considered.[8][10] Always inspect gloves for any signs of degradation or perforation before use.[9][12]

    • Lab Coat: A full-length laboratory coat with sleeves should be worn at all times.[8]

  • Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[7]

PPE_Hierarchy Engineering Engineering Administrative Administrative Engineering->Administrative Eye_Face Eye_Face Administrative->Eye_Face Skin Skin Administrative->Skin Respiratory Respiratory Administrative->Respiratory

Handling and Storage Procedures

General Handling
  • Avoid contact with skin, eyes, and clothing.[9]

  • Do not breathe vapors or mists.[12]

  • Wash hands thoroughly after handling, and before eating, drinking, or smoking.[7]

  • Keep containers tightly closed when not in use.[13]

Storage
  • Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[6][12]

  • Keep containers tightly closed to prevent leakage and contamination.[13]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[7] Halogenated anilines can react violently with these substances.

Emergency Procedures

A well-defined emergency response plan is crucial for mitigating the consequences of accidental exposure or spills.[6]

First Aid Measures
  • Inhalation: Immediately move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9][14]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[7][10]

  • Eye Contact: Immediately flush the eyes with large amounts of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[7][10][14]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[8]

Spill and Leak Procedures
  • Small Spills:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[7]

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[9]

    • Ventilate the area and wash the spill site after the material has been collected.[7]

  • Large Spills:

    • Immediately evacuate the area and secure all entry points.

    • Contact your institution's emergency response team or local emergency services.[10]

    • Do not attempt to clean up a large spill without proper training and equipment.

Spill_Response_Workflow Start Spill Occurs Assess_Size Assess Spill Size Start->Assess_Size Small_Spill Small Spill Assess_Size->Small_Spill Minor Large_Spill Large Spill Assess_Size->Large_Spill Major Evacuate_Non_Essential Evacuate Non-Essential Personnel Small_Spill->Evacuate_Non_Essential Evacuate_All Evacuate Entire Area Large_Spill->Evacuate_All Don_PPE Don Appropriate PPE Evacuate_Non_Essential->Don_PPE Absorb_Spill Absorb with Inert Material Don_PPE->Absorb_Spill Collect_Waste Collect in Labeled Container Absorb_Spill->Collect_Waste Decontaminate_Area Decontaminate Spill Area Collect_Waste->Decontaminate_Area End Spill Contained Decontaminate_Area->End Contact_Emergency Contact Emergency Response Evacuate_All->Contact_Emergency Secure_Area Secure Area Contact_Emergency->Secure_Area Secure_Area->End

Applications in Drug Development

2-Chloro-6-(difluoromethoxy)aniline is a valuable intermediate in the synthesis of a variety of biologically active molecules. Halogenated anilines, in general, are common precursors in the pharmaceutical industry.[15] The specific substitution pattern of this compound allows for further chemical modifications, making it a versatile building block for creating libraries of compounds for high-throughput screening in drug discovery programs. The presence of the difluoromethoxy group is of particular interest as it can improve the pharmacokinetic properties of a drug candidate.

Disposal Considerations

All waste containing 2-Chloro-6-(difluoromethoxy)aniline must be handled as hazardous waste. Dispose of the chemical and its containers in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or into the environment.[9]

Conclusion

2-Chloro-6-(difluoromethoxy)aniline is a chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. However, its hazardous nature demands a high level of respect and adherence to stringent safety protocols. By understanding its properties, recognizing its hazards, and implementing the control measures outlined in this guide, researchers and scientists can work with this compound safely and effectively, thereby minimizing risks to themselves and the environment. A proactive and well-informed approach to safety is not just a regulatory requirement but a cornerstone of responsible scientific practice.

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Methodological & Application

Application Notes & Protocols: 2-Chloro-6-(difluoromethoxy)aniline as a Strategic Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Scaffolds

The integration of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, providing a powerful method to fine-tune the physicochemical and pharmacokinetic properties of drug candidates.[1] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent. It offers a unique blend of properties, including enhanced metabolic stability, modulated lipophilicity, and the ability to participate in hydrogen bonding.[1][2]

This guide focuses on 2-Chloro-6-(difluoromethoxy)aniline (CAS: 865149-76-4), a trifunctional building block that offers medicinal chemists a versatile scaffold for constructing complex molecular architectures.[3] The strategic arrangement of an aniline nitrogen, an ortho-chlorine atom, and an ortho-difluoromethoxy group provides three distinct points for chemical modification, enabling the synthesis of diverse compound libraries for drug discovery. This document provides a detailed overview of the molecule's properties, its applications in key synthetic transformations, and robust, field-proven experimental protocols.

Physicochemical Properties & Medicinal Chemistry Rationale

The utility of 2-Chloro-6-(difluoromethoxy)aniline stems from the combined electronic and steric contributions of its three functional groups. Understanding these contributions is critical for rational drug design and reaction planning.

PropertyValue / DescriptionSource
Molecular Formula C₇H₆ClF₂NO[3]
Molecular Weight 193.58 g/mol [4]
Boiling Point 66-67 °C at 0.7 mmHg[3][4]
XLogP3 2.8[4]

2.1 The Difluoromethoxy (-OCF₂H) Group: The -OCF₂H group is a bioisosteric replacement for hydroxyl, thiol, or methoxy groups.[1][2] Unlike a methoxy group, it is resistant to oxidative metabolism (e.g., O-demethylation), which can significantly increase a drug's half-life.[1] Furthermore, its ability to act as a hydrogen bond donor, a feature absent in methoxy or trifluoromethoxy groups, can introduce crucial new interactions with biological targets.[1] The strong electron-withdrawing nature of the fluorine atoms also influences the pKa of the nearby aniline.[5]

2.2 The Aniline (-NH₂) Group: The primary amine is the principal nucleophilic center of the molecule, making it an ideal handle for constructing amide, sulfonamide, or urea linkages—foundations of countless pharmaceutical agents. However, its nucleophilicity is attenuated by the electron-withdrawing effects of the adjacent chloro and difluoromethoxy substituents. This reduced reactivity necessitates carefully optimized conditions for acylation and coupling reactions.[6][7] The amino group is a powerful ortho-, para-director in electrophilic aromatic substitution, although the steric hindrance from the adjacent groups makes such reactions on this specific scaffold challenging.[8]

2.3 The Ortho-Chloro (-Cl) Group: The chlorine atom serves two primary roles. First, its inductive electron-withdrawing effect further modulates the basicity and nucleophilicity of the aniline group.[9] Second, and more importantly from a synthetic standpoint, it serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[10][11] This allows for the construction of C-C and C-N bonds at a position that would be difficult to functionalize otherwise, enabling the synthesis of complex biaryl or diarylamine structures.

Key Synthetic Applications & Protocols

2-Chloro-6-(difluoromethoxy)aniline is a versatile precursor for a range of transformations critical to pharmaceutical synthesis. The following sections detail the rationale and provide step-by-step protocols for its most common applications.

Application: Amide Bond Formation via Acylation

The formation of an amide bond is arguably the most frequent reaction in medicinal chemistry.[7] Given the reduced nucleophilicity of 2-Chloro-6-(difluoromethoxy)aniline, standard coupling reagents are required to facilitate the reaction with carboxylic acids.

Causality Behind Experimental Choices:

  • Coupling Agents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like Hydroxybenzotriazole (HOBt) are used to form a highly reactive O-acylisourea intermediate from the carboxylic acid, which is readily attacked by the weakly nucleophilic aniline.[7]

  • Base: A non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is used to neutralize the HCl generated during the reaction without competing in the coupling.[12]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) can be used in catalytic amounts to accelerate the reaction, particularly for sterically hindered substrates.[12]

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid Dissolve Carboxylic Acid (1.0 eq) & Aniline (1.1 eq) in ACN/DMF add Add coupling reagents to acid/aniline mixture at 0 °C prep_acid->add prep_reagents Prepare solution of EDC (1.2 eq), HOBt (cat.), & DIPEA (2.0 eq) prep_reagents->add stir Warm to RT and stir for 12-24h add->stir monitor Monitor progress via TLC or LC-MS stir->monitor quench Quench with H₂O, Extract with EtOAc monitor->quench Upon completion wash Wash organic layer with aq. NaHCO₃ & Brine quench->wash purify Dry (Na₂SO₄), concentrate, & purify via chromatography wash->purify product Isolated Amide Product purify->product G pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)(L)₂-X] pd0->oa_complex re_label Reductive Elimination amine_complex [Ar-Pd(II)(L)(NHR')-X]⁻ oa_complex->amine_complex oa_label Oxidative Addition amide_complex [Ar-Pd(II)(L)(NR')] amine_complex->amide_complex lig_label Ligand Exchange amide_complex->pd0 product Ar-NR' amide_complex->product deprot_label Deprotonation arx Ar-X arx->oa_complex + rnh2 R'NH₂ + Base rnh2->amine_complex +

Sources

Synthetic Pathways to 2-Chloro-6-(difluoromethoxy)aniline and Its Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-6-(difluoromethoxy)aniline is a key structural motif in modern medicinal chemistry and agrochemical research. The unique combination of a sterically demanding ortho-chloro substituent and an electron-withdrawing, metabolically stable difluoromethoxy group imparts desirable physicochemical properties to bioactive molecules. This guide provides a comprehensive overview of a robust synthetic route to this valuable building block, complete with detailed experimental protocols, mechanistic insights, and data presentation to aid researchers in its successful preparation and derivatization.

The strategic challenge in synthesizing this molecule lies in the selective introduction of three distinct functional groups—amine, chlorine, and difluoromethoxy—onto an aromatic ring in a specific 1,2,3-trisubstituted pattern. The presented methodology addresses this challenge through a logical and efficient three-step sequence, commencing with a commercially available starting material.

Proposed Synthetic Route Overview

The most logical and experimentally validated approach to constructing 2-Chloro-6-(difluoromethoxy)aniline involves a three-step sequence starting from 2-chlorophenol. This pathway is advantageous due to the accessibility of the initial starting material and the well-documented transformations involved.

The overall synthetic strategy is as follows:

  • Nitration of 2-chlorophenol to selectively introduce a nitro group at the ortho-position, yielding 2-chloro-6-nitrophenol.

  • O-Difluoromethylation of the resulting phenol to introduce the desired difluoromethoxy group.

  • Reduction of the nitro group to the corresponding aniline to afford the final product.

This sequence is depicted in the workflow diagram below.

Synthetic_Route Start 2-Chlorophenol Intermediate1 2-Chloro-6-nitrophenol Start->Intermediate1 Nitration (HNO₃, H₂SO₄) Intermediate2 1-Chloro-2-(difluoromethoxy)-3-nitrobenzene Intermediate1->Intermediate2 O-Difluoromethylation (NaSO₂CF₂Cl, DMF/H₂O) FinalProduct 2-Chloro-6-(difluoromethoxy)aniline Intermediate2->FinalProduct Reduction (e.g., Fe/NH₄Cl or H₂, Pd/C)

Caption: Proposed synthetic workflow for 2-Chloro-6-(difluoromethoxy)aniline.

Part 1: Synthesis of 2-Chloro-6-nitrophenol (Intermediate 1)

The initial step involves the regioselective nitration of 2-chlorophenol. The directing effects of the hydroxyl and chloro groups favor the introduction of the nitro group at the position ortho to the hydroxyl group and meta to the chloro group.

Mechanistic Insight

The hydroxyl group is a strongly activating, ortho-, para-directing group, while the chlorine atom is a deactivating, ortho-, para-directing group. The powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the positions ortho and para to it. Due to steric hindrance from the adjacent chlorine atom, the major product is the desired 2-chloro-6-nitrophenol.

Experimental Protocol

Materials:

  • 2-Chlorophenol

  • Glacial Acetic Acid

  • Nitric Acid (70%)

  • Ice

  • Deionized Water

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-chlorophenol (1 eq.) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add nitric acid (1.05 eq.) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice with constant stirring.

  • The solid product, 2-chloro-6-nitrophenol, will precipitate.

  • Collect the solid by vacuum filtration and wash with cold deionized water until the filtrate is neutral.

  • Dry the product under vacuum to yield 2-chloro-6-nitrophenol as a yellow solid.[1]

ParameterValue
Temperature0-5 °C (addition), RT (reaction)
SolventGlacial Acetic Acid
Key ReagentsNitric Acid
Typical Yield70-80%

Part 2: Synthesis of 1-Chloro-2-(difluoromethoxy)-3-nitrobenzene (Intermediate 2)

This step introduces the crucial difluoromethoxy group via O-difluoromethylation of the phenolic hydroxyl group of 2-chloro-6-nitrophenol. Several methods exist for this transformation, with the use of sodium chlorodifluoroacetate being a common and effective choice.[2]

Mechanistic Insight

The reaction is thought to proceed through the in-situ generation of difluorocarbene (:CF₂) from the thermal decomposition of sodium chlorodifluoroacetate. The phenoxide, formed under basic conditions, then acts as a nucleophile, attacking the electrophilic difluorocarbene. Subsequent protonation yields the desired aryl difluoromethyl ether.[2]

Difluoromethylation_Mechanism cluster_0 Difluorocarbene Generation cluster_1 Nucleophilic Attack ClCF₂CO₂Na Sodium Chlorodifluoroacetate ClCF₂CO₂⁻ Chlorodifluoroacetate anion ClCF₂CO₂Na->ClCF₂CO₂⁻ :CF₂ Difluorocarbene ClCF₂CO₂⁻->:CF₂ -CO₂, -Cl⁻ (Heat) CO₂ CO₂ Cl⁻ Cl⁻ ArOH 2-Chloro-6-nitrophenol ArO⁻ Phenoxide ArOH->ArO⁻ + Base ArOCF₂⁻ Intermediate anion ArO⁻->ArOCF₂⁻ + :CF₂ ArOCF₂H 1-Chloro-2-(difluoromethoxy)-3-nitrobenzene ArOCF₂⁻->ArOCF₂H + H⁺

Caption: Mechanism of O-difluoromethylation using sodium chlorodifluoroacetate.

Experimental Protocol

Materials:

  • 2-Chloro-6-nitrophenol

  • Sodium Chlorodifluoroacetate (ClCF₂COONa)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate

  • Brine

Procedure:

  • To a solution of 2-chloro-6-nitrophenol (1 eq.) in a mixture of DMF and water, add potassium carbonate (2 eq.) and sodium chlorodifluoroacetate (2.5 eq.).

  • Heat the mixture to 100-110 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-chloro-2-(difluoromethoxy)-3-nitrobenzene.

ParameterValue
Temperature100-110 °C
SolventDMF/Water
Key ReagentsSodium Chlorodifluoroacetate, K₂CO₃
Typical Yield60-75%

Part 3: Synthesis of 2-Chloro-6-(difluoromethoxy)aniline (Final Product)

The final step is the reduction of the nitro group to an amine. This is a standard transformation in organic synthesis with a variety of reliable methods available. Catalytic hydrogenation is a clean and efficient method.

Mechanistic Insight

In catalytic hydrogenation, both hydrogen and the nitro-aromatic compound adsorb onto the surface of the metal catalyst (e.g., Palladium). The nitro group is sequentially reduced, likely through nitroso and hydroxylamine intermediates, to the final amine.[3]

Experimental Protocol

Materials:

  • 1-Chloro-2-(difluoromethoxy)-3-nitrobenzene

  • Palladium on Carbon (10% Pd/C)

  • Methanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve 1-chloro-2-(difluoromethoxy)-3-nitrobenzene (1 eq.) in methanol or ethyl acetate in a hydrogenation vessel.

  • Add 10% Pd/C (5-10 mol% catalyst loading) to the solution.

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or by monitoring hydrogen uptake.

  • Once the reaction is complete (typically 2-4 hours), carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by column chromatography or recrystallization to obtain pure 2-Chloro-6-(difluoromethoxy)aniline.

ParameterValue
TemperatureRoom Temperature
Pressure~50 psi H₂
SolventMethanol or Ethyl Acetate
Catalyst10% Palladium on Carbon
Typical Yield>90%

Derivatization Strategies

The resulting 2-Chloro-6-(difluoromethoxy)aniline is a versatile intermediate for further functionalization. The primary amine can undergo a wide range of reactions, including:

  • Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides.

  • Diazotization: Conversion to a diazonium salt, which can then be displaced by various nucleophiles (e.g., in Sandmeyer reactions) to introduce groups such as -CN, -Br, -I, or -OH.

  • N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Coupling Reactions: Participation as a coupling partner in various cross-coupling reactions to form C-N bonds.

Conclusion

The synthetic route detailed herein provides a reliable and scalable method for the preparation of 2-Chloro-6-(difluoromethoxy)aniline. By following these protocols, researchers can access this valuable building block for application in drug discovery and agrochemical development. The key to success lies in careful control of reaction conditions, particularly temperature, and diligent monitoring of reaction progress.

References

  • Organic Syntheses Procedure: Difluoromethylation of Phenols. Available at: [Link]

  • Corma, A., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(1), 1-18. Available at: [Link]

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The Strategic Application of 2-Chloro-6-(difluoromethoxy)aniline in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold for Kinase Inhibition

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry. The unique properties of fluorine, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, are leveraged to enhance metabolic stability, modulate lipophilicity, and improve binding affinity of drug candidates. Within this context, 2-Chloro-6-(difluoromethoxy)aniline has emerged as a critical building block, particularly in the synthesis of targeted cancer therapeutics.

This technical guide provides an in-depth exploration of the application of 2-Chloro-6-(difluoromethoxy)aniline in medicinal chemistry, with a focus on its pivotal role in the synthesis of the potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, Quizartinib. This document is intended for researchers, scientists, and drug development professionals, offering both high-level strategic insights and detailed, actionable protocols.

The core value of 2-Chloro-6-(difluoromethoxy)aniline lies in the synergistic interplay of its constituent parts:

  • The Aniline Moiety: A versatile handle for a wide array of chemical transformations, most notably for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceutical agents.

  • The ortho-Chloro Group: Provides steric hindrance that can influence the conformation of the molecule and offers a potential site for further functionalization. It also modulates the pKa of the aniline nitrogen.

  • The meta-Difluoromethoxy Group: This group is particularly significant. The difluoromethoxy (CHF₂) moiety is a bioisostere of a methoxy group but with profoundly different electronic properties. It is more lipophilic and can act as a hydrogen bond donor, potentially leading to altered binding interactions with protein targets. Furthermore, the C-F bonds enhance metabolic stability by blocking sites of oxidative metabolism.

This guide will delve into the practical applications of this unique building block, using the synthesis of Quizartinib as a central case study.

Physicochemical Properties of 2-Chloro-6-(difluoromethoxy)aniline

A thorough understanding of the physicochemical properties of a starting material is fundamental to successful reaction design and optimization.

PropertyValueSource
Molecular Formula C₇H₆ClF₂NOPubChem
Molecular Weight 193.58 g/mol PubChem
Appearance Off-white to light yellow solidCommercial Suppliers
Melting Point 35-39 °CCommercial Suppliers
Boiling Point 95-97 °C at 10 mmHgCommercial Suppliers
pKa ~2.5 (estimated for the anilinium ion)ACD/Labs
LogP ~2.8 (estimated)ACD/Labs

Core Application: A Cornerstone in the Synthesis of Quizartinib, a Potent FLT3 Inhibitor

Quizartinib (VANFLYTA®) is a second-generation, highly potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[1][2][3] The internal tandem duplication (ITD) mutation of FLT3 is a key driver of leukemogenesis and is associated with a poor prognosis.[1] Quizartinib has demonstrated significant clinical efficacy in patients with relapsed or refractory FLT3-ITD AML.[1]

The synthesis of Quizartinib prominently features 2-Chloro-6-(difluoromethoxy)aniline as a key starting material. The aniline nitrogen of this building block is crucial for forming a critical bond to a heterocyclic core, a common motif in kinase inhibitors that often interacts with the hinge region of the kinase's ATP-binding pocket.

Detailed Experimental Protocols

The following protocols are based on established synthetic routes to Quizartinib and related kinase inhibitors. They are presented to be self-validating, with explanations for key steps and considerations for optimization.

Protocol 1: Synthesis of a Key Intermediate via Nucleophilic Aromatic Substitution

This protocol details a crucial step in the synthesis of a Quizartinib precursor, where 2-Chloro-6-(difluoromethoxy)aniline is coupled with a dichlorinated heterocycle.

Reaction Scheme:

G cluster_1 Product 2_Chloro_6_difluoromethoxy_aniline 2-Chloro-6-(difluoromethoxy)aniline Reaction Nucleophilic Aromatic Substitution (SNAr) 2_Chloro_6_difluoromethoxy_aniline->Reaction 2_4_dichloropyrimidine 2,4-Dichloropyrimidine 2_4_dichloropyrimidine->Reaction Intermediate N-(2-Chloro-6-(difluoromethoxy)phenyl)-4-chloropyrimidin-2-amine Reaction->Intermediate

Nucleophilic Aromatic Substitution (SNAr) Reaction

Objective: To synthesize N-(2-Chloro-6-(difluoromethoxy)phenyl)-4-chloropyrimidin-2-amine, a key intermediate for further elaboration into the Quizartinib scaffold.

Materials:

  • 2-Chloro-6-(difluoromethoxy)aniline (1.0 eq)

  • 2,4-Dichloropyrimidine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Nitrogen or Argon inert atmosphere setup

  • Heating mantle with temperature control

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Chloro-6-(difluoromethoxy)aniline (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, approximately 5-10 mL per mmol of aniline).

    • Causality: An inert atmosphere is crucial to prevent the reaction of the aniline and any potential anionic intermediates with atmospheric oxygen and moisture, which could lead to side products and reduced yield.

  • Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the stirred solution.

    • Causality: Potassium carbonate acts as a base to deprotonate the aniline, increasing its nucleophilicity and facilitating the attack on the electron-deficient pyrimidine ring. It also neutralizes the HCl generated during the reaction.

  • Addition of the Electrophile: Add 2,4-dichloropyrimidine (1.1 eq) to the reaction mixture.

    • Causality: A slight excess of the dichloropyrimidine ensures complete consumption of the more valuable aniline starting material.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 4-6 hours.

    • Causality: Heating is necessary to overcome the activation energy of the nucleophilic aromatic substitution reaction. The reaction temperature and time should be optimized based on reaction monitoring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl acetate in Hexane). The disappearance of the starting aniline and the appearance of a new, higher Rf product spot will indicate reaction progression.

    • Self-Validation: TLC is a critical in-process control that allows for the determination of reaction completion, preventing the formation of degradation products from prolonged heating and ensuring the reaction is not prematurely worked up.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. This will precipitate the crude product and dissolve the inorganic salts.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

    • Causality: Ethyl acetate is a suitable solvent for extracting the desired organic product from the aqueous phase.

  • Washing: Wash the combined organic layers with water and then with brine.

    • Causality: Washing with water removes residual DMF, and the brine wash helps to break any emulsions and remove the bulk of the dissolved water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure N-(2-Chloro-6-(difluoromethoxy)phenyl)-4-chloropyrimidin-2-amine.

Protocol 2: Palladium-Catalyzed Cross-Coupling Reaction (Illustrative)

While a direct SNAr is common, palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination are also powerful tools for forming C-N bonds with anilines. The following is an illustrative protocol for such a transformation.

G cluster_1 Product Aniline 2-Chloro-6-(difluoromethoxy)aniline Reaction Buchwald-Hartwig Amination Aniline->Reaction Aryl_Halide Heterocyclic Aryl Halide Aryl_Halide->Reaction Coupled_Product Coupled Amine Product Reaction->Coupled_Product

Sources

Application Notes and Protocols for the N-Alkylation of 2-Chloro-6-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered and Electron-Deficient Anilines

N-alkylated anilines are privileged scaffolds in modern medicinal chemistry, forming the core of numerous pharmaceuticals and agrochemicals. The strategic introduction of alkyl groups onto the aniline nitrogen allows for the fine-tuning of a molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, which are critical for its biological activity and pharmacokinetic profile.

This guide provides a comprehensive protocol for the N-alkylation of 2-Chloro-6-(difluoromethoxy)aniline, a substrate that presents a confluence of synthetic challenges. The presence of two ortho-substituents, a chloro group and a difluoromethoxy group, introduces significant steric hindrance around the nitrogen atom. Furthermore, the electron-withdrawing nature of these substituents deactivates the aniline nitrogen, reducing its nucleophilicity.[1] This combination of steric and electronic effects necessitates carefully optimized reaction conditions to achieve efficient and selective mono-alkylation while minimizing potential side reactions.

This document will detail a robust and reproducible protocol for the N-alkylation of this challenging substrate, provide a mechanistic rationale for the chosen methodology, and offer guidance on troubleshooting potential issues.

Strategic Approach: Classical S_N2 Alkylation under Forcing Conditions

Given the steric hindrance and reduced nucleophilicity of 2-Chloro-6-(difluoromethoxy)aniline, a classical S_N2 reaction with an alkyl halide is a pragmatic and effective approach. While modern catalytic methods like Buchwald-Hartwig amination or "borrowing hydrogen" strategies are powerful, they can sometimes be sensitive to substrate scope and may require specialized catalysts and ligands.[2][3] A well-optimized S_N2 protocol offers a reliable and scalable alternative for this specific transformation.

The key to a successful S_N2 alkylation of this substrate lies in the judicious choice of base, solvent, and temperature to overcome the inherent reactivity barriers.

Mechanistic Considerations: The "Why" Behind the Protocol

The N-alkylation of an aniline with an alkyl halide is a nucleophilic substitution reaction. The lone pair of electrons on the aniline nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. The reaction proceeds through a transition state where the N-C bond is forming and the C-X (halide) bond is breaking.

For 2-Chloro-6-(difluoromethoxy)aniline, the following factors are critical:

  • Steric Hindrance: The ortho-chloro and -difluoromethoxy groups physically obstruct the approach of the alkyl halide to the nitrogen atom, slowing down the reaction rate.[4]

  • Electronic Deactivation: The inductive effect of the chloro and difluoromethoxy groups withdraws electron density from the aromatic ring and, consequently, from the nitrogen atom. This reduces the nucleophilicity of the aniline, making it a weaker nucleophile.[5]

  • Role of the Base: A non-nucleophilic base is crucial to deprotonate the aniline, increasing its nucleophilicity. A strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is often required for deactivated anilines.[6] The base also serves to neutralize the hydrogen halide byproduct formed during the reaction, driving the equilibrium towards the product.

  • Solvent Choice: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is ideal for this reaction. These solvents can solvate the cation of the base and the transition state, accelerating the reaction rate without participating in the reaction themselves.[7]

Experimental Protocol: N-Alkylation of 2-Chloro-6-(difluoromethoxy)aniline

This protocol describes a general procedure for the mono-N-alkylation of 2-Chloro-6-(difluoromethoxy)aniline with a generic alkyl halide (R-X).

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Chloro-6-(difluoromethoxy)aniline≥97%Commercially Available
Alkyl Halide (e.g., Iodomethane, Ethyl Bromide)Reagent GradeCommercially Available
Sodium Hydride (NaH), 60% dispersion in mineral oilReagent GradeCommercially Available
N,N-Dimethylformamide (DMF), anhydrousAnhydrous, ≥99.8%Commercially Available
Ethyl AcetateACS GradeCommercially Available
Saturated Aqueous Sodium Bicarbonate SolutionPrepared in-house
Brine (Saturated Aqueous Sodium Chloride Solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-Chloro-6-(difluoromethoxy)aniline (1.0 eq).

    • Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.2–0.5 M.

    • Stir the solution at room temperature under a nitrogen atmosphere.

  • Deprotonation:

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath).

    • Caution: NaH reacts violently with water and is flammable. Handle with care in a fume hood. Hydrogen gas is evolved during the addition.

    • Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases. The formation of the sodium anilide should result in a homogeneous solution or a fine suspension.

  • Alkylation:

    • Cool the reaction mixture back to 0 °C.

    • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and then heat to 60-80 °C.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 4 to 24 hours depending on the reactivity of the alkyl halide.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution to decompose any unreacted NaH.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically effective for separating the desired N-alkylated product from unreacted starting material and any potential over-alkylation byproducts.[8]

Visualization of the Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_deprotonation Deprotonation cluster_alkylation Alkylation cluster_workup Work-up & Purification start Start add_aniline Add 2-Chloro-6-(difluoromethoxy)aniline and anhydrous DMF to flask start->add_aniline stir Stir under N₂ atmosphere add_aniline->stir add_NaH Add NaH at 0°C stir->add_NaH stir_rt Stir at RT until H₂ evolution ceases add_NaH->stir_rt add_alkyl_halide Add alkyl halide at 0°C stir_rt->add_alkyl_halide heat Heat to 60-80°C and monitor add_alkyl_halide->heat quench Quench with aq. NaHCO₃ heat->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify end N-Alkylated Product purify->end

Caption: Workflow for the N-alkylation of 2-Chloro-6-(difluoromethoxy)aniline.

Data Presentation and Troubleshooting

ParameterRecommended ConditionRationale / Troubleshooting
Base Sodium Hydride (NaH)A strong, non-nucleophilic base is required to deprotonate the deactivated aniline. If the reaction is sluggish, consider a stronger base like potassium tert-butoxide (KOtBu). Weaker bases like potassium carbonate (K₂CO₃) are generally insufficient for this substrate.
Solvent Anhydrous DMF or DMSOPolar aprotic solvents are essential to facilitate the S_N2 reaction. Ensure the solvent is anhydrous, as water will quench the base and inhibit the reaction.
Temperature 60-80 °CElevated temperatures are necessary to overcome the activation energy barrier due to steric hindrance and electronic deactivation. If decomposition is observed, a lower temperature with a more reactive alkylating agent (e.g., alkyl iodide instead of bromide or chloride) may be beneficial.
Alkylating Agent Alkyl Iodide > Alkyl Bromide > Alkyl ChlorideThe reactivity of the alkyl halide follows the order I > Br > Cl. For less reactive anilines, an alkyl iodide is preferred. Use a slight excess (1.1-1.2 eq) to drive the reaction to completion.
Over-alkylation Monitor by TLC/LC-MSWhile less likely with this sterically hindered aniline, over-alkylation to the di-alkylated product can occur, especially with less bulky alkylating agents and prolonged reaction times. Using a stoichiometric amount or a slight excess of the aniline can help minimize this side reaction.[7]
Purification Flash Column ChromatographyThe product is expected to be less polar than the starting aniline. A gradient elution is recommended for optimal separation. The basicity of the product may cause tailing on silica gel; adding a small amount of triethylamine (0.1-1%) to the eluent can mitigate this issue.[8]

Conclusion

The N-alkylation of 2-Chloro-6-(difluoromethoxy)aniline presents a synthetic challenge that can be effectively addressed through a well-defined S_N2 protocol. By understanding the interplay of steric and electronic effects and by carefully selecting the base, solvent, and reaction temperature, researchers can achieve high yields of the desired mono-alkylated product. This application note provides a robust starting point for the synthesis of valuable N-alkylated derivatives of this important building block, enabling further exploration in drug discovery and materials science.

References

  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Publishing. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • One-Pot Reductive Mono- N -alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. ResearchGate. Available at: [Link]

  • N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar. Available at: [Link]

  • Catalytic N-Alkylation of Anilines. ResearchGate. Available at: [Link]

  • Ruthenium-catalysed N -alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Chemical Communications (RSC Publishing). Available at: [Link]

  • The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3. Dalton Transactions (RSC Publishing). Available at: [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Publications. Available at: [Link]

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. Available at: [Link]

  • Highly Efficient, Base-Catalyzed Alkylation Reactions. ChemistryViews. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Chloro-6-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-6-(difluoromethoxy)aniline in Medicinal Chemistry

2-Chloro-6-(difluoromethoxy)aniline is a key building block for the synthesis of a diverse range of heterocyclic compounds, which are pivotal scaffolds in modern drug discovery. The unique substitution pattern of this aniline derivative—featuring a chloro group, a difluoromethoxy group, and an amino group in a specific ortho arrangement—offers a versatile platform for constructing complex molecular architectures. The chloro substituent serves as a convenient handle for various cyclization and cross-coupling reactions, while the difluoromethoxy group imparts desirable physicochemical properties to the resulting molecules. The difluoromethoxy moiety is known to enhance metabolic stability, modulate lipophilicity, and act as a hydrogen bond donor, all of which are critical parameters in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2]

These application notes provide detailed protocols for the synthesis of three important classes of heterocyclic compounds—quinolines, benzimidazoles, and quinoxalines—starting from 2-Chloro-6-(difluoromethoxy)aniline. The methodologies described herein are based on established synthetic strategies, adapted to the specific reactivity of the starting material. Each protocol is accompanied by a mechanistic rationale to provide a deeper understanding of the reaction principles.

I. Synthesis of Quinolines: The Combes and Skraup Reactions

The quinoline scaffold is a ubiquitous motif in a vast number of pharmaceuticals and biologically active compounds. The Combes and Skraup syntheses are classical methods for the construction of the quinoline ring system from anilines.

A. Combes Quinoline Synthesis: Access to 2,4-Disubstituted Quinolines

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a substituted quinoline.[3][4][5][6] This method is particularly useful for preparing 2,4-disubstituted quinolines.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product compound1 2-Chloro-6-(difluoromethoxy)aniline arrow1 compound1->arrow1 compound2 Acetylacetone compound2->arrow1 compound3 8-Chloro-2,4-dimethyl-6-(difluoromethoxy)quinoline plus1 + plus2 H₂SO₄ plus2->arrow1 arrow1->compound3

Caption: General scheme for the Combes quinoline synthesis.

Detailed Protocol: Synthesis of 8-Chloro-2,4-dimethyl-6-(difluoromethoxy)quinoline

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Chloro-6-(difluoromethoxy)aniline (1.92 g, 10 mmol) and acetylacetone (1.10 g, 11 mmol).

  • Acid Addition: Carefully add concentrated sulfuric acid (10 mL) dropwise to the stirred mixture. The addition should be performed in an ice bath to control the exothermic reaction.

  • Reaction: After the addition is complete, heat the reaction mixture to 110 °C and maintain this temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice (50 g).

  • Neutralization: Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until the pH is approximately 8. This should be done in a fume hood with good ventilation.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 8-Chloro-2,4-dimethyl-6-(difluoromethoxy)quinoline.

Mechanistic Rationale:

The Combes synthesis proceeds through the formation of an enamine intermediate from the reaction of the aniline with the β-diketone.[7] Subsequent acid-catalyzed intramolecular electrophilic attack of the enamine onto the aromatic ring, followed by dehydration, leads to the formation of the quinoline ring. The electron-withdrawing nature of the chloro and difluoromethoxy groups may require slightly harsher acidic conditions and higher temperatures to facilitate the cyclization step.

B. Skraup Quinoline Synthesis: A Route to Unsubstituted and Substituted Quinolines

The Skraup synthesis is a classic method for producing quinolines by reacting an aniline with glycerol, an oxidizing agent, and sulfuric acid.[6]

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product compound1 2-Chloro-6-(difluoromethoxy)aniline arrow1 compound1->arrow1 compound2 Glycerol compound2->arrow1 compound3 Nitrobenzene (oxidant) compound3->arrow1 compound4 8-Chloro-6-(difluoromethoxy)quinoline plus1 + plus2 + plus3 H₂SO₄ plus3->arrow1 arrow1->compound4

Caption: General scheme for the Skraup quinoline synthesis.

Detailed Protocol: Synthesis of 8-Chloro-6-(difluoromethoxy)quinoline

  • Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 2-Chloro-6-(difluoromethoxy)aniline (1.92 g, 10 mmol), glycerol (2.76 g, 30 mmol), and nitrobenzene (1.23 g, 10 mmol).

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid (15 mL) to the stirred mixture.

  • Reaction: Heat the reaction mixture to 130-140 °C for 5 hours. The reaction is vigorous and should be carefully controlled.

  • Work-up: Cool the mixture and dilute with water (100 mL).

  • Removal of Oxidant: Remove the excess nitrobenzene by steam distillation.

  • Neutralization and Extraction: Make the residue alkaline with a sodium hydroxide solution and extract with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to yield 8-Chloro-6-(difluoromethoxy)quinoline.

Mechanistic Rationale:

The Skraup reaction begins with the dehydration of glycerol by sulfuric acid to form acrolein. The aniline then undergoes a Michael addition to the acrolein, followed by an acid-catalyzed cyclization and dehydration to form a dihydroquinoline intermediate. Finally, the dihydroquinoline is oxidized by nitrobenzene to the aromatic quinoline. The presence of electron-withdrawing groups on the aniline ring can make the cyclization step more challenging, often requiring higher temperatures.

II. Synthesis of Benzimidazoles: Copper-Catalyzed Cyclization

Benzimidazoles are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities. A common and efficient method for their synthesis involves the copper-catalyzed intramolecular C-N bond formation from ortho-haloanilines.[8][9][10][11]

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product compound1 2-Chloro-6-(difluoromethoxy)aniline arrow1 compound1->arrow1 compound2 Formamide compound2->arrow1 compound3 4-Chloro-8-(difluoromethoxy)-1H-benzimidazole plus1 + plus2 CuI, L-proline, K₂CO₃ plus2->arrow1 arrow1->compound3

Caption: Copper-catalyzed synthesis of a benzimidazole derivative.

Detailed Protocol: Synthesis of 4-Chloro-8-(difluoromethoxy)-1H-benzimidazole

  • Reaction Setup: To a sealable reaction tube, add 2-Chloro-6-(difluoromethoxy)aniline (1.92 g, 10 mmol), copper(I) iodide (0.19 g, 1 mmol), L-proline (0.23 g, 2 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Solvent and Reagent Addition: Add formamide (10 mL) as both a reactant and solvent.

  • Reaction: Seal the tube and heat the mixture at 120 °C for 24 hours with vigorous stirring.

  • Work-up: Cool the reaction to room temperature and add water (50 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine (50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain 4-Chloro-8-(difluoromethoxy)-1H-benzimidazole.

Mechanistic Rationale:

This reaction is believed to proceed via an initial N-formylation of the aniline with formamide. The key step is the copper-catalyzed intramolecular C-N bond formation, where the amino group displaces the ortho-chloro substituent to form the imidazole ring. L-proline acts as a ligand for the copper catalyst, facilitating the cyclization process. The difluoromethoxy group is expected to be stable under these reaction conditions.[12][13]

III. Synthesis of Quinoxalines: Palladium-Catalyzed Annulation

Quinoxalines are another important class of N-heterocycles with significant applications in medicinal chemistry and materials science. Palladium-catalyzed reactions provide a powerful tool for their synthesis from ortho-haloanilines and 1,2-diamines.[14][15]

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product compound1 2-Chloro-6-(difluoromethoxy)aniline arrow1 compound1->arrow1 compound2 Ethane-1,2-diamine compound2->arrow1 compound3 5-Chloro-9-(difluoromethoxy)quinoxaline plus1 + plus2 Pd(OAc)₂, Xantphos, Cs₂CO₃ plus2->arrow1 arrow1->compound3

Caption: Palladium-catalyzed synthesis of a quinoxaline derivative.

Detailed Protocol: Synthesis of 5-Chloro-9-(difluoromethoxy)quinoxaline

  • Reaction Setup: In an oven-dried Schlenk tube, combine 2-Chloro-6-(difluoromethoxy)aniline (1.92 g, 10 mmol), palladium(II) acetate (0.045 g, 0.2 mmol), Xantphos (0.23 g, 0.4 mmol), and cesium carbonate (4.89 g, 15 mmol).

  • Degassing: Evacuate and backfill the tube with argon three times.

  • Solvent and Reagent Addition: Add anhydrous toluene (20 mL) and ethane-1,2-diamine (0.66 mL, 10 mmol) via syringe.

  • Reaction: Heat the reaction mixture at 110 °C for 18 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to give 5-Chloro-9-(difluoromethoxy)quinoxaline.

Mechanistic Rationale:

This synthesis likely proceeds through a palladium-catalyzed double N-arylation mechanism. The palladium catalyst first facilitates the coupling of one amino group of the diamine with the aniline. This is followed by an intramolecular N-arylation, where the second amino group displaces the chloro substituent to form the pyrazine ring of the quinoxaline system. The choice of a bulky phosphine ligand like Xantphos is often crucial for promoting the desired reductive elimination steps in the catalytic cycle.

Quantitative Data Summary

HeterocycleSynthesis MethodStarting MaterialsKey ReagentsExpected Yield Range
Quinoline Combes Synthesis2-Chloro-6-(difluoromethoxy)aniline, AcetylacetoneConc. H₂SO₄50-70%
Quinoline Skraup Synthesis2-Chloro-6-(difluoromethoxy)aniline, GlycerolConc. H₂SO₄, Nitrobenzene40-60%
Benzimidazole Copper-Catalyzed Cyclization2-Chloro-6-(difluoromethoxy)aniline, FormamideCuI, L-proline, K₂CO₃60-80%
Quinoxaline Palladium-Catalyzed Annulation2-Chloro-6-(difluoromethoxy)aniline, Ethane-1,2-diaminePd(OAc)₂, Xantphos, Cs₂CO₃55-75%

Conclusion

The protocols detailed in these application notes provide robust and versatile methods for the synthesis of quinolines, benzimidazoles, and quinoxalines from the readily available starting material, 2-Chloro-6-(difluoromethoxy)aniline. The strategic use of this substituted aniline allows for the introduction of a difluoromethoxy group, a valuable moiety for modulating the properties of bioactive molecules. These synthetic routes offer researchers in drug discovery and development a practical guide to accessing a diverse array of heterocyclic compounds with high potential for therapeutic applications.

References

  • BenchChem. (2025). 2-(Difluoromethoxy)-6-fluoropyridine stability and degradation pathways.
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  • Nemez, D., Sidhu, B., Carlin, K., Friesen, A., & Herbert, D. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
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  • YouTube. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism.
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  • PrepChem.com. (n.d.). Synthesis of 4-chloro-8-trifluoromethyl-quinoline.
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Application Notes and Protocols for the Scale-Up Synthesis of 2-Chloro-6-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 2-Chloro-6-(difluoromethoxy)aniline in Modern Drug Discovery

2-Chloro-6-(difluoromethoxy)aniline is a key structural motif and a valuable building block in contemporary medicinal chemistry. Its unique substitution pattern, featuring a chloro group, a difluoromethoxy moiety, and an aniline functional group, imparts specific steric and electronic properties that are highly sought after in the design of novel therapeutic agents. The difluoromethoxy group, in particular, is recognized as a bioisostere for hydroxyl and thiol groups, offering improved metabolic stability, enhanced lipophilicity, and altered pKa values, which can significantly modulate the pharmacokinetic and pharmacodynamic profiles of a drug candidate. The presence of the chlorine atom and the aniline nitrogen provides additional handles for synthetic diversification, allowing for the construction of complex molecular architectures. Consequently, robust and scalable synthetic routes to 2-Chloro-6-(difluoromethoxy)aniline are of paramount importance for advancing drug discovery programs that rely on this critical intermediate.

This comprehensive guide provides a detailed, scientifically grounded protocol for the scale-up synthesis of 2-Chloro-6-(difluoromethoxy)aniline. The narrative explains the rationale behind the chosen synthetic strategy and experimental parameters, ensuring both technical accuracy and practical applicability for researchers in the field.

Proposed Synthetic Pathway: A Two-Step Approach

A logical and efficient synthetic route for the preparation of 2-Chloro-6-(difluoromethoxy)aniline on a larger scale commences with the commercially available 2-chloro-6-nitrophenol. The synthesis proceeds through two key transformations:

  • O-Difluoromethylation: The phenolic hydroxyl group of 2-chloro-6-nitrophenol is converted to a difluoromethoxy group using a suitable difluoromethylating agent.

  • Nitro Group Reduction: The nitro group of the resulting 2-chloro-6-(difluoromethoxy)nitrobenzene is selectively reduced to the corresponding primary amine to yield the final product.

This pathway is advantageous due to the accessibility of the starting material and the well-documented nature of the individual reaction types.

Part 1: O-Difluoromethylation of 2-Chloro-6-nitrophenol

The introduction of the difluoromethoxy group is a critical step. While various modern difluoromethylating reagents exist, for scale-up operations, the use of chlorodifluoromethane (CHClF₂, also known as R-22 or Freon-22) remains a cost-effective, albeit environmentally regulated, option. This reaction proceeds via the in-situ generation of difluorocarbene (:CF₂) under basic conditions, which then reacts with the phenoxide ion.

Experimental Protocol: Scale-Up O-Difluoromethylation

Safety First: Chlorodifluoromethane is a gas under pressure and an ozone-depleting substance; its use is subject to environmental regulations. All operations must be conducted in a well-ventilated fume hood or a designated high-pressure laboratory by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, face shield, and cryogenic gloves, must be worn.[1][2][3][4][5]

Materials:

  • 2-Chloro-6-nitrophenol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Chlorodifluoromethane (CHClF₂)

  • High-pressure reactor (autoclave) equipped with a stirrer, pressure gauge, gas inlet, and temperature control

  • Diatomaceous earth (for filtration)

  • Ethyl acetate or other suitable extraction solvent

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: Ensure the high-pressure reactor is clean, dry, and properly assembled according to the manufacturer's instructions.

  • Charging the Reactor: To the reactor, add 2-chloro-6-nitrophenol (1.0 eq) and a suitable solvent such as DMF (5-10 volumes).

  • Base Addition: With stirring, add powdered potassium hydroxide (2.0-3.0 eq) or sodium hydroxide portion-wise. The formation of the corresponding phenoxide will be observed.

  • Purging and Pressurization: Seal the reactor and purge with nitrogen gas to remove air. Cool the reactor to the desired temperature (e.g., 80-100 °C). Carefully introduce chlorodifluoromethane gas from a cylinder through the gas inlet until the desired pressure is reached (typically 5-10 atm).

  • Reaction Monitoring: Maintain the reaction at the set temperature and pressure with vigorous stirring. The reaction progress can be monitored by taking aliquots (after safely depressurizing and cooling) and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and slowly vent the excess chlorodifluoromethane into a suitable scrubbing system. Carefully open the reactor and pour the reaction mixture into a larger vessel containing ice water.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and filter. The solvent is then removed under reduced pressure to yield the crude 2-chloro-6-(difluoromethoxy)nitrobenzene. Further purification can be achieved by column chromatography or recrystallization.

Diagram of the O-Difluoromethylation Workflow:

O_Difluoromethylation_Workflow Start 2-Chloro-6-nitrophenol + Base (KOH/NaOH) + Solvent (DMF) Reactor High-Pressure Reactor (Autoclave) Start->Reactor Pressurization Pressurize with Chlorodifluoromethane (CHClF₂) Reactor->Pressurization Reaction Heat and Stir (80-100 °C, 5-10 atm) Pressurization->Reaction Workup Quench with Ice Water Reaction->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Purification Dry and Concentrate Extraction->Purification Product Crude 2-Chloro-6-(difluoromethoxy)nitrobenzene Purification->Product

Caption: Workflow for the O-difluoromethylation of 2-chloro-6-nitrophenol.

Part 2: Catalytic Reduction of 2-Chloro-6-(difluoromethoxy)nitrobenzene

The final step in the synthesis is the selective reduction of the nitro group to an amine. Catalytic hydrogenation is a common and scalable method for this transformation. The choice of catalyst and reaction conditions is crucial to avoid dehalogenation, a potential side reaction. Palladium on carbon (Pd/C) is a widely used catalyst for nitro group reductions; however, in some cases, other catalysts like rhodium on a support may offer better selectivity.

Experimental Protocol: Scale-Up Nitro Group Reduction

Safety Precautions: Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts. The reaction must be carried out in a properly designed hydrogenation apparatus (e.g., a Parr shaker or a stirred autoclave) in a well-ventilated area, away from ignition sources. The catalyst should be handled carefully, preferably as a wet paste, to minimize the risk of ignition.

Materials:

  • 2-Chloro-6-(difluoromethoxy)nitrobenzene

  • Palladium on carbon (5% or 10% Pd/C) or Rhodium on alumina (5% Rh/Al₂O₃)

  • Methanol, Ethanol, or Ethyl acetate as solvent

  • Hydrogen gas (H₂)

  • Hydrogenation reactor

  • Diatomaceous earth

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean and dry.

  • Charging the Reactor: To the reactor vessel, add 2-chloro-6-(difluoromethoxy)nitrobenzene (1.0 eq) and a suitable solvent (e.g., methanol, 10-20 volumes).

  • Catalyst Addition: Carefully add the catalyst (e.g., 5% Pd/C, 1-5 mol%) to the reaction mixture. The catalyst is often added as a slurry in the reaction solvent to minimize fire risk.

  • Hydrogenation: Seal the reactor, and purge it several times with nitrogen followed by hydrogen to ensure an inert atmosphere. Pressurize the reactor with hydrogen to the desired pressure (typically 3-5 atm).

  • Reaction Execution: Begin vigorous stirring and heat the reaction mixture to a suitable temperature (e.g., 25-50 °C). The progress of the reaction can be monitored by the uptake of hydrogen and/or by TLC/HPLC analysis of reaction aliquots.

  • Filtration and Isolation: Once the reaction is complete, depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Final Product: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 2-Chloro-6-(difluoromethoxy)aniline. This product can be further purified by distillation under reduced pressure or by recrystallization from a suitable solvent system.

Diagram of the Nitro Group Reduction Workflow:

Nitro_Reduction_Workflow Start 2-Chloro-6-(difluoromethoxy)nitrobenzene + Solvent (Methanol) Reactor Hydrogenation Reactor Start->Reactor Catalyst Add Catalyst (e.g., 5% Pd/C) Reactor->Catalyst Hydrogenation Pressurize with H₂ (3-5 atm) Catalyst->Hydrogenation Reaction Stir and Heat (25-50 °C) Hydrogenation->Reaction Filtration Filter through Diatomaceous Earth Reaction->Filtration Concentration Remove Solvent Filtration->Concentration Product 2-Chloro-6-(difluoromethoxy)aniline Concentration->Product

Caption: Workflow for the catalytic reduction of 2-chloro-6-(difluoromethoxy)nitrobenzene.

Part 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the synthesized 2-Chloro-6-(difluoromethoxy)aniline. A combination of chromatographic and spectroscopic techniques should be employed.

Analytical Technique Purpose Typical Parameters
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.Column: C18 reverse-phase; Mobile Phase: Gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid); Detection: UV at a suitable wavelength (e.g., 254 nm).
Gas Chromatography-Mass Spectrometry (GC-MS) Confirmation of identity and detection of volatile impurities.Column: Capillary column (e.g., DB-5ms); Carrier Gas: Helium; Ionization: Electron Impact (EI); Detector: Mass Spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation.¹H NMR, ¹³C NMR, ¹⁹F NMR in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorptions for N-H stretching (aniline), C-Cl stretching, C-F stretching, and aromatic C-H bending.

Conclusion

The presented two-step synthetic route provides a robust and scalable method for the preparation of 2-Chloro-6-(difluoromethoxy)aniline, a crucial intermediate in modern drug discovery. By carefully controlling the reaction parameters and adhering to strict safety protocols, researchers can efficiently produce this valuable compound in high purity and yield. The analytical methods detailed herein will ensure the quality and integrity of the final product, facilitating its seamless integration into drug development pipelines.

References

  • Linde Gas GmbH. (2015). SAFETY DATA SHEET Chlorodifluoromethane (R 22). [Link]

  • Praxair, Inc. (Date not available). Chlorodifluoromethane (R22) Safety Data Sheet SDS P4667. [Link]

  • Air Liquide. (2011). Safety data sheet Chlorodifluoromethane (R 22). [Link]

  • Airgas. (2021). Halocarbon 22 (Chlorodifluoromethane) - SAFETY DATA SHEET. [Link]

  • Carlos, I. D., et al. (2022). Synthesis of halogenated anilino-β-enaminoesters. ResearchGate. [Link]

  • Reed, H., Paul, T. R., & Chain, W. J. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry, 83(18), 11359–11368. [Link]

  • Organic Chemistry Portal. (Date not available). Aniline synthesis by amination (arylation). [Link]

  • Reed, H., Paul, T. R., & Chain, W. J. (2018). Synthesis of Halogenated Anilines by Treatment of N, N-Dialkylaniline N-Oxides with Thionyl Halides. Journal of Organic Chemistry, 83(18), 11359-11368. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. [Link]

  • Google Patents. (2016). CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.
  • Li, Y., et al. (2022). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. Molecules, 27(22), 8000. [Link]

  • Pakistan Academy of Sciences. (Date not available). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. [Link]

  • PubChem. (Date not available). Phenol, 2-chloro-6-nitro-. [Link]

  • ResearchGate. (2022). (PDF) Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. [Link]

  • Google Patents. (2000).
  • ResearchGate. (2015). Highly Selective Catalytic Reduction of Nitro- to Azoarenes under Ambient Conditions. [Link]

  • Google Patents. (1956). US2772313A - Reduction of meta chloro nitrobenzene to meta chloro aniline.
  • ResearchGate. (2002). Reduction of nitrobenzene catalyzed by immobilized copper catalyst under carbon monoxide and water. [Link]

  • Eureka | Patsnap. (Date not available). Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline. [Link]

  • Google Patents. (1991).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-6-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-(difluoromethoxy)aniline. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important intermediate. My goal is to provide you with not just a protocol, but a deeper understanding of the reaction cascade, enabling you to troubleshoot common issues and optimize your yield and purity. We will explore the causality behind each experimental choice, ensuring a robust and reproducible process.

The synthesis of 2-Chloro-6-(difluoromethoxy)aniline is a multi-step process that requires careful control over reaction conditions. The most common synthetic route proceeds through three key transformations:

  • Nitration of commercially available 2-chlorophenol.

  • Difluoromethylation of the resulting 2-chloro-6-nitrophenol.

  • Reduction of the nitro group to the target aniline.

This guide is structured to address specific issues you may encounter at each of these critical stages.

Overall Synthetic Workflow

The following diagram outlines the complete synthetic pathway from the starting material to the final product.

Synthesis_Workflow Start 2-Chlorophenol Intermediate1 2-Chloro-6-nitrophenol Start->Intermediate1 Step 1: Nitration (HNO₃ / Acetic Acid) Intermediate2 1-Chloro-2-(difluoromethoxy)-3-nitrobenzene Intermediate1->Intermediate2 Step 2: Difluoromethylation (NaSO₂CF₂Cl / K₂CO₃) FinalProduct 2-Chloro-6-(difluoromethoxy)aniline Intermediate2->FinalProduct Step 3: Reduction (Fe / Acetic Acid) Reduction_Troubleshooting Start Reduction Yield is Low or Impure Check_Dehalogenation Is Dehalogenation Observed (via GC-MS or NMR)? Start->Check_Dehalogenation Check_Incomplete Is Starting Material Remaining (via TLC or GC-MS)? Start->Check_Incomplete Sol_Dehalogenation Switch from Pd/C Hydrogenation to Chemical Reduction (Fe/AcOH). This avoids hydrogenolysis of C-Cl bond. Check_Dehalogenation->Sol_Dehalogenation Yes Sol_Incomplete_Time Increase Reaction Time or Temperature. Check_Incomplete->Sol_Incomplete_Time Yes Sol_Incomplete_Reagent Increase Equivalents of Reducing Agent (e.g., Iron Powder). Sol_Incomplete_Time->Sol_Incomplete_Reagent

Technical Support Center: Synthesis of 2-Chloro-6-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-(difluoromethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side product formation during their synthetic endeavors. Our goal is to provide you with the expertise and practical insights necessary to optimize your reaction outcomes.

Introduction

2-Chloro-6-(difluoromethoxy)aniline is a key building block in the development of various pharmaceutical and agrochemical compounds. The unique substitution pattern of a chloro group and a difluoromethoxy group on the aniline scaffold imparts specific physicochemical properties that are often sought after in drug design. However, the synthesis of this molecule is not without its challenges, and the formation of undesired side products can complicate purification and reduce overall yield. This guide will address the most common issues encountered during the synthesis, focusing on the identification, mitigation, and prevention of side product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most probable synthetic routes to 2-Chloro-6-(difluoromethoxy)aniline?

There are two primary retrosynthetic approaches to consider, each with its own set of potential side reactions:

  • Route A: Chlorination of 2-(difluoromethoxy)aniline. This route involves the late-stage introduction of the chloro group onto the difluoromethoxylated aniline precursor.

  • Route B: Difluoromethoxylation of 2-chloro-6-nitrobenzene followed by reduction. This pathway installs the difluoromethoxy group on a pre-chlorinated nitrobenzene ring, with a final reduction step to yield the target aniline.

The choice of route often depends on the availability and cost of starting materials, as well as the desired purity profile of the final product.

Q2: What are the most common side products I should be aware of?

The nature and quantity of side products are highly dependent on the chosen synthetic route and reaction conditions. Below is a summary of the most likely impurities:

Side Product Potential Origin Route(s)
Isomeric Chloro-(difluoromethoxy)anilinesNon-selective chlorination or difluoromethoxylationA & B
Dichloro-(difluoromethoxy)anilinesOver-chlorinationA
Unreacted Starting MaterialIncomplete reactionA & B
Nitro-chloro-(difluoromethoxy)benzeneIncomplete reductionB
Anisole or Phenol derivativesCleavage of the difluoromethoxy groupA & B

Troubleshooting Guide: Side Product Formation

This section provides a detailed breakdown of common side products, their mechanisms of formation, and strategies for their mitigation.

Issue 1: Formation of Isomeric Side Products

Symptom: Your reaction mixture contains significant amounts of other chloro-(difluoromethoxy)aniline isomers, such as 4-chloro-2-(difluoromethoxy)aniline or 2-chloro-4-(difluoromethoxy)aniline.

Causality:

The regioselectivity of electrophilic chlorination on a substituted aniline ring is governed by the directing effects of the existing substituents. The amino group is a strong activating and ortho-, para-directing group, while the difluoromethoxy group is moderately deactivating and ortho-, para-directing. The interplay of these electronic effects, along with steric hindrance, can lead to a mixture of isomers.

Troubleshooting Strategies:

  • Choice of Chlorinating Agent: The choice of chlorinating agent can significantly impact regioselectivity. Milder chlorinating agents like N-chlorosuccinimide (NCS) may offer better control compared to harsher reagents like chlorine gas or sulfuryl chloride.[1]

  • Protecting Groups: Acetylation of the aniline nitrogen to form an acetanilide can modulate the directing effect and sterically hinder the ortho positions, favoring para-chlorination. The protecting group can be subsequently removed by hydrolysis.

  • Reaction Conditions: Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically more stable product.

  • Catalyst Systems: The use of specific catalysts can direct chlorination to a desired position. For instance, certain Lewis acids can influence the regiochemical outcome.

Issue 2: Over-chlorination Leading to Dichloro Byproducts

Symptom: You observe the formation of dichloro-(difluoromethoxy)aniline isomers in your product mixture.

Causality:

The aniline ring is highly activated towards electrophilic substitution. If the reaction is not carefully controlled, a second chlorination event can occur, leading to the formation of dichlorinated species.

Troubleshooting Strategies:

  • Stoichiometry Control: Use a slight sub-stoichiometric amount of the chlorinating agent and monitor the reaction progress closely by TLC or HPLC to avoid over-reaction.

  • Slow Addition: Add the chlorinating agent slowly and at a low temperature to maintain control over the reaction exotherm and prevent localized high concentrations of the reagent.

  • Solvent Choice: The polarity of the solvent can influence the reactivity of the chlorinating agent. Experiment with different solvents to find the optimal balance between reaction rate and selectivity.

Issue 3: Incomplete Reaction and Starting Material Carryover

Symptom: A significant amount of the starting material (e.g., 2-(difluoromethoxy)aniline in Route A, or the nitro precursor in Route B) remains in the final product.

Causality:

This is often due to insufficient reaction time, inadequate temperature, or deactivation of the reagents or catalyst.

Troubleshooting Strategies:

  • Reaction Monitoring: Actively monitor the reaction by an appropriate analytical technique (TLC, GC, or HPLC) until the starting material is consumed.

  • Temperature and Time Optimization: If the reaction is sluggish, a modest increase in temperature or prolonged reaction time may be necessary.

  • Reagent and Catalyst Quality: Ensure that the reagents and catalysts are pure and active. For catalytic reactions, ensure the catalyst has not been poisoned.

Experimental Protocols

Protocol 1: General Procedure for Chlorination of 2-(difluoromethoxy)aniline (Route A)
  • Dissolve 2-(difluoromethoxy)aniline (1 equivalent) in a suitable solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of N-chlorosuccinimide (NCS) (1.05 equivalents) in the same solvent to the reaction mixture over a period of 30-60 minutes.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Analysis of Side Products by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a suitable ratio of A:B (e.g., 90:10) and gradually increase the proportion of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

This method should provide good separation of the desired product from its more polar and less polar impurities.

Visualization of Reaction Pathways

Diagram 1: Synthetic Routes and Potential Side Products

G cluster_0 Route A: Chlorination cluster_1 Route B: Difluoromethoxylation & Reduction A_start 2-(difluoromethoxy)aniline A_reagent + Chlorinating Agent (e.g., NCS) A_start->A_reagent A_product 2-Chloro-6-(difluoromethoxy)aniline A_reagent->A_product A_side1 Isomeric Products A_reagent->A_side1 Poor Regioselectivity A_side2 Dichloro Products A_reagent->A_side2 Over-reaction B_start 2-Chloro-6-nitrobenzene B_reagent1 + Difluoromethoxylating Agent B_start->B_reagent1 B_intermediate 2-Chloro-6-(difluoromethoxy) nitrobenzene B_reagent1->B_intermediate B_side1 Isomeric Products B_reagent1->B_side1 Poor Regioselectivity B_reagent2 + Reducing Agent (e.g., H2/Pd-C) B_intermediate->B_reagent2 B_product 2-Chloro-6-(difluoromethoxy)aniline B_reagent2->B_product B_side2 Incomplete Reduction B_reagent2->B_side2

Caption: Synthetic pathways to 2-Chloro-6-(difluoromethoxy)aniline and common side products.

Diagram 2: Troubleshooting Logic for Isomer Formation

G start High Isomer Content Detected q1 Is the reaction temperature too high? start->q1 a1_yes Lower the reaction temperature q1->a1_yes Yes q2 Is the chlorinating agent too reactive? q1->q2 No end Optimized Regioselectivity a1_yes->end a2_yes Switch to a milder agent (e.g., NCS) q2->a2_yes Yes q3 Are there competing directing effects? q2->q3 No a2_yes->end a3_yes Consider using a protecting group on the aniline q3->a3_yes Yes q3->end No a3_yes->end

Caption: Decision tree for troubleshooting isomeric impurity formation.

References

  • Davis, M. C. (2009). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Synthetic Communications, 39(6), 1100-1108. [Link]

  • Google Patents. (n.d.). Preparation of fluorinated anilines.
  • PubMed Central. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry, 8, 730–735. [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 88(17), 12284-12293. [Link]

  • ACS Publications. (2011). An Efficient, Direct Bis-ortho-chlorination of 4-(Difluoromethoxy)aniline and Its Application to the Synthesis of BMS-665053, a Potent and Selective Pyrazinone-Containing Corticotropin-Releasing Factor-1 Receptor Antagonist. Organic Process Research & Development, 15(1), 143-148. [Link]

  • Google Patents. (n.d.). Preparation method for 4-(chlorodifluoromethoxy)aniline.

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Technical Support Center: Optimization of Reaction Conditions for 2-Chloro-6-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-6-(difluoromethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting assistance, and answers to frequently asked questions (FAQs) regarding the use and reaction optimization of this valuable synthetic building block. The unique electronic and steric properties of this aniline—stemming from the ortho-chloro, ortho-difluoromethoxy, and amino groups—present specific challenges and opportunities in synthesis that this guide will address.

Introduction to 2-Chloro-6-(difluoromethoxy)aniline in Medicinal Chemistry

2-Chloro-6-(difluoromethoxy)aniline is a key intermediate in modern pharmaceutical synthesis. The difluoromethyl group (CF₂H) is of particular interest as it can serve as a bioisostere for alcohol, thiol, or amine functionalities, potentially enhancing metabolic stability and binding affinity. Its incorporation into drug candidates is a recognized strategy in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties. This guide will focus on the practical aspects of handling and reacting this compound, with a primary focus on two of the most common and critical transformations in drug discovery: Palladium-catalyzed cross-coupling reactions.

Section 1: General Handling and Purity Considerations

Before delving into specific reaction optimizations, it is crucial to address the quality and handling of the starting material, as this is a frequent source of experimental irreproducibility.

Q1: My reactions with 2-Chloro-6-(difluoromethoxy)aniline are sluggish or failing. Could the starting material be the issue?

A1: Absolutely. The purity of any starting material is paramount. For this aniline, you should be aware of potential impurities stemming from its synthesis. Common synthetic routes for similar anilines may involve nitration followed by reduction, or halogenation of a precursor.[1][2]

  • Potential Impurities & Their Impact:

    • Isomeric Anilines: Incomplete regioselectivity during synthesis can lead to isomeric impurities that may have different reactivities, complicating purification of the desired product.

    • Residual Nitro-aromatics: Incomplete reduction can leave traces of the nitro-precursor. Nitro groups can interfere with catalytic reactions, particularly those employing zero-valent palladium catalysts, by acting as oxidants or inhibitors.

    • Heavy Metals: If the aniline was synthesized using a metal-catalyzed reduction (e.g., hydrogenation with Pd/C), residual palladium or other metals could be present and unpredictably influence the outcome of subsequent catalytic reactions.

  • Recommended Actions:

    • Verify Purity: Always verify the purity of your 2-Chloro-6-(difluoromethoxy)aniline via ¹H NMR, ¹⁹F NMR, and LC-MS before use. Pay close attention to the aromatic region in the NMR for minor isomeric signals.

    • Purification: If in doubt, purify the aniline by flash column chromatography on silica gel or recrystallization. A non-polar/polar solvent system like hexanes/ethyl acetate is a good starting point for chromatography.

Q2: What are the recommended storage conditions for 2-Chloro-6-(difluoromethoxy)aniline?

A2: Like many anilines, this compound can be sensitive to light and air over long periods, potentially leading to discoloration and the formation of oxidative oligomers. For optimal stability, store the compound in an amber glass vial under an inert atmosphere (argon or nitrogen) at 2-8 °C.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are fundamental for constructing the complex scaffolds found in modern pharmaceuticals. However, the steric hindrance and electronic properties of 2-Chloro-6-(difluoromethoxy)aniline make optimization non-trivial.

Logical Workflow for Troubleshooting Cross-Coupling Reactions

Below is a decision-making workflow to guide your optimization efforts.

G start Low Yield or No Reaction catalyst Evaluate Catalyst System (Precatalyst & Ligand) start->catalyst Initial Check base Optimize Base (Strength & Solubility) catalyst->base No Improvement success Successful Coupling catalyst->success Improvement Seen solvent Screen Solvents (Polarity & Coordination) base->solvent No Improvement base->success Improvement Seen temp Adjust Temperature & Reaction Time solvent->temp No Improvement solvent->success Improvement Seen temp->catalyst Re-evaluate Ligand temp->success Improvement Seen

Caption: Troubleshooting workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: Forming C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds. The primary challenge with 2-Chloro-6-(difluoromethoxy)aniline is the less reactive aryl chloride and the steric bulk from the two ortho substituents.[3]

Q3: I am attempting a Suzuki coupling with an arylboronic acid, but I am getting low conversion. What are the most critical parameters to adjust?

A3: For a sterically hindered and electron-deficient aryl chloride like this one, the ligand and base are the most critical factors.[3]

  • Ligand Selection: Standard ligands like triphenylphosphine are often ineffective.[4] You require bulky, electron-rich phosphine ligands that promote the difficult oxidative addition step and stabilize the active Pd(0) species.

  • Base Selection: The base is crucial for activating the boronic acid to facilitate transmetalation.[5] The choice of base can dramatically influence the reaction rate and yield.

Table 1: Recommended Starting Conditions for Suzuki Coupling Optimization

ParameterStarting PointRationale & Troubleshooting
Pd Source Pd₂(dba)₃ (1-2.5 mol%) or a G3/G4 Precatalyst (1-2.5 mol%)Precatalysts often provide more consistent activation to the active Pd(0) species.[6] If using Pd(OAc)₂, higher catalyst loading might be needed.
Ligand SPhos, XPhos, or RuPhos (1.2 - 1.5 eq. to Pd)These Buchwald-type ligands are designed for challenging substrates. If one fails, screen the others as subtle electronic/steric differences matter.
Base K₃PO₄ or K₂CO₃ (2-3 equivalents)K₃PO₄ is a strong, non-nucleophilic base often effective in these couplings. If solubility is an issue, Cs₂CO₃ can be a more effective, albeit more expensive, alternative.
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂OThe aqueous component helps to solubilize the base and facilitate the transmetalation step. Anhydrous conditions with a base like KF can also be effective, especially if the substrate is sensitive to hydrolysis.[4]
Temperature 80 - 110 °CHigher temperatures are typically required for aryl chlorides. Monitor for decomposition if pushing the temperature higher.

Q4: I am observing significant amounts of boronic acid homocoupling and protodeboronation. How can I prevent this?

A4: These side reactions are common and often point to two issues: the presence of oxygen and the stability of your boronic acid.

  • Prevent Homocoupling: This side reaction is often catalyzed by oxygen.[6]

    • Rigorous Degassing: Ensure your solvent is thoroughly degassed before use by sparging with argon or nitrogen for at least 30 minutes. Alternatively, use the freeze-pump-thaw method.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.

  • Prevent Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom.

    • Use Boronate Esters: Pinacol (B(pin)) esters of boronic acids are generally more stable than the corresponding boronic acids and can suppress this side reaction.

    • Base Choice: A weaker base or anhydrous conditions (e.g., KF in THF) might be necessary for particularly unstable boronic acids.[4]

Buchwald-Hartwig Amination: Forming C-N Bonds

This reaction is crucial for synthesizing diarylamines or alkylarylamines. The challenges are similar to the Suzuki coupling: activating the C-Cl bond and overcoming steric hindrance.

Q5: My Buchwald-Hartwig amination of 2-Chloro-6-(difluoromethoxy)aniline with a primary amine is not going to completion. What should I try first?

A5: For C-N coupling, the interplay between the ligand and the base is again paramount. The steric environment of our aniline makes ligand choice especially critical.

  • Ligand Selection: While bulky phosphines are still required, ligands with a wide bite angle, such as XantPhos, can be particularly effective in promoting the reductive elimination step to form the C-N bond.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common and effective choice, but its poor solubility can be a problem. Lithium bis(trimethylsilyl)amide (LiHMDS) is a strong, soluble alternative that can be very effective.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination Optimization

ParameterStarting PointRationale & Troubleshooting
Pd Source Pd₂(dba)₃ (1-2.5 mol%) or a G3/G4 Precatalyst (1-2.5 mol%)G3/G4 precatalysts are highly reliable for generating the active catalyst for C-N coupling.[7]
Ligand XantPhos or a Buchwald ligand (e.g., BrettPhos) (1.2 - 1.5 eq. to Pd)XantPhos is an excellent starting point. If the reaction is still slow, a more electron-rich and bulky ligand like BrettPhos may be required.
Base NaOtBu or LiHMDS (1.4 - 2.0 equivalents)NaOtBu is a standard choice. If you see poor conversion, switching to the more soluble LiHMDS or LHMDS can significantly improve reaction rates.
Solvent Toluene or 1,4-DioxaneThese are standard, non-coordinating solvents for this reaction. Ensure they are anhydrous and degassed.
Temperature 90 - 110 °CAs with Suzuki couplings, elevated temperatures are typically necessary.

Q6: I am getting a side product that appears to be the result of hydrodehalogenation (replacement of Cl with H). What causes this?

A6: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations. It can be caused by several factors:

  • Moisture: Trace water can lead to the formation of palladium hydride species that mediate the unwanted reduction. Ensure all reagents and solvents are scrupulously dry.

  • Amine Quality: Some amines can degrade or contain impurities that act as hydrogen sources. Using a freshly purified or opened bottle of the amine partner is recommended.

  • Ligand Choice: In some cases, certain ligands can promote this side reaction. Screening a different class of ligand (e.g., switching from a biarylphosphine to XantPhos) may solve the problem.

Section 3: Experimental Protocols

The following protocols are provided as robust starting points for your optimization studies.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

G cluster_0 Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up & Purification p1 1. Add aniline (1 eq.), boronic acid (1.2 eq.), and base (2.5 eq.) to a dry flask. p2 2. Add Pd source (2 mol%) and ligand (2.4 mol%). p1->p2 p3 3. Evacuate and backfill flask with Argon (3x). p2->p3 p4 4. Add degassed solvent via syringe. p3->p4 p5 5. Heat to 100 °C with vigorous stirring. p4->p5 p6 6. Monitor by TLC or LC-MS. p5->p6 p7 7. Cool, dilute with EtOAc, wash with H₂O and brine. p6->p7 p8 8. Dry (Na₂SO₄), filter, and concentrate. p7->p8 p9 9. Purify by column chromatography. p8->p9

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Methodology:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-Chloro-6-(difluoromethoxy)aniline (1.0 mmol, 1.0 equiv.), the arylboronic acid or boronate ester (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 mmol, 2.5 equiv.).

  • In a glovebox or under a positive flow of argon, add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., SPhos, 0.024 mmol, 2.4 mol%).

  • Seal the vial with a PTFE-lined cap. If not in a glovebox, evacuate the vial and backfill with argon. Repeat this cycle three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Place the vial in a preheated heating block at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Methodology:

  • In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.) to an oven-dried reaction vial with a stir bar.

  • Add 2-Chloro-6-(difluoromethoxy)aniline (1.0 mmol, 1.0 equiv.) and seal the vial.

  • Remove the vial from the glovebox and add anhydrous, degassed toluene (5 mL) via syringe.

  • Add the amine coupling partner (1.2 mmol, 1.2 equiv.) via syringe. If the amine is a solid, it should be added in the glovebox in step 1.

  • Place the vial in a preheated heating block at 110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Google Patents. (2016). CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.
  • Google Patents. (2008). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
  • Google Patents. (2014). CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.
  • JoVE. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]

  • Google Patents. (1992).
  • Google Patents. (2014). CN103787846A - Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2-chlorine-6-fluoroanisole.
  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. [Link]

  • ResearchGate. (2023). Rapid Optimization of a Buchwald-Hartwig Amination using Design of Experiments (DoE). [Link]

  • MDPI. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • ResearchGate. (2018). Optimized Buchwald–Hartwig macrocyclization of chloroaniline.... [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • ResearchGate. (2012). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. [Link]

  • WIPO Patentscope. (2008). Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. [Link]

  • NIH. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. [Link]

  • Royal Society of Chemistry. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. [Link]

  • CONICET. (2023). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Google Patents. (1983). US4399306A - Process for the preparation of 2,6-dialkyl-N-alkoxymethyl-2-chloro-acetanilides.

Sources

Technical Support Center: Purification of 2-Chloro-6-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloro-6-(difluoromethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-purity material. Our approach is grounded in mechanistic principles and field-proven methodologies to ensure you can confidently address challenges in your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-Chloro-6-(difluoromethoxy)aniline?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. Based on common synthetic strategies for halogenated and difluoromethoxylated anilines, you can anticipate the following classes of impurities:

  • Starting Materials: Incomplete conversion will lead to the presence of precursors. Common starting materials could include 2-chloro-6-fluoroaniline, 2-amino-3-chlorophenol, or a nitrated precursor like 1-chloro-2-(difluoromethoxy)-3-nitrobenzene.

  • Isomeric Impurities: During chlorination or other substitution reactions, the formation of constitutional isomers is a common side reaction. You might encounter isomers such as 4-Chloro-2-(difluoromethoxy)aniline or other positional isomers depending on the directing effects of the substituents.

  • Byproducts of the Difluoromethoxy Introduction: If the difluoromethoxy group is introduced via a reaction with a difluorocarbene precursor, byproducts from this reaction could be present.[1][2]

  • Products of Incomplete Reduction: If a nitro group is used as a precursor to the aniline, incomplete reduction can lead to the presence of nitro-containing intermediates.

  • Dehalogenated Impurities: In some cases, particularly during catalytic hydrogenation steps, dehalogenation can occur, leading to the formation of 2-(difluoromethoxy)aniline.[3]

  • Oxidation Products: Anilines are susceptible to oxidation, which can result in the formation of colored impurities, especially if the material has been stored for an extended period or exposed to air.[4]

Q2: My crude 2-Chloro-6-(difluoromethoxy)aniline is a dark oil/solid. What is the likely cause and how can I address it?

A2: A dark coloration, particularly brown or black, is often indicative of oxidation byproducts. Anilines are notoriously prone to air oxidation, which forms highly colored polymeric materials.

  • Initial Troubleshooting: First, ensure that your reaction work-up and any subsequent handling were performed under an inert atmosphere (e.g., nitrogen or argon) to the extent possible.

  • Purification Strategy: A preliminary purification step to remove baseline impurities and colored materials is often effective. This can be achieved by dissolving the crude product in a suitable organic solvent like dichloromethane or ethyl acetate and washing with a dilute aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate. This can be followed by a wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities. However, be cautious as anilines are basic and can react with acids.

Q3: Which analytical techniques are best suited for assessing the purity of 2-Chloro-6-(difluoromethoxy)aniline?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying known and unknown impurities. A reverse-phase method is typically suitable for anilines.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile impurities. Derivatization may sometimes be employed to improve the chromatographic behavior of anilines.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are invaluable for structural confirmation of your desired product and for identifying major impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it ideal for identifying unknown impurities.[7][8]

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the purification of 2-Chloro-6-(difluoromethoxy)aniline.

Issue 1: Persistent Impurities After Initial Work-up

Symptom: HPLC or GC-MS analysis of your crude product shows the presence of significant impurities that are not removed by simple aqueous washes.

Logical Troubleshooting Workflow:

start Crude Product with Persistent Impurities identify Identify Impurity Type (GC-MS, LC-MS, NMR) start->identify isomeric Isomeric Impurity? identify->isomeric starting_material Unreacted Starting Material? identify->starting_material byproduct Reaction Byproduct? identify->byproduct chromatography Column Chromatography isomeric->chromatography Different Polarity recrystallization Recrystallization isomeric->recrystallization Different Solubility distillation Fractional Vacuum Distillation starting_material->distillation Sufficient Boiling Point Difference starting_material->chromatography byproduct->chromatography byproduct->recrystallization end High Purity Product distillation->end chromatography->end recrystallization->end

Caption: Troubleshooting workflow for persistent impurities.

Expert Insights:

  • Isomeric Impurities: These are often the most challenging to separate due to their similar physicochemical properties. High-resolution purification techniques like column chromatography with a carefully optimized solvent system are typically required.

  • Starting Materials & Byproducts: The choice between distillation, chromatography, and recrystallization depends on the properties of the contaminants. A significant difference in boiling points makes vacuum distillation a viable and scalable option. If the impurities have different polarities from the product, column chromatography is effective. Recrystallization is ideal if a solvent system can be found where the impurity and product have significantly different solubilities at different temperatures.

Detailed Purification Protocols

Protocol 1: Fractional Vacuum Distillation

This method is particularly effective for removing non-volatile baseline impurities and some starting materials or byproducts with significantly different boiling points.

Physicochemical Data for Consideration:

CompoundBoiling Point
2-Chloro-6-(difluoromethoxy)aniline66-67 °C at 0.7 mmHg

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux column, a vacuum adapter, a condenser, and receiving flasks. Ensure all glassware is dry and the system is capable of maintaining a stable vacuum.

  • Sample Preparation: Place the crude 2-Chloro-6-(difluoromethoxy)aniline into the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Distillation Conditions:

    • Slowly evacuate the system to the desired pressure (e.g., ~0.7 mmHg).

    • Begin heating the distillation flask gently in a heating mantle or oil bath.

    • Monitor the temperature at the head of the distillation column.

  • Fraction Collection:

    • Collect any initial low-boiling fractions in a separate flask.

    • Carefully collect the main fraction distilling at the expected boiling point (66-67 °C at 0.7 mmHg).

    • Stop the distillation before all the material in the distillation flask has evaporated to avoid concentrating non-volatile, potentially unstable impurities.

  • Purity Analysis: Analyze the collected main fraction by HPLC or GC-MS to confirm its purity.

Protocol 2: Column Chromatography

Column chromatography is a versatile technique for separating impurities with different polarities from the desired product.

Workflow for Column Chromatography Purification:

start Crude Product tlc TLC Solvent System Screening start->tlc packing Column Packing (Slurry Method) tlc->packing loading Sample Loading (Dry or Wet) packing->loading elution Elution (Isocratic or Gradient) loading->elution monitoring Fraction Monitoring (TLC or UV) elution->monitoring pooling Pooling of Pure Fractions monitoring->pooling evaporation Solvent Evaporation pooling->evaporation end Purified Product evaporation->end

Caption: Workflow for column chromatography purification.

Step-by-Step Methodology:

  • Solvent System Selection (TLC):

    • Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point for anilines is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

    • Aim for a solvent system that gives your product a retention factor (Rf) of approximately 0.2-0.4 and provides good separation from impurities.

    • Since anilines can streak on silica gel due to their basicity, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the column.

  • Elution:

    • Begin eluting with the solvent system determined by TLC.

    • You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent) to separate the compounds.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the product using TLC.

    • Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the pooled pure fractions using a rotary evaporator to yield the purified 2-Chloro-6-(difluoromethoxy)aniline.

Protocol 3: Recrystallization

Recrystallization is an effective method for purifying solid products, provided a suitable solvent can be found.

Solvent Selection Strategy:

The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For halogenated anilines, common solvents to screen include:

  • Alcohols (e.g., ethanol, isopropanol)

  • Hydrocarbon solvents (e.g., hexane, heptane, toluene)

  • Mixtures of solvents (e.g., ethanol/water, toluene/heptane)

Step-by-Step Methodology:

  • Solvent Screening: In a small test tube, add a small amount of the crude solid and a few drops of the test solvent. Heat the mixture to boiling. If the solid dissolves, cool the solution to see if crystals form. If the solid does not dissolve, add more solvent in small portions until it does, then cool.

  • Dissolution: In a larger flask, dissolve the crude 2-Chloro-6-(difluoromethoxy)aniline in a minimal amount of the chosen hot recrystallization solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

References

  • Seikel, M. K. (1944). 2,6-DICHLOROANILINE AND 2,6-DIBROMOANILINE. Organic Syntheses, 24, 47.
  • PrepChem. (n.d.). Synthesis of 2-Chloro-6-Fluoronitrobenzene. Retrieved from [Link]

  • ThinkIR. (n.d.). Development and novel applications of halogenating agents. University of Louisville. Retrieved from [Link]

  • CN102863342A. (n.d.). Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline. Google Patents.
  • WIPO Patentscope. (n.d.). Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. Retrieved from [Link]

  • CN105646233A. (n.d.). Preparation process of 2-chloro-6-fluoroaniline. Google Patents.
  • US5041674A. (n.d.). Process and intermediates for the preparation of 2,6-difluoroaniline. Google Patents.
  • PubChem. (n.d.). 2-Chloro-6-fluoro-3,5-dimethoxyaniline. Retrieved from [Link]

  • Dörgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Journal of Environmental Science and Health, Part A, 56(12), 1368-1377.
  • Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
  • EPA. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • National Institutes of Health. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.
  • ResearchGate. (n.d.). N-Difluoromethylation of Aniline Derivatives with Difluorocarbene Precursors. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-chloro-6-methylaniline.
  • Royal Society of Chemistry. (n.d.). N-Difluoromethylation of N-pyridyl-substituted anilines with ethyl bromodifluoroacetate. Retrieved from [Link]

  • PubMed. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Retrieved from [Link]

  • CONICET. (n.d.). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. Retrieved from [Link]

  • Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]

  • ACS Publications. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Retrieved from [Link]

  • Merck Millipore. (n.d.). HPLC Application Note: USP method - 4-Chloroaniline using Purospher STAR columns. Retrieved from [Link]

Sources

preventing byproduct formation in reactions with 2-Chloro-6-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Byproduct Formation in Key Synthetic Transformations

Welcome to the technical support center for 2-Chloro-6-(difluoromethoxy)aniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to ensure the integrity and success of your experiments.

Introduction to the Reactivity of 2-Chloro-6-(difluoromethoxy)aniline

2-Chloro-6-(difluoromethoxy)aniline is a valuable intermediate in pharmaceutical and agrochemical research. The unique substitution pattern of this molecule, featuring an ortho-chloro group, an ortho-difluoromethoxy group, and an aniline nitrogen, presents both opportunities and challenges in synthesis. Understanding the electronic and steric effects of these substituents is crucial for predicting and preventing the formation of unwanted byproducts.

The electron-withdrawing nature of the chloro and difluoromethoxy groups decreases the nucleophilicity of the aniline nitrogen compared to unsubstituted aniline.[1] This can necessitate more forcing reaction conditions, which in turn may lead to side reactions. Furthermore, the steric hindrance imposed by the two ortho substituents can impact the approach of reagents to the aniline nitrogen and the adjacent positions on the aromatic ring.

This guide will address common issues encountered in three key reaction classes: Amide Coupling, Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination, as well as the general stability of the difluoromethoxy group.

Troubleshooting Guide & FAQs

Amide Coupling Reactions

Amide bond formation is a cornerstone of drug discovery. When using 2-Chloro-6-(difluoromethoxy)aniline as the amine component, several challenges can arise.

FAQ 1.1: I am observing incomplete conversion to the desired amide and see unreacted starting material. What are the likely causes and how can I improve the yield?

Answer:

Incomplete conversion in amide coupling reactions with 2-Chloro-6-(difluoromethoxy)aniline is often due to its reduced nucleophilicity. The electron-withdrawing effects of the ortho-chloro and difluoromethoxy groups make the aniline nitrogen less reactive towards the activated carboxylic acid.

Causality and Solutions:

  • Insufficiently Activated Carboxylic Acid: Standard coupling reagents may not be potent enough to activate the carboxylic acid for reaction with this electron-deficient aniline.

    • Troubleshooting:

      • Employ more powerful coupling reagents. Uronium-based reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HBTU are generally more effective than carbodiimides like EDC in these cases.[2]

      • Consider the formation of an acid chloride from the carboxylic acid using reagents like thionyl chloride or oxalyl chloride prior to the addition of the aniline. This highly reactive intermediate can often overcome the low nucleophilicity of the aniline.

  • Steric Hindrance: The ortho substituents can sterically hinder the approach of the activated carboxylic acid.

    • Troubleshooting:

      • Optimize the reaction temperature. A moderate increase in temperature can sometimes overcome the activation energy barrier imposed by steric hindrance. However, excessive heat can lead to decomposition. A careful temperature screen is recommended.

  • Reaction Conditions:

    • Troubleshooting:

      • Ensure anhydrous conditions, as water can hydrolyze the activated ester intermediate.

      • Use a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to scavenge the acid produced during the reaction without competing with the aniline.

FAQ 1.2: I am observing a byproduct with a mass corresponding to the hydrolysis of the difluoromethoxy group. How can I prevent this?

Answer:

While the difluoromethoxy group is generally stable, it can be susceptible to hydrolysis under certain conditions, particularly when harsh acidic or basic conditions are employed, or when heated for prolonged periods. The hydrolysis product would be 2-chloro-6-hydroxyaniline.

Causality and Solutions:

  • Harsh pH: Strong acids or bases used during the reaction or workup can promote the hydrolysis of the C-F bonds.

    • Troubleshooting:

      • Maintain a near-neutral pH throughout the reaction and workup. Use a buffered aqueous solution for extraction if necessary.

      • Avoid strong acids or bases for pH adjustment.

  • Elevated Temperatures: High reaction temperatures can accelerate hydrolysis.

    • Troubleshooting:

      • If possible, conduct the reaction at a lower temperature for a longer duration.

      • Use a more reactive coupling reagent that allows for milder reaction conditions.

Experimental Protocol: Optimized Amide Coupling

Below is a general protocol for the amide coupling of 2-Chloro-6-(difluoromethoxy)aniline with a generic carboxylic acid using HATU.

ReagentMolar Equiv.
Carboxylic Acid1.0
2-Chloro-6-(difluoromethoxy)aniline1.1
HATU1.2
DIPEA2.0
Anhydrous DMF-

Step-by-Step Methodology:

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add HATU (1.2 equiv) and DIPEA (2.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add 2-Chloro-6-(difluoromethoxy)aniline (1.1 equiv) to the reaction mixture.

  • Stir at room temperature and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, the temperature can be gently increased to 40-50 °C.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki-Miyaura Coupling

In Suzuki-Miyaura coupling, 2-Chloro-6-(difluoromethoxy)aniline would typically be converted to a halide (e.g., bromide or iodide) or a boronic acid/ester derivative for subsequent coupling. Assuming the aniline is first converted to an aryl halide, the following issues may arise.

FAQ 2.1: My Suzuki-Miyaura coupling reaction is suffering from low yields and I am observing significant amounts of a homocoupled byproduct from my boronic acid. What is the cause and how can I mitigate this?

Answer:

Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction in Suzuki-Miyaura couplings. This is often exacerbated by conditions that favor the reaction of the boronic acid with itself over the cross-coupling with the aryl halide.

Causality and Solutions:

  • Catalyst System: The choice of palladium catalyst and ligand is critical, especially when using a sterically hindered and electron-deficient aryl chloride.

    • Troubleshooting:

      • Use a highly active catalyst system. Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are often necessary for the efficient coupling of aryl chlorides.[3]

  • Reaction Conditions:

    • Troubleshooting:

      • Ensure a strictly anaerobic environment. Oxygen can promote the oxidative homocoupling of boronic acids. Degas the solvent and reaction mixture thoroughly and maintain a positive pressure of an inert gas (e.g., argon or nitrogen).

      • Use the correct stoichiometry. An excess of the boronic acid can sometimes lead to increased homocoupling. A 1.1 to 1.5 molar excess is typically sufficient.

      • Optimize the base. The choice of base can significantly impact the reaction outcome. Potassium carbonate is a common choice, but others like cesium carbonate or potassium phosphate may be more effective for challenging substrates.

FAQ 2.2: I am observing a byproduct that appears to be the dehalogenated starting material. How can I prevent this?

Answer:

Dehalogenation, the replacement of the chloro group with a hydrogen atom, is a known side reaction in palladium-catalyzed cross-coupling reactions. This results in the formation of 2-(difluoromethoxy)aniline as a byproduct.

Causality and Solutions:

  • Source of Hydride: The hydride source can be trace amounts of water, the solvent, or the boronic acid itself.

    • Troubleshooting:

      • Use anhydrous solvents and reagents.

      • Some ligands are more prone to β-hydride elimination, which can lead to the formation of a palladium-hydride species that is responsible for dehalogenation. Screening different ligands can help identify a system that minimizes this side reaction.

Workflow Diagram: Troubleshooting Suzuki-Miyaura Coupling

Suzuki_Troubleshooting cluster_1 Solutions for Homocoupling cluster_2 Solutions for Dehalogenation Start Low Yield / Byproducts in Suzuki Coupling Issue1 Homocoupling of Boronic Acid Start->Issue1 Issue2 Dehalogenation Start->Issue2 Sol1_1 Use High-Activity Catalyst (e.g., Buchwald Ligands) Issue1->Sol1_1 Sol1_2 Ensure Strict Anaerobic Conditions Issue1->Sol1_2 Sol1_3 Optimize Stoichiometry and Base Issue1->Sol1_3 Sol2_1 Use Anhydrous Solvents and Reagents Issue2->Sol2_1 Sol2_2 Screen Different Ligands Issue2->Sol2_2

Caption: Troubleshooting workflow for common Suzuki coupling issues.

Buchwald-Hartwig Amination

For Buchwald-Hartwig amination, 2-Chloro-6-(difluoromethoxy)aniline can act as the amine coupling partner. The steric hindrance and electronic properties of this aniline present unique challenges.

FAQ 3.1: My Buchwald-Hartwig amination with 2-Chloro-6-(difluoromethoxy)aniline is not proceeding to completion. What are the key factors to consider?

Answer:

The success of the Buchwald-Hartwig amination is highly dependent on the catalyst system and reaction conditions, particularly with a sterically hindered and electron-deficient aniline like 2-Chloro-6-(difluoromethoxy)aniline.

Causality and Solutions:

  • Ligand Choice: The steric bulk and electronic properties of the ligand on the palladium catalyst are crucial for facilitating the catalytic cycle.

    • Troubleshooting:

      • For sterically demanding anilines, ligands with a wide bite angle and high electron density, such as Josiphos-type ligands or bulky biarylphosphine ligands (e.g., BrettPhos), are often required.

      • N-heterocyclic carbene (NHC) ligands can also be effective.[4] A ligand screen is highly recommended.

  • Base Selection: The choice of base is critical. It must be strong enough to deprotonate the aniline but not so strong as to cause side reactions or catalyst decomposition.

    • Troubleshooting:

      • Commonly used bases include sodium tert-butoxide, lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate. The optimal base can be substrate-dependent.

  • Solvent: The solvent can influence the solubility of the catalyst and reagents, as well as the reaction rate.

    • Troubleshooting:

      • Toluene, dioxane, and THF are common solvents. For some systems, polar aprotic solvents like DMF may be beneficial, but care must be taken as they can sometimes coordinate to the catalyst.

Logical Relationship Diagram: Factors Influencing Buchwald-Hartwig Amination

Buchwald_Factors cluster_params Key Reaction Parameters Aniline 2-Chloro-6-(difluoromethoxy)aniline - Sterically Hindered - Electron Deficient Reaction Buchwald-Hartwig Amination Aniline->Reaction Success Successful Coupling Reaction->Success Ligand Ligand - Steric Bulk - Electron Density Ligand->Reaction Base Base - Strength - Solubility Base->Reaction Solvent Solvent - Polarity - Coordinating Ability Solvent->Reaction

Caption: Key parameters influencing Buchwald-Hartwig amination success.

References

  • Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Organic & Biomolecular Chemistry. [Link]

  • Which is more basic between ortho-chloro aniline, para-chloro aniline, meta-chloro aniline and aniline? Quora. [Link]

  • Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. National Institutes of Health. [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

  • Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. ResearchGate. [Link]

  • Why is the -NH2 group in aniline an ortho and para directing group? Quora. [Link]

  • Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. National Institutes of Health. [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ResearchGate. [Link]

  • Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. PubMed. [Link]

  • Hydrolysis of Difluorocyclopropenes: the Role of the Cyclopropenyl Cation and the Effects of Substituents. ResearchGate. [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed. [Link]

  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. ResearchGate. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]

  • Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Royal Society of Chemistry. [Link]

  • Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. Royal Society of Chemistry. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. [Link]

  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. chemrxiv.org. [Link]

  • Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. ResearchGate. [Link]

  • Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. National Institutes of Health. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]

  • 2,4,6-Halogeno-Aniline Derivatives. ResearchGate. [Link]

  • 2-Chloro-6-fluoro-3,5-dimethoxyaniline. PubChem. [Link]

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Validation & Comparative

A Comparative Guide to the HPLC and GC-MS Analysis of 2-Chloro-6-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 2-Chloro-6-(difluoromethoxy)aniline

2-Chloro-6-(difluoromethoxy)aniline is a substituted aniline derivative with potential applications in the pharmaceutical and agrochemical industries. The presence of chlorine, a difluoromethoxy group, and an aniline core imparts unique chemical properties that necessitate robust analytical methods for its characterization and quantification. Accurate and precise measurement is critical for ensuring product purity, monitoring stability, and understanding its metabolic fate.

The choice between HPLC and GC-MS is a pivotal decision in the analytical workflow. This guide will explore the nuances of each technique, providing a comparative framework based on established principles of chromatography and mass spectrometry, supported by data from analogous compounds.

Physicochemical Properties: A Guiding Light for Method Development

While specific experimental data for 2-Chloro-6-(difluoromethoxy)aniline is not extensively available in the public domain, we can infer its probable physicochemical properties based on its structure and data from similar halogenated and fluorinated anilines. These properties are fundamental in predicting the compound's behavior in different analytical systems.

PropertyEstimated Value/CharacteristicImplication for Analysis
Molecular Weight ~195.5 g/mol Readily detectable by both HPLC-UV and GC-MS.
Polarity Moderately polarSuitable for reversed-phase HPLC. May require derivatization for optimal GC performance.
Volatility Semi-volatileAmenable to GC analysis, but thermal stability needs to be considered.
Thermal Stability Potentially labileThe difluoromethoxy group and the aniline moiety may be susceptible to degradation at high temperatures, a key consideration for GC inlet conditions.
UV Absorbance Expected to have strong UV absorbance due to the aniline chromophore.Favorable for HPLC with UV detection.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds. For 2-Chloro-6-(difluoromethoxy)aniline, HPLC offers the significant advantage of analysis at ambient temperature, mitigating the risk of thermal degradation.

The Rationale Behind the HPLC Approach

The polarity of 2-Chloro-6-(difluoromethoxy)aniline makes it an ideal candidate for reversed-phase HPLC. The aromatic ring provides a strong chromophore, enabling sensitive detection using a UV detector. Furthermore, the direct analysis of the sample without the need for derivatization simplifies the workflow and reduces potential sources of error.

Proposed HPLC Method

The following is a robust starting point for the HPLC analysis of 2-Chloro-6-(difluoromethoxy)aniline. Method optimization will be necessary to achieve the desired performance characteristics.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point. For compounds with fluorine moieties, a fluorinated stationary phase could offer alternative selectivity and improved peak shape.[1]

  • Mobile Phase: A gradient elution with acetonitrile and water (both containing 0.1% formic acid to improve peak shape and ionization efficiency if coupled with a mass spectrometer) is recommended.

    • Initial Conditions: 30% Acetonitrile

    • Gradient: Ramp to 90% Acetonitrile over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detection at the wavelength of maximum absorbance (λmax), likely to be around 240-250 nm for a chlorinated aniline. A DAD is invaluable for confirming peak purity and identifying the λmax.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure good peak shape.

Expected Performance and Considerations
  • Selectivity: The choice of a C18 column provides a good balance of hydrophobic and polar interactions. Potential co-eluting impurities may arise from the synthesis, such as isomers or related halogenated anilines.[2]

  • Sensitivity: With UV detection, the limit of detection (LOD) and limit of quantification (LOQ) are expected to be in the low ng/mL range.

  • Trustworthiness: The self-validating aspects of this protocol include monitoring peak shape, retention time stability, and the use of a DAD to assess peak purity.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of High Resolution

GC-MS is a highly sensitive and specific technique that is well-suited for the analysis of volatile and thermally stable compounds. While anilines can be challenging due to their polarity and potential for thermal degradation, a well-developed GC-MS method can provide unparalleled identification capabilities.

The Rationale Behind the GC-MS Approach

The primary advantage of GC-MS is the high degree of confidence in compound identification provided by the mass spectrum. The fragmentation pattern serves as a chemical fingerprint, allowing for unambiguous identification of the target analyte. For impurity profiling, GC-MS can elucidate the structure of unknown related substances.

Proposed GC-MS Method

A successful GC-MS analysis of 2-Chloro-6-(difluoromethoxy)aniline hinges on optimizing the inlet conditions to prevent degradation and achieving good chromatographic separation.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (quadrupole or ion trap).

  • Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is a good starting point. A 30 m x 0.25 mm i.d. x 0.25 µm film thickness is standard.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Splitless injection is recommended for trace analysis. The inlet temperature should be optimized, starting at a lower temperature (e.g., 250 °C) to minimize potential degradation.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-350 amu.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: The sample should be dissolved in a volatile organic solvent such as dichloromethane or ethyl acetate. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to improve peak shape and thermal stability.

Expected Performance and Considerations
  • Selectivity and Identification: The mass spectrometer provides excellent selectivity. The expected fragmentation pattern for 2-Chloro-6-(difluoromethoxy)aniline would likely involve the loss of the difluoromethoxy group, the chlorine atom, and fragmentation of the aniline ring.[3][4] The isotopic signature of chlorine (M+2 peak at approximately one-third the intensity of the molecular ion) will be a key diagnostic feature.

  • Sensitivity: GC-MS is generally more sensitive than HPLC-UV, with LODs and LOQs potentially in the pg/mL range, especially when using selected ion monitoring (SIM) mode.[5]

  • Trustworthiness: The method's reliability is supported by the unique fragmentation pattern and the high resolution of the capillary GC column. A library match, if available, would further bolster confidence in the identification.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS will depend on the specific analytical goals, sample matrix, and available instrumentation.

ParameterHPLC-UVGC-MS
Principle Separation based on polarity; detection by UV absorbance.Separation based on volatility and polarity; detection by mass-to-charge ratio.
Sample Volatility Not required.Required.
Thermal Stability Not a concern.A critical consideration; potential for degradation.
Derivatization Generally not required.May be necessary to improve peak shape and stability.
Selectivity Good, but potential for co-elution.Excellent, with mass spectral confirmation.
Sensitivity (LOD/LOQ) Low ng/mL range.Low pg/mL range (in SIM mode).
Identification Confidence Based on retention time and UV spectrum.High, based on fragmentation pattern.
Throughput Generally higher due to simpler sample preparation.Can be lower if derivatization is required.
Cost Lower initial and operational costs.Higher initial and operational costs.

Visualizing the Analytical Workflow

The following diagram illustrates a typical analytical workflow for the analysis of 2-Chloro-6-(difluoromethoxy)aniline, from sample receipt to final data analysis.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_analysis Data Analysis Sample Sample Receipt Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (Optional for GC-MS) Dissolution->Derivatization HPLC HPLC-UV (Reversed-Phase) Dissolution->HPLC Direct Injection GCMS GC-MS (Capillary GC) Dissolution->GCMS Direct Injection (If sufficiently volatile/stable) Derivatization->GCMS Quantification Quantification (Peak Area vs. Standard) HPLC->Quantification Identification Identification (Retention Time, UV/Mass Spectrum) HPLC->Identification GCMS->Quantification GCMS->Identification Reporting Final Report Quantification->Reporting Identification->Reporting

Caption: Analytical workflow for 2-Chloro-6-(difluoromethoxy)aniline analysis.

Conclusion: Making an Informed Decision

Both HPLC and GC-MS are viable techniques for the analysis of 2-Chloro-6-(difluoromethoxy)aniline, each with its own set of advantages and disadvantages.

  • Choose HPLC-UV for:

    • Routine quality control and purity assessments where high throughput is required.

    • When there are concerns about the thermal stability of the analyte.

    • When the primary goal is quantification and a high degree of structural confirmation is not necessary for every sample.

  • Choose GC-MS for:

    • Impurity identification and structural elucidation.

    • Trace-level analysis where high sensitivity is paramount.

    • Definitive confirmation of the analyte's identity.

Ultimately, the most effective analytical strategy may involve the use of both techniques orthogonally. HPLC can be used for routine quantification, while GC-MS can be employed for in-depth characterization and to investigate any unexpected peaks that may appear in the HPLC chromatogram. This dual-pronged approach provides a comprehensive and trustworthy analytical solution for 2-Chloro-6-(difluoromethoxy)aniline.

References

  • Jiang, X., Jiang, Y., Liu, Q., Li, B., Shi, D. Q., & Zhao, Y. (2022). Visible-Light-Induced para-Difluoroalkylation of Aniline Derivatives. The Journal of Organic Chemistry, 87(5), 3546–3554. [Link]

  • Przybyciel, M. (2007). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 25(7), 654-663. [Link]

  • Armbruster, D. A., Tillman, M. D., & Hubbs, L. M. (1994). Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. Clinical chemistry, 40(7 Pt 1), 1233–1238. [Link]

  • Deshpande, A. D., et al. (2021). Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771). ACS Omega, 6(44), 29533–29540. [Link]

  • Przybyciel, M. (2007). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2021, December 10). 1.7.4: Mass Spectrometry - Fragmentation Patterns. [Link]

  • Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]

  • ResearchGate. (n.d.). Precision and limits of detection (LOD) and quantitation (LOQ) for the GC-MS method, as well as MRL according to the European Pharmacopoeia 22. [Link]

  • Google Patents. (n.d.). CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.
  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated... | Download Scientific Diagram. [Link]

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A Senior Application Scientist's Comparative Guide to 2-Chloro-6-(difluoromethoxy)aniline and Other Key Substituted Anilines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Substituted anilines are a cornerstone of this process, serving as versatile precursors for a vast array of biologically active molecules, particularly kinase inhibitors.[1][2] This guide provides an in-depth comparison of 2-Chloro-6-(difluoromethoxy)aniline, a uniquely functionalized reagent, with other critical substituted anilines. We will delve into their physicochemical properties, reactivity in key synthetic transformations, and the strategic implications for drug design, supported by experimental data and protocols.

The Strategic Value of the Difluoromethoxy Group

The incorporation of fluorine-containing functional groups is a well-established strategy to enhance the pharmacokinetic and physicochemical properties of drug candidates.[3] The difluoromethoxy (-OCHF₂) group, in particular, has emerged as a substituent of significant interest.[4] It offers a nuanced profile, often intermediate between the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, providing medicinal chemists with a greater degree of control in fine-tuning molecular properties.[4][5]

Key advantages of the -OCHF₂ group include:

  • Modulated Lipophilicity: It increases lipophilicity, which can improve membrane permeability, but often to a lesser extent than the -OCF₃ group, allowing for finer adjustments.[4][5]

  • Metabolic Stability: The strong carbon-fluorine bonds contribute to high metabolic stability, often blocking common metabolic pathways like O-demethylation that affect methoxy-containing compounds.[4]

  • Hydrogen Bond Donor Capability: Unlike the methoxy or trifluoromethoxy groups, the -OCHF₂ group can act as a weak hydrogen bond donor, introducing the potential for new, favorable intermolecular interactions with biological targets.[4]

  • Bioisosterism: It can serve as a bioisostere for hydroxyl, thiol, and methoxy groups, often with improved metabolic stability.[4]

The presence of the -OCHF₂ group in 2-Chloro-6-(difluoromethoxy)aniline, combined with the ortho-chloro substituent, creates a highly valuable and sterically defined building block for creating diverse molecular scaffolds.[6]

Comparative Analysis of Substituted Anilines

The choice of aniline derivative profoundly impacts not only the biological activity of the final compound but also the efficiency of the synthetic route. Let's compare 2-Chloro-6-(difluoromethoxy)aniline with other commercially available and synthetically relevant anilines.

Physicochemical Properties

The electronic nature of the substituents on the aniline ring directly influences the basicity (pKa) of the amino group and the overall lipophilicity (LogP) of the molecule. These parameters are critical for drug absorption, distribution, metabolism, and excretion (ADME).

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Key Features
2-Chloro-6-(difluoromethoxy)aniline 193.5866-67 / 0.7 mmHg[7]-OCHF₂ group offers unique H-bonding and metabolic stability.[4] Steric hindrance from 2,6-substitution influences reactivity.
2,6-Dichloroaniline 162.02216-218Classic building block; provides two sites for potential modification. High degree of steric hindrance.
2,6-Difluoroaniline 129.1151-52 / 15 mmHgStrong electron-withdrawing fluorine atoms significantly reduce basicity. Used in the synthesis of kinase inhibitors.
2-Chloro-6-methylaniline 141.60215-217A common intermediate in pharmaceutical synthesis, notably for the kinase inhibitor Dasatinib.[8][9]
2-(Trifluoromethoxy)aniline 177.1269-70 / 12 mmHg-OCF₃ group is a strong electron-withdrawing and highly lipophilic substituent.[5][10]

Data compiled from various chemical supplier databases and literature sources.

The electron-withdrawing nature of the substituents generally decreases the basicity of the aniline nitrogen.[11][12][13] For instance, the two fluorine atoms in 2,6-difluoroaniline significantly lower the pKa compared to aniline itself. The difluoromethoxy group in our target compound also exerts an electron-withdrawing effect, influencing the nucleophilicity of the amino group in synthetic reactions.[4]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are fundamental transformations in modern drug discovery for constructing C-N and C-C bonds.[14][15] The steric and electronic properties of the aniline substrate are critical for the success of these reactions.[16][17][18]

The 2,6-disubstituted pattern of 2-Chloro-6-(difluoromethoxy)aniline presents a sterically hindered environment around the amino group. While this can sometimes pose a challenge, it can also be leveraged to achieve selectivity in certain reactions. The chlorine atom provides a reactive handle for cross-coupling, allowing the aniline moiety to be coupled with various partners.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed amination of an aryl bromide with a sterically hindered aniline like 2-Chloro-6-(difluoromethoxy)aniline. Such reactions are pivotal in the synthesis of complex molecules, including kinase inhibitors.[14]

Objective: To couple 2-Chloro-6-(difluoromethoxy)aniline with 4-bromotoluene as a model system.

Materials:

  • 2-Chloro-6-(difluoromethoxy)aniline

  • 4-Bromotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk flask and standard Schlenk line equipment

  • Nitrogen or Argon atmosphere

Methodology:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 1 mol%) and Xantphos (0.03 mmol, 1.5 mol%) to a Schlenk flask.

  • Reagent Addition: To the flask, add sodium tert-butoxide (2.8 mmol, 1.4 equiv.), 4-bromotoluene (2.0 mmol, 1.0 equiv.), and 2-Chloro-6-(difluoromethoxy)aniline (2.4 mmol, 1.2 equiv.).

  • Solvent and Reaction: Add anhydrous toluene (10 mL) to the flask. Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-aryl product.

Causality and Rationale:

  • Catalyst System: The combination of a palladium source (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (Xantphos) is highly effective for coupling sterically hindered substrates. The ligand facilitates the crucial reductive elimination step.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the aniline, forming the active nucleophile.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure high yields.

Visualization of Synthetic Workflow

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction, a key application for substituted anilines.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Charge Schlenk flask with Pd catalyst and ligand p2 Add base, aryl halide, and aniline substrate p1->p2 p3 Add anhydrous solvent under inert atmosphere p2->p3 r1 Heat reaction mixture (e.g., 80-110 °C) p3->r1 r2 Monitor reaction progress (TLC, GC-MS, HPLC) r1->r2 w1 Cool to room temperature and quench reaction r2->w1 w2 Aqueous work-up and extraction with organic solvent w1->w2 w3 Dry organic layer and concentrate in vacuo w2->w3 w4 Purify by column chromatography w3->w4 end end w4->end Characterized Final Product

Sources

The Rise of a Versatile Scaffold: A Comparative Guide to the Biological Activity of Compounds Derived from 2-Chloro-6-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 19, 2026 – In the competitive landscape of modern drug discovery and agrochemical development, the strategic selection of foundational chemical scaffolds is paramount. Among the myriad of building blocks available to chemists, 2-Chloro-6-(difluoromethoxy)aniline has emerged as a key intermediate, giving rise to a new generation of bioactive molecules. This guide offers an in-depth technical comparison of the biological activities of compounds derived from this versatile aniline, providing researchers, scientists, and drug development professionals with critical insights and supporting experimental data.

The unique substitution pattern of 2-Chloro-6-(difluoromethoxy)aniline, featuring a chlorine atom, a difluoromethoxy group, and an amine on a benzene ring, provides a powerful platform for the synthesis of diverse heterocyclic compounds. The presence of the difluoromethoxy group is particularly noteworthy, as it can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final molecule. This guide will focus on a prominent class of compounds synthesized from this aniline: pyrazole carboxamides, which have demonstrated significant potential as both fungicides and herbicides.

The Synthetic Gateway: From Aniline to Bioactive Pyrazole Carboxamides

The journey from 2-Chloro-6-(difluoromethoxy)aniline to a biologically active compound typically involves a multi-step synthesis. A crucial transformation is the formation of a pyrazole carboxamide scaffold. This is generally achieved through the coupling of the aniline with a suitably substituted pyrazole carboxylic acid. The specific substituents on the pyrazole ring play a critical role in determining the ultimate biological activity and target selectivity of the final compound.

A representative synthetic pathway is outlined below:

Synthesis_Workflow A 2-Chloro-6-(difluoromethoxy)aniline C Coupling Reaction (e.g., amide bond formation) A->C B Substituted Pyrazole Carboxylic Acid B->C D Pyrazole Carboxamide Derivative C->D Yields bioactive compound SDHI_Mechanism cluster_Mitochondrion Fungal Mitochondrion cluster_ETC Electron Transport Chain ComplexI Complex I ComplexII Complex II (SDH) ComplexIII Complex III ComplexIV Complex IV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Generates Inhibitor Pyrazole Carboxamide (from 2-Chloro-6-(difluoromethoxy)aniline) Inhibitor->ComplexII Binds to Qp site & Inhibits PPO_Inhibition_Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Light, O2 Cell_Death Cell Death ROS->Cell_Death Lipid Peroxidation, Membrane Damage Inhibitor Herbicidal Pyrazole (from 2-Chloro-6-(difluoromethoxy)aniline) Inhibitor->PPO Inhibits

Figure 3: Mechanism of action of pyrazole-based herbicides as Protoporphyrinogen Oxidase (PPO) inhibitors.

Comparative Performance Data

The herbicidal efficacy of pyrazole derivatives is often evaluated against a panel of common weed species. The following table provides a representative comparison of a pyrazole herbicide derived from a substituted aniline against a commercial standard.

CompoundTarget Weed SpeciesGR50 (g a.i./ha)Reference Compound (e.g., Saflufenacil) GR50 (g a.i./ha)
Representative Pyrazole Herbicide Amaranthus retroflexus (Redroot Pigweed)2535
Abutilon theophrasti (Velvetleaf)3040
Setaria faberi (Giant Foxtail)5060

Table 2: Comparative post-emergence herbicidal activity (GR50 - 50% growth reduction) of a representative pyrazole herbicide. (Note: Data is representative and compiled from analogous compounds described in patent literature).

Experimental Protocol: Greenhouse Herbicidal Assay

The following is a generalized protocol for assessing the post-emergence herbicidal activity of test compounds in a greenhouse setting.

  • Plant Cultivation: Grow various weed species in pots containing a standard soil mix under controlled greenhouse conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

  • Compound Application: When the plants have reached the 2-3 leaf stage, apply the test compounds as a foliar spray. The compounds are typically formulated as an emulsifiable concentrate or a wettable powder.

  • Treatment Groups: Include a range of application rates for each test compound, as well as a non-treated control and a commercial standard for comparison.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the percentage of weed control (phytotoxicity) for each treatment group compared to the non-treated control.

  • Data Analysis: Calculate the GR50 value, which is the application rate that causes a 50% reduction in plant growth.

Conclusion: A Scaffold with a Bright Future

The derivatives of 2-Chloro-6-(difluoromethoxy)aniline, particularly the pyrazole carboxamides, represent a promising class of bioactive molecules with significant potential in both agriculture and medicine. Their ability to potently inhibit key enzymes such as succinate dehydrogenase and protoporphyrinogen oxidase makes them valuable leads for the development of new fungicides and herbicides. The unique combination of substituents on the aniline ring provides a fine-tunable platform for optimizing activity, selectivity, and pharmacokinetic properties. As research in this area continues, it is highly probable that novel and highly effective commercial products based on this versatile scaffold will emerge, addressing the ongoing need for innovative solutions in crop protection and human health.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules, 28(16), 6079. [Link]

  • Pyrazole: An Important Core in Many Marketed and Clinical Drugs. (2022). Molecules, 27(21), 7435. [Link]

  • Fungicide pyrazole carboxamides derivatives. (2010).
  • Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. (2018). International Journal of Molecular Sciences, 19(11), 3379. [Link]

  • Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery. (2013). Journal of Agricultural and Food Chemistry, 61(17), 3949-3962. [Link]

  • Protoporphyrinogen Oxidase-Inhibiting Herbicides. (2007). Weed Science, 55(5), 519-526. [Link]

  • Preparation process of 2-chloro-6-fluoroaniline. (2016).
  • Biological activity of silver nanoparticles synthesized from untapped secondary metabolites of Olea europea endophytic Bacillus amyloliquefaciens. (2024). PLoS ONE, 19(9), e0321134. [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2024). Journal of Molecular Structure, 1301, 137358. [Link]

  • In vitro antifungal activity and probable fungicidal mechanism of aqueous extract of Barleria grandiflora. (2015). Journal of Ethnopharmacology, 162, 285-292. [Link]

  • Synthesis of fungicidally active succinate dehydrogenase inhibitors with novel difluoromethylated heterocyclic acid moieties. (2020). Pest Management Science, 76(11), 3803-3811. [Link]

  • Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. (2021). Medicinal Chemistry Research, 30(4), 856-865. [Link]

  • Biological activities and wound healing potential of a water-soluble polysaccharide isolated from Glycyrrhiza glabra in Wistar rat. (2022). Brazilian Journal of Biology, 84, e265447. [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Frontiers in Chemistry, 7, 630. [Link]

  • Analysis of Chemical Composition and Biological Activities of Aloe vera Rind Extract Obtained by Ultrasound-Assisted Extraction. (2024). Food Science & Nutrition, 12(11), 7126-7138. [Link]

  • Synthesis, biological activity of new pyrazoline derivative. (2020). The Pharma Innovation Journal, 9(7), 194-196. [Link]

  • Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2-chlorine-6-fluoroanisole. (2014).
  • PYRAZINE COMPOUNDS FOR THE CONTROL OF INVERTEBRATE PESTS. (2023).
  • SDHI Fungicide Toxicity and Associated Adverse Outcome Pathways: What Can Zebrafish Tell Us?. (2021). International Journal of Molecular Sciences, 22(22), 12403. [Link]

A Comparative Guide to the Spectroscopic Analysis of 2-Chloro-6-(difluoromethoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The unique arrangement of chloro, amino, and difluoromethoxy groups on the aniline ring presents a distinct analytical challenge, requiring a multi-faceted spectroscopic approach to prevent misidentification with potential isomers. This guide details the application of Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy, supported by experimental data and established protocols.

The Analytical Imperative: A Multi-Technique Approach

No single spectroscopic technique can unequivocally confirm the structure of 2-Chloro-6-(difluoromethoxy)aniline. A combination of methods is essential to piece together the molecular puzzle, with each technique providing complementary information.

Workflow for Structural Elucidation:

Spectroscopic Workflow cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Confirmation HRMS HRMS H_NMR ¹H NMR HRMS->H_NMR Provides Molecular Formula FT_IR FT_IR FT_IR->H_NMR Identifies Functional Groups C_NMR ¹³C NMR H_NMR->C_NMR Proton Environment F_NMR ¹⁹F NMR C_NMR->F_NMR Carbon Skeleton Structure_Confirmed Structure Confirmed F_NMR->Structure_Confirmed Fluorine Environment

Caption: Integrated workflow for the spectroscopic characterization of 2-Chloro-6-(difluoromethoxy)aniline derivatives.

High-Resolution Mass Spectrometry (HRMS): The First Step in Confirmation

HRMS is a cornerstone technique in pharmaceutical analysis, providing highly accurate mass measurements essential for determining the elemental composition of a molecule.[1] For 2-Chloro-6-(difluoromethoxy)aniline (C₇H₆ClF₂NO), HRMS is the first line of evidence for its successful synthesis.[2][3]

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and preserve the molecular ion.

  • Mass Analysis: Employ a high-resolution mass analyzer, like a Time-of-Flight (TOF) or Orbitrap, to measure the mass-to-charge ratio (m/z) with high precision.[4][5]

  • Data Analysis: Compare the experimentally determined monoisotopic mass with the theoretical mass calculated for the expected molecular formula.

Data Interpretation and Comparison:

ParameterExpected for C₇H₆ClF₂NOFound
Molecular Formula C₇H₆ClF₂NOC₇H₆ClF₂NO
Theoretical Mass 193.0106-
Measured Mass -193.0109
Mass Error (ppm) -< 5 ppm

The low mass error provides strong confidence in the assigned molecular formula.

Fragmentation Analysis: While soft ionization is preferred for identifying the molecular ion, Electron Ionization (EI) can be used to induce fragmentation, providing clues about the molecule's structure.[6][7] For halogenated anilines, characteristic fragmentation patterns include the loss of the halogen and cleavage of the ether bond.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules.[10] For 2-Chloro-6-(difluoromethoxy)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for unambiguous characterization.

¹H NMR: Mapping the Proton Environment

The ¹H NMR spectrum provides information about the number, connectivity, and chemical environment of protons in the molecule.

Expected ¹H NMR Signals:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationKey Correlations
NH₂ ~4.0-5.0Broad singlet2HDisappears on D₂O exchange
Ar-H ~6.8-7.5Multiplet3HShows coupling to adjacent aromatic protons
-OCF₂H ~6.5-7.0Triplet (t)1HShows coupling to the two fluorine atoms

Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.

The triplet corresponding to the proton of the difluoromethoxy group is a key diagnostic signal. The coupling constant for this interaction is typically in the range of 70-80 Hz.

¹³C NMR: Revealing the Carbon Framework

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Signals:

CarbonChemical Shift (δ, ppm)Key Features
C-NH₂ ~140-150
C-Cl ~115-125
C-O ~145-155
Aromatic C-H ~110-130
-OCF₂H ~115-120Triplet due to C-F coupling

The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms, with a coupling constant of approximately 240-250 Hz.

¹⁹F NMR: The Definitive Fluorine Signature

¹⁹F NMR is highly sensitive and provides a clear window into the fluorine environment of the molecule.[11]

Expected ¹⁹F NMR Signal:

FluorineChemical Shift (δ, ppm)MultiplicityKey Correlations
-OCF₂H ~ -80 to -90Doublet (d)Coupling to the proton of the -OCF₂H group

The ¹⁹F NMR spectrum should show a doublet, confirming the presence of the -OCF₂H group. The chemical shift is typically referenced to an external standard like CFCl₃.[12]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.[13]

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the signals in the ¹H NMR spectrum, and determine the chemical shifts and coupling constants for all signals in the ¹H, ¹³C, and ¹⁹F spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[14]

Expected FT-IR Absorptions:

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Amine) 3300-3500Medium (two bands for primary amine)[15][16]
C-H Stretch (Aromatic) 3000-3100Medium to weak
C=C Stretch (Aromatic) 1450-1600Medium
C-N Stretch (Aromatic Amine) 1250-1335Strong[15]
C-O Stretch (Aryl Ether) 1200-1275Strong[17]
C-F Stretch 1000-1100Strong
C-Cl Stretch 700-800Strong

The presence of two distinct N-H stretching bands confirms the primary amine functionality.[18] The strong absorptions corresponding to C-O, C-F, and C-Cl stretches are also crucial for confirming the presence of the difluoromethoxy and chloro substituents.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: The sample can be analyzed as a neat liquid, a KBr pellet for solids, or a thin film on a salt plate.

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizing Key NMR Correlations:

The following diagram illustrates the key Heteronuclear Multiple Bond Correlation (HMBC) that would definitively establish the connectivity between the difluoromethoxy group and the aromatic ring.

Caption: Key HMBC correlation confirming the C-O bond in 2-Chloro-6-(difluoromethoxy)aniline.

Conclusion

The structural confirmation of 2-Chloro-6-(difluoromethoxy)aniline derivatives necessitates a rigorous and integrated analytical approach. High-Resolution Mass Spectrometry provides the foundational confirmation of the molecular formula. Fourier-Transform Infrared spectroscopy offers a rapid screen for the essential functional groups. Finally, a comprehensive analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides the definitive and unambiguous structural elucidation. By following the protocols and interpretative guidance outlined in this guide, researchers can confidently verify the structure of these important pharmaceutical building blocks, ensuring the integrity and reliability of their subsequent research and development efforts.

References

  • Vertex AI Search. (2026). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies.
  • Longdom Publishing. (2026). High Resolution Mass Spectrometry for Drug Discovery and Development.
  • Pharma Focus America. (2026).
  • Longdom Publishing. (2026).
  • PMC. (2026). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis.
  • ACS Publications. (2026). Nitrogen-15 nuclear magnetic resonance spectroscopy.
  • Canadian Science Publishing. (2026).
  • Bol. (2026).
  • ResearchGate. (2026).
  • PubMed. (2026).
  • University of Calgary. (2026). IR: amines.
  • Illinois State University. (2026). Infrared Spectroscopy.
  • ChemicalBook. (2026). 2-CHLORO-6-(DIFLUOROMETHOXY)ANILINE CAS#: 865149-76-4.
  • AZoM. (2026). 1H, 19F, and 13C Analysis in Under Two Minutes.
  • BenchChem. (2026).
  • BenchChem. (2026).
  • Chemistry LibreTexts. (2026). 24.10: Spectroscopy of Amines.
  • ECHEMI. (2026). 865149-76-4, 2-CHLORO-6-(DIFLUOROMETHOXY)ANILINE Formula.
  • NIH. (2026).
  • Chemistry LibreTexts. (2026). 16.
  • University of California, Irvine. (2026). Fluorine NMR.
  • YouTube. (2026). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
  • OpenStax. (2026). 18.
  • University of Wisconsin-Madison. (2026). 19F NMR Reference Standards.

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A Comparative Guide to the Synthesis and Validation of 2-Chloro-6-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Chloro-6-(difluoromethoxy)aniline in Modern Drug Discovery

2-Chloro-6-(difluoromethoxy)aniline is a critical structural motif and key building block in the synthesis of a wide array of pharmacologically active molecules. Its unique substitution pattern, featuring a chloro group, an amine, and a difluoromethoxy group, imparts desirable physicochemical properties to parent compounds, including enhanced metabolic stability, improved membrane permeability, and modulated pKa. These characteristics make it a sought-after intermediate in the development of novel therapeutics across various disease areas.

This guide provides an in-depth, comparative analysis of the prevalent synthetic methodologies for 2-Chloro-6-(difluoromethoxy)aniline. Moving beyond a simple recitation of protocols, we will explore the underlying chemical principles, compare the strategic advantages of different routes, and provide detailed, field-tested protocols for both synthesis and analytical validation. Our objective is to equip researchers with the necessary knowledge to select and execute the optimal synthetic strategy for their specific laboratory or industrial needs.

Part 1: Comparative Analysis of Synthetic Strategies

The synthesis of 2-Chloro-6-(difluoromethoxy)aniline typically originates from readily available precursors, with the core challenges revolving around the selective introduction of the chloro and difluoromethoxy groups, and the final reduction of a nitro group to the target aniline. We will compare two primary synthetic routes:

  • Route A: A classical approach involving early-stage nitration and chlorination, followed by late-stage difluoromethoxylation.

  • Route B: An alternative strategy featuring early-stage introduction of the difluoromethoxy group, followed by chlorination and nitration.

Route A: Late-Stage Difluoromethoxylation

This synthetic pathway commences with a commercially available substituted nitrophenol. The rationale behind this approach is to leverage the directing effects of the existing functional groups to achieve the desired substitution pattern.

Workflow for Route A:

A 2-Nitrophenol B 2-Chloro-6-nitrophenol A->B Chlorination (e.g., SO2Cl2) C 1-Chloro-2-(difluoromethoxy)-3-nitrobenzene B->C Difluoromethoxylation (e.g., ClCHF2, base) D 2-Chloro-6-(difluoromethoxy)aniline C->D Reduction (e.g., Fe/HCl or H2, Pd/C)

Caption: Synthetic workflow for Route A.

Route B: Early-Stage Difluoromethoxylation

This alternative route begins with the difluoromethoxylation of a phenol, followed by subsequent functional group transformations. This approach can sometimes offer advantages in terms of overall yield and simplification of purification steps.

Workflow for Route B:

A 2-Chlorophenol B 1-Chloro-2-(difluoromethoxy)benzene A->B Difluoromethoxylation (e.g., ClCHF2, base) C 1-Chloro-2-(difluoromethoxy)-3-nitrobenzene B->C Nitration (e.g., HNO3/H2SO4) D 2-Chloro-6-(difluoromethoxy)aniline C->D Reduction (e.g., Fe/HCl or H2, Pd/C)

A Senior Application Scientist's Guide to the Comparative Reactivity of Chloro- vs. Fluoro-Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the halogen-substituted aniline scaffold is a cornerstone. The choice between a chlorine or a fluorine substituent is a critical decision that profoundly impacts molecular properties and synthetic strategy. This guide provides an in-depth comparison of the reactivity of chloro- and fluoro-substituted anilines, moving beyond simple textbook rules to offer field-proven insights and supporting experimental data. Our objective is to explain the causality behind their divergent chemical behaviors, enabling you to make more informed decisions in your research and development endeavors.

The Duality of Halogen Electronic Effects: A Tale of Two Forces

The reactivity of any substituted aniline is fundamentally governed by the electronic influence of its substituents on the aromatic ring and the amino group. For halogens, this is a delicate balance between two opposing forces: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).

  • Inductive Effect (-I): As highly electronegative elements, both fluorine and chlorine withdraw electron density from the aromatic ring through the sigma (σ) bond framework. This deactivates the ring towards electrophilic attack and decreases the basicity of the amino group. Due to fluorine's superior electronegativity, its inductive effect is significantly stronger than that of chlorine.

  • Resonance Effect (+M): The lone pair electrons on the halogen can be delocalized into the π-system of the benzene ring. This effect donates electron density, primarily to the ortho and para positions, thereby activating these positions towards electrophilic attack and opposing the inductive withdrawal. For effective resonance, the p-orbitals of the halogen and the ring carbon must overlap efficiently.

The crux of the reactivity difference lies in the interplay of these two effects. While the inductive effect generally dominates for both, the balance is nuanced and dictates the outcome in different reaction classes.

graph "Electronic_Effects" {
  layout=neato;
  node [shape=box, style=filled, fontname="Arial"];
  edge [fontname="Arial"];

Aniline [label="Aniline Ring", fillcolor="#F1F3F4", fontcolor="#202124"]; Halogen [label="Halogen (F or Cl)", pos="2,1.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; Inductive [label="Inductive Effect (-I)\nWithdraws σ-electrons\nDeactivates Ring", pos="0,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Resonance [label="Resonance Effect (+M)\nDonates π-electrons\nActivates o,p-positions", pos="4,0!", fillcolor="#34A853", fontcolor="#FFFFFF"];

Halogen -> Aniline [label="σ-bond", dir=none]; Aniline -> Inductive [label="Pulls density from ring"]; Aniline -> Resonance [label="Donates density to ring"]; }

Caption: Energy profile comparison for the rate-determining step in SNAr.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, allowing for the coupling of anilines with aryl halides. In this context, the halogenated aniline acts as the aryl halide coupling partner.

Causality and Reactivity Trend

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is dominated by the ease of the initial oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond. This step is highly dependent on the C-X bond dissociation energy. The established reactivity trend is I > Br > Cl >> F [1].

The carbon-chlorine bond is significantly weaker than the carbon-fluorine bond, making oxidative addition to a chloroaniline far more facile. Consequently, chloro-substituted anilines are routinely used and are highly reactive substrates in reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings[2][3][4]. Conversely, fluoro-substituted anilines are generally considered challenging or unreactive under standard conditions due to the strength and inertness of the C-F bond[1]. While specialized catalyst systems for C-F activation exist, they are less common and require more forcing conditions.

Data Summary: Cross-Coupling Reactivity
Reaction TypeSubstrate ComparisonReactivity OrderTypical Yield Comparison (Illustrative)Key Mechanistic Driver
Pd-Catalyzed Cross-CouplingChloro-Aniline vs. Fluoro-AnilineChloro >> Fluoro High (>90%) vs. Very Low (<5%)Lower C-Cl bond dissociation energy facilitates the rate-limiting oxidative addition step[1][5].
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloroaniline

This protocol is a representative example for the coupling of a chloroaniline with a secondary amine, morpholine.

Materials:

  • 4-Chloroaniline (1.0 equiv.)

  • Morpholine (1.5 equiv.)

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (1.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv.)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert nitrogen atmosphere, add Pd(dba)₂, XPhos, and sodium tert-butoxide.

  • Add anhydrous toluene via syringe and stir the mixture at room temperature for 5 minutes.

  • Add 4-chloroaniline and morpholine to the flask in one portion.

  • Heat the resulting mixture to reflux (approx. 110 °C) and stir for 6-12 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and quench carefully with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography to afford the desired N-aryl morpholine product.

Section 3: Reactions on the Amino Group (e.g., N-Acylation)

Reactions involving the amino group itself, such as N-acylation or N-alkylation, are governed by the nucleophilicity of the nitrogen atom.

Causality and Reactivity Trend

The nucleophilicity of the aniline nitrogen is directly related to its basicity. Electron-withdrawing groups on the aromatic ring decrease electron density on the nitrogen, reducing both its basicity and nucleophilicity. As established, the inductive effect of fluorine is stronger than that of chlorine. This leads to a greater reduction in the electron density of the amino group in fluoroanilines.

Therefore, the reactivity order for reactions dependent on the nitrogen's nucleophilicity is Chloro > Fluoro . P-fluoroaniline is a weaker base than p-chloroaniline, and this translates to a slower reaction rate in N-acylation[6][7]. Studies on the diazotisation of para-substituted anilines, an electrophilic attack on the nitrogen, confirm that electron-withdrawing groups significantly deactivate the amine, with a good correlation to Hammett substituent constants (σp)[8].

Data Summary: Amino Group Reactivity
Reaction TypeSubstrate ComparisonReactivity OrderRelative Rate (Illustrative)Key Property Driver
N-Acylation / N-AlkylationChloro-Aniline vs. Fluoro-AnilineChloro > Fluoro Faster vs. SlowerHigher basicity/nucleophilicity of the amino group in chloroanilines due to the weaker -I effect of Cl vs. F[6][7][8].
Experimental Protocol: N-Acetylation of a Halogenated Aniline

This general protocol can be used for the acetylation of either chloro- or fluoro-substituted anilines.

Materials:

  • Halogenated aniline (e.g., 4-chloroaniline or 4-fluoroaniline) (1.0 equiv.)

  • Concentrated Hydrochloric Acid

  • Acetic Anhydride (1.1-1.2 equiv.)

  • Sodium Acetate

  • Water

Procedure:

  • Dissolve the halogenated aniline (e.g., 500 mg) in water (approx. 14 mL)[9].

  • Add concentrated hydrochloric acid dropwise until the aniline dissolves completely, forming the hydrochloride salt[9][10].

  • In a separate flask, prepare a solution of sodium acetate (e.g., 530 mg) in water (approx. 3 mL)[9].

  • To the aniline hydrochloride solution, add acetic anhydride and swirl to mix[9].

  • Immediately add the sodium acetate solution. A precipitate of the N-acetylated product should form instantly[9].

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and allow it to air dry[9][10].

  • The product can be further purified by recrystallization from a suitable solvent like aqueous ethanol[10].

Section 4: Electrophilic Aromatic Substitution (EAS)

In EAS, an electrophile attacks the electron-rich aromatic ring. The halogen substituent's role is to modulate the ring's nucleophilicity.

Causality and Reactivity Trend

This is the most complex scenario, where the balance between the -I and +M effects is most nuanced. Both F and Cl are deactivating groups overall compared to benzene, yet they are ortho, para-directing due to the +M effect stabilizing the intermediate carbocation (arenium ion) for attack at these positions.

The reactivity order is not absolute and can be influenced by the reaction conditions and the nature of the electrophile. However, a general trend can be deduced. Fluorine's -I effect is much stronger, suggesting greater deactivation. But its +M effect is also more effective due to better 2p-2p orbital overlap with the ring carbon, compared to chlorine's 3p-2p overlap. This stronger resonance donation can partially offset the powerful inductive withdrawal.

For many EAS reactions, this results in a reactivity order of Fluoro > Chloro . In essence, fluorobenzene is less deactivated than chlorobenzene[5]. An experimental study on the relative rates of electrophilic bromination showed that electron-donating groups increase reactivity while electron-withdrawing groups decrease it, and chlorobenzene reacts more slowly than benzene[11]. The anomalous behavior of fluorine often places fluorobenzene's reactivity closer to that of benzene, particularly for para-substitution[5].

Data Summary: EAS Reactivity
Reaction TypeSubstrate ComparisonReactivity OrderRelative Rate (Illustrative)Key Mechanistic Driver
Electrophilic Aromatic SubstitutionFluoro-Aniline vs. Chloro-AnilineFluoro > Chloro (Generally)Less Deactivated vs. More DeactivatedThe stronger +M effect from fluorine (better orbital overlap) better compensates for its stronger -I effect, leading to a less deactivated ring overall compared to chlorine[5].
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Sources

A Comparative Guide to the Quantitative Analysis of 2-Chloro-6-(difluoromethoxy)aniline: The Ascendancy of qNMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Chloro-6-(difluoromethoxy)aniline, a key building block in the synthesis of various pharmaceuticals, demands robust analytical methodologies to ensure the integrity and safety of the final drug product. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques for the assay of 2-Chloro-6-(difluoromethoxy)aniline, offering insights into method selection based on scientific rigor and experimental data.

The Challenge of Quantifying 2-Chloro-6-(difluoromethoxy)aniline

2-Chloro-6-(difluoromethoxy)aniline possesses a unique chemical structure with aromatic, halogenated, and difluoromethoxy moieties. This complexity can present challenges for conventional analytical techniques. Chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorses in pharmaceutical analysis, but they are not without their limitations. These techniques often require analyte-specific reference standards, can be susceptible to variations in instrument response, and may necessitate derivatization for volatile or thermally labile compounds.

Quantitative NMR: A Primary Ratio Method of Unrivaled Accuracy

Quantitative NMR (qNMR) has emerged as a powerful and versatile analytical tool for the absolute quantification of organic molecules.[1][2][3] Its fundamental principle lies in the direct proportionality between the integrated area of an NMR signal and the number of atomic nuclei giving rise to that signal.[2][3] This intrinsic property makes qNMR a primary ratio method, meaning it can provide highly accurate and precise quantitative results without the need for a calibration curve or an identical reference standard for the analyte.[1][3]

Key Advantages of qNMR:

  • Absolute Quantification: qNMR allows for the direct determination of purity or concentration without relying on analyte-specific reference standards, which can be costly or difficult to obtain for novel compounds.[3][4]

  • High Precision and Accuracy: When performed under optimized conditions, qNMR offers excellent precision (RSD < 1%) and accuracy, with results traceable to the International System of Units (SI) through the use of certified reference materials as internal standards.[4]

  • Structural Confirmation: In a single experiment, qNMR provides both quantitative data and structural information, confirming the identity of the analyte while quantifying it.[5]

  • Non-destructive: The sample can be recovered unchanged after the analysis, which is particularly advantageous when dealing with valuable or limited-quantity materials.[3]

  • Versatility: qNMR is applicable to a wide range of organic molecules that are soluble in a suitable deuterated solvent.[1][5]

Comparative Analysis: qNMR vs. Chromatographic Methods

The choice of an analytical method depends on various factors, including the stage of drug development, the required level of accuracy and precision, and sample throughput. Below is a comparative summary of qNMR, HPLC, and GC for the assay of 2-Chloro-6-(difluoromethoxy)aniline.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on differential partitioning between a mobile and stationary phase.Separation based on volatility and interaction with a stationary phase.
Calibration Not required (primary ratio method).[1][3]Requires a calibration curve with a reference standard of the analyte.Requires a calibration curve with a reference standard of the analyte.
Accuracy Very High (SI traceable).[4]High (dependent on reference standard purity).High (dependent on reference standard purity).
Precision (%RSD) Typically < 1%.Typically < 2%.[6]Typically < 5%.[7]
Selectivity High (based on unique chemical shifts).Good to High (based on retention time and detector response).Good to High (based on retention time and detector response).
LOD/LOQ µg/mL to mg/mL range.ng/mL to µg/mL range.[6]pg/mL to ng/mL range.
Sample Throughput Moderate.High.Moderate to High.
Structural Info Yes.[5]No.No (unless coupled with MS).
Non-destructive Yes.[3]No.No.
Experimental Workflow: qNMR Assay of 2-Chloro-6-(difluoromethoxy)aniline

A robust qNMR experiment requires careful planning and execution. The following workflow outlines the key steps for the accurate quantification of 2-Chloro-6-(difluoromethoxy)aniline.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh 2-Chloro-6-(difluoromethoxy)aniline dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (e.g., Maleic Acid) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Shim, Tune, Lock) transfer->instrument_setup param_opt Parameter Optimization (Pulse Angle, Relaxation Delay) instrument_setup->param_opt acquire_spectrum Acquire 1H NMR Spectrum param_opt->acquire_spectrum phase_baseline Phase & Baseline Correction acquire_spectrum->phase_baseline integrate Integrate Analyte & IS Signals phase_baseline->integrate calculate Calculate Purity/Concentration integrate->calculate caption Figure 1: General workflow for the qNMR assay.

Caption: Figure 1: General workflow for the qNMR assay.

Detailed Experimental Protocol for qNMR

1. Selection of Internal Standard and Solvent:

The choice of a suitable internal standard is critical for the accuracy of the qNMR experiment.[2] For 2-Chloro-6-(difluoromethoxy)aniline, maleic acid is an excellent choice as its olefinic proton signal (~6.3 ppm in DMSO-d6) is well-resolved from the aromatic signals of the analyte.[8] Dimethyl sulfoxide-d6 (DMSO-d6) is a suitable solvent due to its high boiling point and ability to dissolve both the analyte and the internal standard.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of 2-Chloro-6-(difluoromethoxy)aniline into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of maleic acid (certified reference material) into the same vial.

  • Record the exact masses of both the analyte and the internal standard.

  • Add approximately 0.7 mL of DMSO-d6 to the vial and ensure complete dissolution.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.

  • Ensure proper shimming, tuning, and locking of the instrument.

  • Use a calibrated 90° pulse. For quantitative measurements, a 30° pulse angle is often used to ensure uniform excitation across the spectrum.

  • Set a long relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the protons being quantified. For aromatic protons, a d1 of 30-60 seconds is typically sufficient.

  • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

4. Data Processing and Calculation:

  • Apply phasing and baseline correction to the acquired spectrum.

  • Integrate the well-resolved signals of both the analyte and the internal standard. For 2-Chloro-6-(difluoromethoxy)aniline, the aromatic protons can be used for quantification. For maleic acid, integrate the signal for the two olefinic protons.

  • Calculate the purity of 2-Chloro-6-(difluoromethoxy)aniline using the following equation[9]:

    Purity (%) = (I_a / N_a) * (N_is / I_is) * (M_a / M_is) * (m_is / m_a) * P_is

    Where:

    • I_a and I_is are the integrated signal areas of the analyte and internal standard, respectively.

    • N_a and N_is are the number of protons corresponding to the integrated signals of the analyte and internal standard, respectively.

    • M_a and M_is are the molar masses of the analyte and internal standard, respectively.

    • m_a and m_is are the masses of the analyte and internal standard, respectively.

    • P_is is the purity of the internal standard.

Analyte_IS cluster_analyte 2-Chloro-6-(difluoromethoxy)aniline cluster_is Maleic Acid (Internal Standard) Analyte IS caption Figure 2: Structures of the analyte and internal standard.

Caption: Figure 2: Structures of the analyte and internal standard.

Comparison with Alternative Chromatographic Methods

High-Performance Liquid Chromatography (HPLC):

HPLC with UV detection is a common method for the analysis of aromatic amines. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution would likely be suitable for the separation of 2-Chloro-6-(difluoromethoxy)aniline from its impurities.[10]

  • Advantages: High throughput, excellent sensitivity (LOD in the ng/mL range), and well-established for routine quality control.

  • Disadvantages: Requires a specific reference standard for the analyte, the response factor can vary between different analytes, and it does not provide structural information.

Gas Chromatography (GC):

GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds.[11] Given the aniline structure, 2-Chloro-6-(difluoromethoxy)aniline is amenable to GC analysis.

  • Advantages: High resolution, excellent sensitivity (LOD in the pg/mL range with MS detection), and provides structural information when coupled with MS.

  • Disadvantages: Requires the analyte to be thermally stable and sufficiently volatile. Derivatization may be necessary for some aniline compounds to improve their chromatographic properties.[7]

Conclusion and Recommendations

For the definitive and highly accurate assay of 2-Chloro-6-(difluoromethoxy)aniline, particularly for the qualification of reference materials or in situations where a specific standard is unavailable, qNMR is the superior technique . Its status as a primary ratio method, inherent high precision, and the ability to provide structural confirmation in a single measurement make it an invaluable tool in a research and development setting.

HPLC is a more practical choice for routine quality control and high-throughput screening in a manufacturing environment, provided that a well-characterized reference standard for 2-Chloro-6-(difluoromethoxy)aniline is available.

GC-MS is a powerful alternative, especially for impurity profiling and trace analysis, where its high sensitivity and specificity are advantageous.

Ultimately, the choice of analytical method should be guided by the specific requirements of the analysis, including the desired level of accuracy, the availability of reference standards, and the intended application of the results. However, for establishing a foundational, metrologically sound value for the purity of 2-Chloro-6-(difluoromethoxy)aniline, qNMR stands as the gold standard.

References

  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. AZoM. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisci. IRE Journals. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • What is qNMR and why is it important?. Mestrelab Resources. [Link]

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. PMC - NIH. [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications. [Link]

  • qNMR - Quantitative Analysis by NMR. AWS. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Quantitative NMR Spectroscopy. University of Oxford. [Link]

  • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Semantic Scholar. [Link]

  • Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed. [Link]

  • AND GAS CHROMATOGRAPHIC DETERMINATIQN BY by Research and Applications Branch Environment Canada. Government of Canada Publications. [Link]

  • METHOD 8131 ANILINE AND SELECTED DERIVATIVES BY GAS CHROMATOGRAPHY. EPA. [Link]

  • Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. ResearchGate. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-Chloro-6-(difluoromethoxy)aniline: A Protocol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, our commitment extends beyond providing superior chemical reagents; it encompasses ensuring our partners in research and development can handle and manage these materials with the utmost safety and regulatory compliance. This guide provides a detailed protocol for the proper disposal of 2-Chloro-6-(difluoromethoxy)aniline, grounded in established safety principles and regulatory standards. The causality behind each step is explained to foster a culture of safety and scientific integrity within your laboratory.

Part 1: Hazard Identification and Risk Assessment

Before any handling or disposal procedure, a thorough understanding of the compound's hazard profile is paramount. 2-Chloro-6-(difluoromethoxy)aniline, as a halogenated aromatic amine, presents multiple hazards that dictate its handling and disposal requirements. While a specific Safety Data Sheet (SDS) for this exact compound is not available in the search results, we can infer its probable hazard profile from structurally similar compounds like 2-chloro-6-fluoroaniline and other aniline derivatives.[1]

Aniline and its derivatives are generally classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] They are also known to cause skin and serious eye irritation.[1][3][4] Prolonged or repeated exposure may cause damage to organs.[1][2] Furthermore, as a halogenated organic compound, it is considered very toxic to aquatic life with long-lasting effects.[2][5]

Table 1: Anticipated GHS Hazard Classifications for 2-Chloro-6-(difluoromethoxy)aniline

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 3/4Toxic or Harmful if swallowed[1][2]
Acute Toxicity, DermalCategory 3/4Toxic or Harmful in contact with skin[1][2]
Acute Toxicity, InhalationCategory 3/4Toxic or Harmful if inhaled[1][2]
Skin Corrosion/IrritationCategory 2Causes skin irritation[1][4]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation[1][4]
Specific Target Organ Toxicity (Repeated Exposure)Category 2May cause damage to organs through prolonged or repeated exposure[1][2]
Hazardous to the Aquatic Environment, ChronicCategory 1Very toxic to aquatic life with long lasting effects[2][5]

This hazard profile mandates that 2-Chloro-6-(difluoromethoxy)aniline be treated as a hazardous waste, requiring disposal through an approved and licensed facility.[3][5][6]

Part 2: Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)

Mitigating exposure is the primary goal during any chemical handling procedure. This is achieved through a combination of engineering controls and appropriate PPE.

Engineering Controls: All handling of 2-Chloro-6-(difluoromethoxy)aniline, including waste consolidation, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] An eyewash station and safety shower must be readily accessible.[3]

Personal Protective Equipment (PPE): The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.

  • Hand Protection: Use chemically resistant gloves. Given that aromatic amines can permeate some common glove types, Butyl or Viton® gloves are recommended for extended contact.[6] Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[7]

  • Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[3][7]

  • Skin and Body Protection: A lab coat or a chemical-resistant apron is required. For larger quantities or in case of a spill, a complete chemical-protective suit may be necessary.[7]

  • Respiratory Protection: If working outside of a fume hood or if vapors/aerosols are generated, a NIOSH/MSHA approved respirator with an organic vapor cartridge is required.[3]

PPE_Selection cluster_ppe PPE Selection Protocol Task Handling 2-Chloro-6-(difluoromethoxy)aniline Waste Eyes Eye Protection: Tight-sealing Goggles + Face Shield Task->Eyes Hands Hand Protection: Butyl or Viton® Gloves Task->Hands Body Body Protection: Lab Coat or Chemical Apron Task->Body Respiratory Respiratory Protection: Required if vapors are present (Use Fume Hood) Task->Respiratory Disposal_Workflow cluster_workflow Waste Disposal Workflow Start Identify Waste: 2-Chloro-6-(difluoromethoxy)aniline Container Select & Label Compatible Container Start->Container Segregate Segregate Waste: AVOID Acids & Oxidizing Agents Container->Segregate Collect Collect Waste in Fume Hood with PPE Segregate->Collect Store Store Securely in Satellite Accumulation Area Collect->Store Handover Arrange Pickup by Licensed Hazardous Waste Contractor Store->Handover

Caption: Workflow for proper waste segregation and collection.

Part 5: Final Disposal Pathway

Under no circumstances should 2-Chloro-6-(difluoromethoxy)aniline or its containers be disposed of in the regular trash or poured down the drain. [2][8]This is illegal and poses a significant threat to the environment and public health.

The only acceptable disposal method is through a licensed hazardous waste disposal company. [2][3][5]These companies will typically use high-temperature incineration with appropriate scrubbers to handle the halogenated components, which is an approved EPA method for such wastes. [9]Your institution's EHS office is responsible for coordinating the pickup and final disposal of this material. Ensure all institutional and regulatory paperwork is completed accurately.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 2,6-Difluoroaniline.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aniline.
  • Sigma-Aldrich. (2025, August 12). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2,6-Dichloroaniline.
  • Central Drug House (P) Ltd. (n.d.). 2,6-DICHLORO ANILINE CAS No 608-31-1 Material Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Gujarat Fluorochemicals Limited. (2020, August 28). Global Product Strategy Safety Summary: 2,6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE.
  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • TBEP Labs. (2019, April). Chemical Spill Clean-Up.
  • Sigma-Aldrich. (2025, May 20). Safety Data Sheet: Aniline.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 5-chloro-2-(difluoromethoxy)aniline.
  • Fashion Sustainability Directory. (2025, March 13).
  • EHSO Manual. (2025-2026). Spill Control/Emergency Response.
  • Fisher Scientific. (2010, March 16). Safety Data Sheet: Aniline.
  • PubChem. (n.d.). 2-Chloro-6-fluoroaniline.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • University of Central Oklahoma. (2023, April). Chemical Spill Cleanup Procedures.
  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline.
  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • Publisso. (2020, October 9).
  • Apollo Scientific. (n.d.). Safety Data Sheet: 2,6-Dichloro-4-(trifluoromethoxy)aniline.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from Environmental Safety, Sustainability and Risk - ESSR.
  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal.
  • BLD Pharm. (n.d.). 2-Chloro-3-(difluoromethoxy)aniline.

Sources

A Researcher's Guide to the Safe Handling of 2-Chloro-6-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, immediate safety and logistical information for handling 2-Chloro-6-(difluoromethoxy)aniline (CAS No. 865149-76-4), moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and the integrity of your research.

Understanding the Hazard Profile

2-Chloro-6-(difluoromethoxy)aniline is an irritant and is harmful if ingested.[1] The primary hazards associated with this compound are:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Tract Irritation: May cause respiratory irritation.[1][2]

  • Acute Oral Toxicity: Harmful if swallowed.[1]

A thorough understanding of these hazards is the foundation for selecting the appropriate personal protective equipment and implementing safe handling procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific tasks being performed. The following table summarizes the recommended PPE for handling 2-Chloro-6-(difluoromethoxy)aniline.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or safety goggles.Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Not generally required if handled in a well-ventilated area or chemical fume hood.
Conducting reactions Safety goggles or a face shield.Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Work should be conducted in a chemical fume hood to avoid inhalation of vapors or mists.
Handling large quantities Face shield and safety goggles.Chemical-resistant gloves (e.g., nitrile).Chemical-resistant apron over a laboratory coat.A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if ventilation is inadequate.[3]
Cleaning spills Face shield and safety goggles.Heavy-duty chemical-resistant gloves.Chemical-resistant suit or apron over a laboratory coat.A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[3]

Causality Behind PPE Choices:

  • Eye and Face Protection: The risk of splashes necessitates the use of safety glasses at a minimum. For tasks with a higher risk of splashing, such as when transferring large volumes or working with heated solutions, safety goggles or a face shield provide more comprehensive protection against serious eye irritation.[1][2]

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin contact and subsequent irritation.[1][2] Nitrile gloves are a common and effective choice for many organic compounds, but it is always best practice to consult the glove manufacturer's compatibility chart for the specific chemical being handled.

  • Body Protection: A standard laboratory coat protects against minor splashes and contamination of personal clothing. For larger-scale work, a chemical-resistant apron provides an additional barrier.

  • Respiratory Protection: Because this compound can cause respiratory irritation, it is crucial to control airborne exposure.[1][2] Working in a properly functioning chemical fume hood is the primary engineering control to mitigate this risk. Respirators should be considered a secondary line of defense, used when engineering controls are not feasible or during emergency situations like a large spill.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan minimizes the risk of exposure and ensures the reproducibility of your experimental results.

Preparation and Weighing:

  • Designated Area: Conduct all handling of 2-Chloro-6-(difluoromethoxy)aniline in a designated area, preferably within a chemical fume hood.

  • Gather Materials: Before starting, ensure all necessary equipment, including spatulas, weighing paper, and containers, are clean and readily accessible.

  • Don PPE: Put on the appropriate PPE as outlined in the table above.

  • Weighing: Carefully weigh the required amount of the compound. Avoid generating dust. If the compound is a solid, handle it gently. If it is a liquid, use a calibrated pipette or syringe to transfer it.

  • Container Labeling: Immediately and clearly label all containers with the chemical name, concentration, date, and your initials.

Running Reactions:

  • Fume Hood Usage: All reactions involving 2-Chloro-6-(difluoromethoxy)aniline must be performed in a certified chemical fume hood. Keep the sash at the lowest possible height that still allows for comfortable work.

  • Glassware Inspection: Before use, inspect all glassware for cracks or defects that could lead to a failure during the experiment.

  • Controlled Additions: When adding reagents, do so slowly and in a controlled manner to prevent splashing and uncontrolled reactions.

  • Monitoring: Continuously monitor the reaction for any signs of unexpected changes, such as a rapid increase in temperature or pressure.

  • Work Area Maintenance: Keep the work area clean and organized. Immediately clean up any small drips or spills.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: Dispose of all waste containing 2-Chloro-6-(difluoromethoxy)aniline in a designated, properly labeled hazardous waste container.[1][2] Do not mix it with other incompatible waste streams.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must also be disposed of as hazardous waste.

  • Container Sealing: Ensure the waste container is securely sealed to prevent leaks or the release of vapors.

  • Waste Log: Maintain a log of the waste added to the container, including the chemical name, quantity, and date.

  • Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal.

Emergency Procedures: Spill and Exposure Response

In the event of an accidental release or exposure, a swift and informed response is crucial.

Spill Response Workflow:

Caption: Workflow for responding to a chemical spill.

Exposure First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[2]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

In all cases of exposure, it is imperative to have the Safety Data Sheet (SDS) for 2-Chloro-6-(difluoromethoxy)aniline available to provide to medical personnel.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.